molecular formula C4H10O2 B1200966 (S)-butane-1,3-diol CAS No. 24621-61-2

(S)-butane-1,3-diol

Cat. No.: B1200966
CAS No.: 24621-61-2
M. Wt: 90.12 g/mol
InChI Key: PUPZLCDOIYMWBV-BYPYZUCNSA-N
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Description

(S)-butane-1,3-diol is a butane-1,3-diol of S-configuration. It is an enantiomer of a (R)-butane-1,3-diol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-butane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPZLCDOIYMWBV-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24621-61-2
Record name (+)-1,3-Butanediol
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Record name (S)-(+)-Butane-1,3-diol
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Record name (S)-butane-1,3-diol
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Record name (S)-(+)-butane-1,3-diol
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Melting Point

<-50 °C
Record name (S)-butane-1,3-diol
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

(S)-butane-1,3-diol fundamental properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Properties of (S)-butane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a chiral molecule of the butanediol family, is a viscous, colorless liquid. It is the (S)-enantiomer of 1,3-butanediol. This document provides a comprehensive overview of its fundamental physical, chemical, and biological properties, intended to serve as a technical resource for professionals in research and development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various scientific contexts.

General and Physical Properties
PropertyValueReference
Molecular Formula C₄H₁₀O₂[1]
Molecular Weight 90.12 g/mol [1]
CAS Number 24621-61-2[1]
Appearance Colorless, viscous liquid[2]
Density 1.005 g/mL at 25 °C[3][4]
Boiling Point 109 °C at 14 mmHg[5]
Refractive Index n20/D 1.440[3][4]
Optical Rotation [α]20/D +30° (c = 1 in ethanol)
Safety and Handling Properties
PropertyValueReference
Flash Point 121 °C (249.8 °F) - closed cup[5]
Autoignition Temperature 394 °C (741 °F)[1]
Vapor Pressure 0.06 mmHg at 20 °C[4]
Hazard Classifications Eye Irrit. 2, Skin Irrit. 2, STOT SE 3

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusChemical Shift (δ) ppmMultiplicityAssignment (Racemic 1,3-Butanediol)
¹H4.02mCH-OH
¹H3.89mCH₂-OH
¹H3.79mCH₂-OH
¹H1.668mCH₂
¹H1.212dCH₃

Note: The provided NMR data is for racemic 1,3-butanediol and serves as a reference. The spectrum of the pure (S)-enantiomer is expected to be similar, though chiral shift reagents may be used to distinguish between enantiomers.

Mass Spectrometry (MS)

Mass spectrometry of 1,3-butanediol typically shows fragmentation patterns corresponding to the loss of water and alkyl groups. The molecular ion peak (M+) may be observed, though often with low intensity in electron ionization (EI) mass spectra.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the hydroxyl (O-H) and alkyl (C-H) functional groups.

Wavenumber (cm⁻¹)Functional Group
~3350 (broad)O-H stretch (alcohol)
~2970-2850C-H stretch (alkane)
~1050C-O stretch (alcohol)

Experimental Protocols

The following sections detail the methodologies for determining the key properties of this compound.

Determination of Boiling Point under Reduced Pressure

Objective: To determine the boiling point of this compound at a pressure lower than atmospheric pressure.

Apparatus:

  • Round-bottom flask

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask

  • Vacuum source and a manometer

  • Heating mantle

Procedure:

  • Place a small volume of this compound and a boiling chip into the round-bottom flask.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Connect the apparatus to a vacuum source and carefully reduce the pressure to the desired level (e.g., 14 mmHg), monitoring with a manometer.

  • Begin heating the sample gently with the heating mantle.

  • Record the temperature at which a steady distillation rate is achieved. This temperature is the boiling point at the recorded pressure.[6]

Measurement of Optical Rotation

Objective: To measure the specific rotation of this compound, which is a measure of its optical activity.

Apparatus:

  • Polarimeter

  • Volumetric flask

  • Analytical balance

  • Polarimeter cell (1 dm)

Procedure:

  • Accurately prepare a solution of this compound in a suitable solvent (e.g., ethanol) of a known concentration (c), expressed in g/mL.[7]

  • Calibrate the polarimeter with the pure solvent.

  • Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present.

  • Place the cell in the polarimeter and measure the observed rotation (α) at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 20 °C).[8]

  • Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where l is the path length of the cell in decimeters.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra for structural characterization.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or D₂O)

Procedure:

  • Prepare a dilute solution of this compound in a deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures.[10]

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Apparatus:

  • Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI)

Procedure:

  • Introduce a small amount of the sample into the mass spectrometer.

  • Ionize the sample using the chosen method (e.g., electron beam for EI).

  • The resulting ions are separated based on their mass-to-charge ratio and detected.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Apparatus:

  • FTIR spectrometer

  • Sample holder (e.g., salt plates for neat liquid)

Procedure:

  • Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Place the plates in the spectrometer's sample compartment.

  • Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[10]

Biological Activity and Metabolic Pathway

This compound is known to have biological activity, notably as a precursor to the ketone body β-hydroxybutyrate (BHB). This conversion primarily occurs in the liver. The (R)-enantiomer is reported to be more efficiently metabolized.[1][12]

Metabolic Pathway of 1,3-Butanediol

The metabolic conversion of 1,3-butanediol to β-hydroxybutyrate involves a two-step enzymatic process.[13]

Metabolic_Pathway cluster_liver Hepatocyte (Liver Cell) cluster_blood Bloodstream BD This compound Intermediate 3-Hydroxybutanal BD->Intermediate Alcohol Dehydrogenase BHB β-Hydroxybutyrate (BHB) Intermediate->BHB Aldehyde Dehydrogenase BHB_blood BHB BHB->BHB_blood Transport

Caption: Metabolic pathway of this compound to β-hydroxybutyrate in the liver.

Synthesis Workflow

This compound can be synthesized through various methods. A common industrial synthesis for racemic 1,3-butanediol involves the aldol condensation of acetaldehyde followed by hydrogenation. Chiral synthesis methods are required to obtain the pure (S)-enantiomer.

General Synthesis Workflow for 1,3-Butanediol

The following diagram illustrates a general workflow for the synthesis of 1,3-butanediol.

Synthesis_Workflow Start Acetaldehyde Step1 Aldol Condensation (Base Catalyst) Start->Step1 Intermediate 3-Hydroxybutanal (Acetaldol) Step1->Intermediate Step2 Hydrogenation (e.g., Raney Nickel) Intermediate->Step2 Product Racemic 1,3-Butanediol Step2->Product Purification Purification (Distillation) Product->Purification FinalProduct Pure 1,3-Butanediol Purification->FinalProduct

Caption: General synthesis workflow for racemic 1,3-butanediol.

Conclusion

This technical guide has summarized the core fundamental properties of this compound, providing essential data for its application in research and development. The presented information on its physicochemical properties, spectroscopic characteristics, biological activity, and synthesis provides a solid foundation for scientists and professionals working with this chiral compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characteristics of (S)-butane-1,3-diol

This compound, a chiral organic compound, holds significance in various scientific and industrial sectors, including pharmaceuticals and cosmetics. Its utility as a solvent, humectant, and a precursor for chemical synthesis necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of these characteristics, complete with detailed experimental protocols and logical workflows to aid researchers and drug development professionals.

Chemical Identity and Structure

This compound, also known as (S)-(+)-1,3-butylene glycol, is a secondary alcohol with two hydroxyl groups.[1] Its chemical structure features a four-carbon chain with hydroxyl groups located at the first and third positions, with the stereocenter at the third carbon having an (S) configuration.[2]

  • IUPAC Name: (3S)-butane-1,3-diol[3]

  • Chemical Formula: C₄H₁₀O₂[4]

  • Molecular Weight: 90.12 g/mol [4]

  • CAS Number: 24621-61-2[4]

  • SMILES String: C--INVALID-LINK--CCO[4]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound for easy reference and comparison.

Table 1: General Physicochemical Properties

PropertyValueReference(s)
Appearance Colorless, viscous liquid[1]
Melting Point < -50 °C[3]
Boiling Point 207.5 °C (at 760 mmHg)[1][3]
109 °C (at 14 mmHg)[4]
Density 1.005 g/mL (at 25 °C)[4]
Refractive Index (n20/D) 1.440[4]
Vapor Pressure 0.06 mmHg (at 20 °C)[4]
Autoignition Temperature 394 °C (741 °F)[1]
Hygroscopicity Hygroscopic[1]

Table 2: Chiroptical and Solubility Properties

PropertyValueReference(s)
Optical Rotation [α]20/D +30° (c = 1 in ethanol)[4]
Water Solubility 1,000,000 mg/L (at 25 °C)[2][3]
Solubility in Organic Solvents Soluble in acetone, methyl ethyl ketone, and ethanol.[1][2]
Almost insoluble in aliphatic hydrocarbons, benzene, and toluene.[1][2]
logP (Octanol/Water) -0.59 to -0.73[2]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are generalized and may require optimization based on available equipment and specific sample characteristics.

3.1. Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid.

  • Apparatus: Thiele tube or a melting point apparatus, thermometer, capillary tube (sealed at one end), small test tube (fusion tube).[5][6]

  • Procedure:

    • Place a small amount of this compound into the fusion tube.[5]

    • Invert the sealed capillary tube and place it into the fusion tube with the open end submerged in the liquid.[5]

    • Attach the fusion tube to the thermometer and place the assembly in a Thiele tube filled with a heating oil, or into a melting point apparatus.[5][6]

    • Heat the apparatus slowly and uniformly.[5]

    • Observe the capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary is the initial boiling point.[5][7]

    • Record the temperature range from the first bubble to when the bubbling is vigorous and constant.[3]

3.2. Determination of Density (Pycnometer Method)

Due to the viscous nature of this compound, a pycnometer or a syringe method is appropriate.[4][8]

  • Apparatus: Pycnometer of a known volume, analytical balance, syringe, thermostatically controlled water bath.

  • Procedure:

    • Clean and dry the pycnometer and determine its mass accurately.

    • Fill the pycnometer with distilled water and place it in the water bath at a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium.

    • Adjust the water level to the calibration mark, dry the outside of the pycnometer, and weigh it.

    • Repeat the process with this compound. If the liquid is too viscous to easily fill the pycnometer, a positive displacement pipette or syringe can be used to accurately dispense a known volume into a tared vial for mass determination.[8]

    • Calculate the density using the formula: Density = Mass of sample / Volume of sample.

3.3. Determination of Optical Rotation (Polarimetry)

This procedure measures the extent to which a substance rotates plane-polarized light.[2][9]

  • Apparatus: Polarimeter, sodium lamp (D-line, 589 nm), polarimeter tube (e.g., 100 mm), analytical balance, volumetric flask.[10][11]

  • Procedure:

    • Prepare a solution of known concentration of this compound in a suitable solvent (e.g., 1 g in 100 mL of ethanol).[4]

    • Calibrate the polarimeter by filling the polarimeter tube with the pure solvent and setting the reading to zero.[11]

    • Rinse and fill the polarimeter tube with the prepared sample solution, ensuring no air bubbles are present.[2]

    • Place the tube in the polarimeter and measure the angle of rotation. The rotation is denoted as (+) for dextrorotatory and (-) for levorotatory.[10][11]

    • Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[12]

3.4. Determination of Solubility (Isothermal Equilibrium Method)

This method determines the solubility of a substance in a given solvent at a specific temperature.

  • Apparatus: Vials with screw caps, thermostatically controlled shaker or water bath, analytical balance, centrifuge.[13]

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., water, ethanol, hexane).[13]

    • Seal the vial and place it in a thermostatically controlled shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).[13]

    • After equilibration, centrifuge the vial to separate the undissolved solute.[13]

    • Carefully extract a known volume of the supernatant (the saturated solution).

    • Determine the concentration of the solute in the supernatant. For a non-volatile solute like this compound, this can be done gravimetrically by evaporating the solvent and weighing the residue.[13]

    • Express the solubility in terms of g/100 mL or mg/L.[14]

Synthesis and Metabolic Pathways

This compound can be synthesized through various chemical and biological routes. In a biological context, it can serve as a precursor to ketone bodies.

4.1. Chemical Synthesis Workflow

One common industrial method for producing 1,3-butanediol is through the aldol condensation of acetaldehyde to form 3-hydroxybutanal, followed by hydrogenation.[1][15][16] The synthesis of the specific (S)-enantiomer often involves enzymatic or asymmetric synthesis methods.[2]

G Acetaldehyde Acetaldehyde Hydroxybutanal 3-Hydroxybutanal Acetaldehyde->Hydroxybutanal Aldol Condensation (Dilute Alkali) Butanediol This compound Hydroxybutanal->Butanediol Hydrogenation (e.g., H₂/Catalyst or Asymmetric Reduction) G cluster_liver Liver cluster_circulation Systemic Circulation BDO (R)-1,3-Butanediol BHB β-Hydroxybutyrate (BHB) BDO->BHB Alcohol Dehydrogenase AcAc Acetoacetate BHB->AcAc BHB_circ BHB BHB->BHB_circ Transport

References

An In-depth Technical Guide on the Discovery and History of (S)-butane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-butane-1,3-diol, an important chiral molecule, has garnered significant interest in various fields, including pharmaceuticals and chemical synthesis. Its unique stereochemistry makes it a valuable building block for the asymmetric synthesis of complex molecules. While the history of its racemic form, 1,3-butanediol, is rooted in industrial chemistry, the specific discovery and historical timeline of the (S)-enantiomer are less defined by a singular event and more by the broader advancements in stereochemistry and chiral separation techniques. This guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, with a focus on the technical details relevant to researchers and professionals in drug development.

Historical Context: From Racemate to Enantiomer

The industrial production of racemic 1,3-butanediol has been established for many years, with primary methods involving the aldol condensation of acetaldehyde followed by hydrogenation.[1][2][3] Another common method involves the condensation of propylene and formaldehyde.[1][2] These processes yield a racemic mixture, containing equal amounts of (R)- and this compound.

The specific focus on isolating and producing enantiomerically pure forms of 1,3-butanediol, including the (S)-enantiomer, arose with the increasing demand for stereochemically pure starting materials in the pharmaceutical industry. The physiological effects of the two enantiomers can differ significantly, as seen in the differential metabolism of (R)- and (S)-1,3-butanediol.[4] While the (R)-enantiomer is often sought after for its role as a precursor to ketone bodies and in the synthesis of certain antibiotics, the (S)-enantiomer also holds value as a chiral synthon.[5] The "discovery" of this compound is therefore intrinsically linked to the development of methods to separate it from its racemic mixture or to synthesize it selectively.

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: the resolution of a racemic mixture and asymmetric synthesis.

Resolution of Racemic 1,3-Butanediol

Kinetic resolution is a widely used technique to separate enantiomers. This method relies on the differential rate of reaction of each enantiomer with a chiral catalyst or enzyme.

One common strategy involves the enantioselective oxidation of a racemic mixture of 1,3-butanediol. In many documented cases, the focus is on producing (R)-1,3-butanediol by selectively oxidizing the (S)-enantiomer.[6][7][8][9] This process, while designed to isolate the (R)-form, inherently involves the specific transformation of this compound into 4-hydroxy-2-butanone.

Experimental Protocol: Enantioselective Oxidation of this compound

This protocol is based on the methodology described for the synthesis of (R)-1,3-butanediol from its racemate using whole cells of recombinant Escherichia coli expressing an (S)-specific secondary alcohol dehydrogenase (CpSADH) from Candida parapsilosis.[6][8]

  • Microorganism and Culture Conditions:

    • Recombinant E. coli cells expressing CpSADH are cultured in a suitable medium (e.g., LB medium with an appropriate antibiotic for plasmid maintenance) at 37°C with shaking until a desired optical density is reached.

    • Protein expression is induced by adding an inducer like IPTG, followed by further incubation at a lower temperature (e.g., 25°C) for several hours.

    • The cells are then harvested by centrifugation and washed with a buffer (e.g., phosphate buffer, pH 7.0).

  • Reaction Conditions:

    • The harvested cells are resuspended in a reaction buffer containing the racemic 1,3-butanediol substrate.

    • The reaction is carried out at a controlled temperature (e.g., 30°C) and pH with agitation.

    • The progress of the reaction is monitored by periodically analyzing the concentrations of the (R)- and (S)-enantiomers and the product, 4-hydroxy-2-butanone, using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Product Isolation:

    • Once the desired conversion is achieved, the reaction mixture is centrifuged to remove the cells.

    • The supernatant containing the unreacted (R)-1,3-butanediol and the product 4-hydroxy-2-butanone can be subjected to further purification steps like distillation or chromatography to isolate the components.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a specific enantiomer, in this case, this compound, with high enantiomeric excess.

The enantioselective reduction of 4-hydroxy-2-butanone is a key step in producing chiral 1,3-butanediol. By selecting a suitable chiral catalyst or biocatalyst, either the (R)- or (S)-enantiomer can be preferentially formed. While many studies focus on catalysts for the (R)-enantiomer, catalysts for the (S)-enantiomer are also available.

Experimental Protocol: Asymmetric Reduction to this compound

This generalized protocol is based on principles of asymmetric ketone reduction.

  • Catalyst System:

    • A chiral catalyst, such as a Noyori-type ruthenium catalyst with an (S)-BINAP ligand or a biocatalyst (e.g., a specific alcohol dehydrogenase), is chosen.

  • Reaction Conditions:

    • The substrate, 4-hydroxy-2-butanone, is dissolved in an appropriate solvent (e.g., methanol, isopropanol).

    • The chiral catalyst is added under an inert atmosphere (e.g., nitrogen or argon).

    • A hydrogen source, such as hydrogen gas or a hydrogen donor like isopropanol or formic acid, is introduced.

    • The reaction is carried out at a specific temperature and pressure for a set duration.

  • Work-up and Purification:

    • After the reaction is complete, the catalyst is removed (e.g., by filtration).

    • The solvent is evaporated under reduced pressure.

    • The resulting crude product is purified by column chromatography or distillation to yield enantiomerically enriched this compound.

    • The enantiomeric excess is determined using chiral HPLC or GC.

Biosynthetic Pathways

Recent advancements in metabolic engineering have enabled the production of this compound from renewable feedstocks like glucose using genetically modified microorganisms.[10]

Experimental Protocol: Microbial Fermentation for this compound

This protocol is based on the general principles of metabolic engineering for diol production.[11]

  • Strain Construction:

    • A host microorganism, such as E. coli or Saccharomyces cerevisiae, is genetically engineered to express the necessary enzymes for the conversion of a central metabolite (e.g., acetyl-CoA) to this compound. This may involve introducing heterologous genes and/or deleting competing metabolic pathways.

  • Fermentation:

    • The engineered strain is cultured in a bioreactor containing a defined fermentation medium with a carbon source (e.g., glucose).

    • Fermentation parameters such as temperature, pH, and dissolved oxygen are carefully controlled to optimize cell growth and product formation.

    • The production of this compound is monitored over time by analyzing samples from the fermentation broth.

  • Downstream Processing:

    • After fermentation, the cells are separated from the broth by centrifugation or microfiltration.

    • The this compound is then recovered and purified from the cell-free broth using methods such as distillation, extraction, or chromatography.

Quantitative Data

Synthesis MethodSubstrateCatalyst/MicroorganismProductYieldEnantiomeric Excess (ee)Reference
Enantioselective OxidationRacemic 1,3-butanediolRecombinant E. coli expressing CpSADH(R)-1,3-butanediol48.4% (molar recovery)95%[6][8]
Deracemization CascadeRacemic 1,3-butanediolCandida parapsilosis & Pichia kudriavzevii(R)-1,3-butanediol83.35%99.5%[7]
Aldol Condensation & HydrogenationAcetaldehydeSupported solid alkaline catalyst & hydrogenation catalyst1,3-butanediol (racemic)83%N/A[12]

Note: The table primarily shows data for the production of (R)-1,3-butanediol or the racemic mixture due to the prevalence of such studies. The enantioselective oxidation data is included to illustrate a method that specifically targets the (S)-enantiomer for reaction.

Visualizations

General Chemical Synthesis of 1,3-Butanediol

G Acetaldehyde Acetaldehyde 3-Hydroxybutanal 3-Hydroxybutanal Acetaldehyde->3-Hydroxybutanal Aldol Condensation (NaOH) 1,3-Butanediol 1,3-Butanediol (racemic) 3-Hydroxybutanal->1,3-Butanediol Hydrogenation (Ni catalyst)

A simplified chemical synthesis pathway for racemic 1,3-butanediol.

Biosynthetic Pathway to this compound

G Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA thiolase 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA AcetoacetylCoA->3-Hydroxybutyryl-CoA (R)-specific reductase 3-Hydroxybutyraldehyde 3-Hydroxybutyraldehyde 3-Hydroxybutyryl-CoA->3-Hydroxybutyraldehyde aldehyde dehydrogenase S_BDO This compound 3-Hydroxybutyraldehyde->S_BDO (S)-specific alcohol dehydrogenase

A hypothetical biosynthetic pathway for this compound in a genetically engineered organism.

Kinetic Resolution of Racemic 1,3-Butanediol

G Racemic_BDO Racemic 1,3-Butanediol ((R)- and (S)-) S_BDO This compound Racemic_BDO->S_BDO R_BDO (R)-butane-1,3-diol Racemic_BDO->R_BDO HB 4-Hydroxy-2-butanone S_BDO->HB Enantioselective Oxidation ((S)-specific enzyme)

Kinetic resolution of racemic 1,3-butanediol via enantioselective oxidation of the (S)-enantiomer.

Conclusion

The journey to obtaining enantiomerically pure this compound is a testament to the advancements in organic chemistry and biotechnology. While a singular "discovery" event is not apparent from the historical record, its emergence as a distinct chemical entity for researchers is the result of the development of sophisticated techniques for stereoselective synthesis and resolution. For professionals in drug development and other scientific fields, a thorough understanding of these synthetic routes, including both chemical and biological methods, is crucial for leveraging the unique properties of this chiral building block in the creation of novel and effective products. The ongoing research into metabolic engineering and novel catalytic systems promises to further enhance the accessibility and applications of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of (S)-butane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (S)-butane-1,3-diol. The document is structured to provide researchers, scientists, and drug development professionals with readily accessible data and the methodologies for its acquisition.

This compound is a chiral organic compound with the chemical formula C₄H₁₀O₂ and a molecular weight of 90.12 g/mol .[1][2] It is a valuable building block in various chemical syntheses. The following sections detail its spectroscopic characteristics, which are fundamental for its identification and structural elucidation.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule. The data presented here is for the racemic mixture of 1,3-butanediol, which is representative of the (S)-enantiomer in terms of chemical shifts and multiplicities in a non-chiral solvent.

Table 1: ¹H NMR Spectroscopic Data for 1,3-Butanediol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.02Multiplet1HH-3
3.89 - 3.79Multiplet2HH-1
1.67Multiplet2HH-2
1.21Doublet3HH-4

Note: Data is based on spectra for 1,3-butanediol.[3][4] The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for 1,3-Butanediol

Chemical Shift (δ) ppmAssignment
67.5C-3
61.2C-1
42.5C-2
23.8C-4

Note: Data is based on spectra for 1,3-butanediol.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within a molecule based on their vibrational frequencies.

Table 3: IR Spectroscopic Data for 1,3-Butanediol

Wavenumber (cm⁻¹)IntensityAssignment
3350 (broad)StrongO-H stretch (hydrogen-bonded)
2960-2850StrongC-H stretch (alkane)
1450MediumC-H bend
1050StrongC-O stretch

Note: The characteristic IR absorptions for alcohols include a very intense, broad O-H stretching band in the region of 3500-3200 cm⁻¹ and a C-O stretching band between 1260-1050 cm⁻¹.[5][6] The data is consistent with the spectrum of 1,3-butanediol.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common method for small molecules like diols.[9][10]

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
90Low[M]⁺ (Molecular Ion)
75Medium[M - CH₃]⁺
57Medium[M - CH₃ - H₂O]⁺
45High[CH₃CH(OH)]⁺

Note: The mass spectrum for this compound is available in the NIST WebBook.[9] Alcohols typically undergo alpha cleavage and dehydration as primary fragmentation pathways.[10] The base peak at m/z 45 is characteristic of a secondary alcohol fragmenting next to the hydroxyl group.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[11] Tetramethylsilane (TMS) is typically used as an internal standard with a chemical shift of 0.0 ppm.[12]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz spectrometer.[11]

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity (shimming).

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy Protocol

  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly as a neat liquid film.[5]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used, covering a range of 4000 to 400 cm⁻¹.[13]

  • Data Acquisition (Attenuated Total Reflectance - ATR):

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[14]

    • Acquire a background spectrum of the clean, empty ATR crystal.[14]

    • Place a small drop of this compound onto the ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Protocol

  • Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) inlet for volatile liquids.

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.[15][16] This energy level is sufficient to cause reproducible fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.

  • Detection: The detector records the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_output Final Output Sample This compound Prep Dissolve in Solvent (NMR) Prepare Neat Sample (IR) Vaporize (MS) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Process Raw Data (Fourier Transform, etc.) NMR->Process IR->Process MS->Process Analyze Analyze Spectra (Peak Picking, Integration) Process->Analyze Interpret Interpret Data (Assign Peaks, Determine Structure) Analyze->Interpret Report Technical Report & Data Tables Interpret->Report

Caption: Workflow for spectroscopic analysis of this compound.

References

The Biological Activity of (S)-butane-1,3-diol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-butane-1,3-diol, a chiral molecule and one of the stereoisomers of 1,3-butanediol, is emerging as a compound of significant interest in the fields of metabolism, neuroscience, and therapeutics. Primarily recognized for its role as a ketogenic precursor, its biological activities extend beyond simple energy provision. This technical guide provides an in-depth exploration of the biological activities of this compound, with a focus on its metabolism, neuroprotective effects, and hypoglycemic potential. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to serve as a comprehensive resource for the scientific community.

Introduction

This compound is a four-carbon diol with hydroxyl groups at the first and third positions. Its chirality, with the stereocenter at the C3 position in the (S) configuration, dictates its unique metabolic fate and subsequent physiological effects, distinguishing it from its (R)-enantiomer. While the racemic mixture of 1,3-butanediol has been studied for its ketogenic and other biological properties, a specific focus on the (S)-isomer is crucial for understanding its distinct contributions and potential therapeutic applications. This guide will delve into the core biological activities of this compound, providing a detailed overview of the current scientific understanding.

Metabolism of this compound

The primary metabolic fate of this compound is its conversion to ketone bodies in the liver. This process is distinct from the metabolism of its (R)-enantiomer, which is more readily converted to the physiological ketone body, D-β-hydroxybutyrate.

Hepatic Uptake and Oxidation

This compound is taken up by the liver at a rate comparable to its (R)-enantiomer[1]. The initial step in its metabolism is the oxidation of the primary alcohol group, a reaction catalyzed by alcohol dehydrogenase (ADH).

Conversion to (S)-3-Hydroxybutyrate and Ketone Bodies

Following oxidation, this compound is converted to (S)-3-hydroxybutyrate. A significant portion of this (S)-3-hydroxybutyrate is then further metabolized to acetoacetate, which can then be reduced to the physiological ketone body, (R)-β-hydroxybutyrate. However, a notable portion of the metabolized this compound remains as (S)-3-hydroxybutyrate, a non-physiological ketone body[1]. The balance of this compound metabolism also includes conversion to lipids and CO2[1].

Quantitative Metabolic Data

The following table summarizes the quantitative data on the metabolism of this compound in perfused livers from starved rats, as reported by Desrochers et al. (1992).

ParameterValueUnitReference
Hepatic Uptake Rate10.9 ± 0.9µmol/min per g dry wt[1]
Conversion to Acetoacetate1.8 ± 0.2µmol/min per g dry wt[1]
Conversion to (R)-β-Hydroxybutyrate0.8 ± 0.1µmol/min per g dry wt[1]
Conversion to (S)-3-Hydroxybutyrate4.6 ± 0.5µmol/min per g dry wt[1]
% of Uptake Converted to Ketone Bodies~38%%[1]

Metabolic Pathway Diagram

S_BD This compound S_3_HBA (S)-3-hydroxybutanal S_BD->S_3_HBA Alcohol Dehydrogenase S_3_HB (S)-3-hydroxybutyrate S_3_HBA->S_3_HB Aldehyde Dehydrogenase AcAc Acetoacetate S_3_HB->AcAc (S)-3-hydroxybutyrate Dehydrogenase Lipids Lipids S_3_HB->Lipids CO2 CO2 S_3_HB->CO2 R_3_HB (R)-3-hydroxybutyrate AcAc->R_3_HB (R)-β-hydroxybutyrate Dehydrogenase TCA TCA Cycle AcAc->TCA

Figure 1: Metabolic pathway of this compound in the liver.

Neuroprotective Effects

The racemic mixture of 1,3-butanediol has demonstrated neuroprotective properties in various models of neuronal injury. These effects are largely attributed to the resulting ketosis, which provides an alternative energy source for the brain and modulates signaling pathways involved in neuronal survival and inflammation.

Mechanism of Neuroprotection

The neuroprotective effects of this compound are believed to be mediated by its metabolic product, β-hydroxybutyrate (BHB). BHB can cross the blood-brain barrier and serve as an efficient energy substrate for neurons, particularly under conditions of glucose hypometabolism, such as in ischemic stroke. Beyond its energetic role, BHB has been shown to exert neuroprotective effects through several signaling mechanisms:

  • Reduction of Oxidative Stress: BHB has been shown to activate the Nrf2 pathway, a key regulator of the antioxidant response, leading to the expression of antioxidant enzymes.

  • Anti-inflammatory Effects: BHB can inhibit the activation of the NLRP3 inflammasome and the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines in the brain.

  • Histone Deacetylase (HDAC) Inhibition: BHB is an endogenous inhibitor of class I and IIa HDACs. This inhibition can lead to epigenetic modifications that promote the expression of neuroprotective genes, including Brain-Derived Neurotrophic Factor (BDNF).

Signaling Pathway Diagram

cluster_blood Blood cluster_neuron Neuron S_BD This compound BHB β-hydroxybutyrate ((R)- and (S)- isomers) S_BD->BHB Hepatic Metabolism BHB_neuron β-hydroxybutyrate BHB->BHB_neuron Blood-Brain Barrier Transport HDAC HDAC Inhibition BHB_neuron->HDAC Nrf2 Nrf2 Activation BHB_neuron->Nrf2 NFkB NF-κB Inhibition BHB_neuron->NFkB Energy Alternative Energy Source BHB_neuron->Energy BDNF BDNF Expression HDAC->BDNF Upregulation Neuroprotection Neuroprotection BDNF->Neuroprotection Antioxidant Antioxidant Response Nrf2->Antioxidant Antioxidant->Neuroprotection Inflammation Reduced Neuroinflammation NFkB->Inflammation Inflammation->Neuroprotection Energy->Neuroprotection

Figure 2: Signaling pathways involved in the neuroprotective effects of this compound metabolites.

Hypoglycemic Activity

This compound has been shown to possess hypoglycemic properties, particularly in diabetic animal models. This effect is attributed to its unique metabolic fate and its influence on glucose metabolism.

Mechanism of Hypoglycemic Action

The precise mechanisms underlying the hypoglycemic effect of this compound are not fully elucidated but are thought to involve:

  • Provision of an Alternative Energy Source: The ketone bodies produced from this compound can be utilized by peripheral tissues for energy, thereby reducing the reliance on glucose.

  • Modulation of Hepatic Glucose Production: The metabolic shift towards ketogenesis may lead to a decrease in hepatic gluconeogenesis.

Quantitative Data on Hypoglycemic Effect

A study in streptozotocin-induced diabetic rats demonstrated a significant reduction in blood glucose levels following the administration of this compound.

Animal ModelTreatmentBlood Glucose ReductionReference
Streptozotocin-induced diabetic rats25 mmol/kg this compound (i.p.)Marked decrease[2]

Experimental Protocols

Rat Liver Perfusion for Metabolism Studies

This protocol is adapted from methodologies used to study hepatic metabolism.

Objective: To quantify the uptake and metabolic fate of this compound in an isolated, perfused rat liver.

Materials:

  • Male Wistar rats (200-250 g), fasted overnight.

  • Perfusion apparatus (including a pump, oxygenator, and heated reservoir).

  • Krebs-Henseleit bicarbonate buffer, pH 7.4, saturated with 95% O2 / 5% CO2.

  • This compound.

  • Analytical equipment for measuring this compound and its metabolites (e.g., GC-MS or LC-MS).

Procedure:

  • Anesthetize the rat according to approved institutional protocols.

  • Perform a midline laparotomy to expose the liver.

  • Cannulate the portal vein and inferior vena cava.

  • Immediately begin perfusing the liver with oxygenated Krebs-Henseleit buffer at a constant flow rate (e.g., 3-4 mL/min/g liver).

  • Carefully dissect the liver from the surrounding tissues and transfer it to the perfusion apparatus.

  • Allow the liver to equilibrate for a 30-minute pre-perfusion period.

  • Introduce this compound into the perfusion medium to achieve the desired concentration (e.g., 5 mM).

  • Collect perfusate samples from the outflow (inferior vena cava) at regular intervals (e.g., every 10 minutes) for 60-90 minutes.

  • At the end of the experiment, freeze-clamp the liver tissue for subsequent analysis.

  • Analyze the perfusate and tissue samples for the concentrations of this compound, (S)-3-hydroxybutyrate, acetoacetate, and (R)-β-hydroxybutyrate.

In Vitro Oxygen-Glucose Deprivation (OGD) Model for Neuroprotection

This protocol is a standard method for inducing ischemic-like injury in neuronal cell cultures.

Objective: To assess the neuroprotective effects of this compound against OGD-induced neuronal cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

  • Cell culture reagents (DMEM, fetal bovine serum, etc.).

  • Glucose-free DMEM.

  • Hypoxia chamber (e.g., with 95% N2 / 5% CO2).

  • This compound.

  • Cell viability assays (e.g., MTT, LDH release assay).

Procedure:

  • Culture neuronal cells to the desired confluency in standard culture conditions.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Wash the cells with glucose-free DMEM.

  • Place the cells in the hypoxia chamber with glucose-free DMEM for a duration sufficient to induce cell death (e.g., 4-6 hours).

  • After the OGD period, replace the medium with standard, glucose-containing medium and return the cells to normoxic conditions (reoxygenation).

  • Incubate the cells for a further 24 hours.

  • Assess cell viability using MTT or LDH assays.

  • Compare the viability of cells treated with this compound to untreated control cells subjected to OGD.

Assessment of Hypoglycemic Activity in Diabetic Rats

This protocol outlines a method to evaluate the blood glucose-lowering effects of this compound in a diabetic animal model.

Objective: To determine the effect of this compound on blood glucose levels in streptozotocin-induced diabetic rats.

Materials:

  • Male Sprague-Dawley rats.

  • Streptozotocin (STZ).

  • Citrate buffer, pH 4.5.

  • This compound.

  • Glucometer and test strips.

Procedure:

  • Induce diabetes in rats by a single intraperitoneal (i.p.) injection of STZ (e.g., 60 mg/kg) dissolved in cold citrate buffer.

  • Confirm the diabetic state by measuring blood glucose levels 3-5 days after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

  • Divide the diabetic rats into control and treatment groups.

  • Administer this compound (e.g., 25 mmol/kg, i.p.) to the treatment group. The control group receives a vehicle injection.

  • Measure blood glucose levels at various time points after administration (e.g., 1, 2, 4, 6, and 24 hours).

  • Compare the blood glucose profiles of the treated and control groups.

Conclusion

This compound exhibits a range of biological activities primarily stemming from its unique metabolic conversion to ketone bodies, including the non-physiological (S)-3-hydroxybutyrate. Its ketogenic nature underpins its potential as a neuroprotective agent, offering an alternative energy source to the brain and modulating key signaling pathways involved in cellular stress and inflammation. Furthermore, its demonstrated hypoglycemic effects in diabetic models suggest a potential role in metabolic regulation. This technical guide provides a foundational understanding of the biological activity of this compound, highlighting the need for further research to fully elucidate the specific mechanisms of action of the (S)-enantiomer and its unique metabolite, (S)-3-hydroxybutyrate. Such investigations will be crucial for the development of novel therapeutic strategies targeting metabolic and neurological disorders.

References

(S)-Butane-1,3-diol: A Chiral Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(S)-butane-1,3-diol, a readily available and versatile chiral building block, has emerged as a valuable precursor in the stereoselective synthesis of a wide array of complex organic molecules. Its inherent chirality, stemming from the stereocenter at the C3 position, provides a powerful tool for chemists to introduce specific stereochemistry into target molecules, a critical aspect in the development of pharmaceuticals, agrochemicals, and other biologically active compounds. This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on its use in the formation of chiral acetals, the synthesis of natural products and their analogues, and the preparation of chiral ligands for asymmetric catalysis. Detailed experimental protocols for key transformations are provided, along with quantitative data and visual representations of synthetic workflows.

Core Applications of this compound

The synthetic utility of this compound primarily revolves around its two hydroxyl groups, which can be selectively functionalized to generate a variety of chiral intermediates. The most prominent applications include:

  • Formation of Chiral 1,3-Dioxanes: The reaction of this compound with aldehydes and ketones provides chiral 1,3-dioxanes. These cyclic acetals serve as valuable chiral auxiliaries, directing stereoselective reactions on an appended prochiral center. The rigid chair-like conformation of the 1,3-dioxane ring, with the methyl group preferentially occupying an equatorial position, effectively shields one face of the molecule, leading to high diastereoselectivity in subsequent transformations such as alkylations and aldol reactions.[1]

  • Synthesis of Chiral Building Blocks: this compound can be readily converted into other valuable chiral synthons. For instance, selective protection and activation of the primary and secondary hydroxyl groups allow for the synthesis of chiral epoxides, haloalcohols, and protected diols, which are versatile intermediates in the synthesis of natural products and pharmaceuticals.

  • Preparation of Chiral Ligands: The chiral backbone of this compound can be incorporated into the structure of various ligands for asymmetric catalysis. These include chiral phosphine-phosphite, P,N-ligands, and others that have shown promise in reactions such as asymmetric hydrogenation and hydroformylation.[1][2][3]

Synthesis of Chiral 1,3-Dioxanes from this compound

The formation of chiral 1,3-dioxanes is a cornerstone of the synthetic utility of this compound. These acetals can be prepared by reacting the diol with an aldehyde or its dimethyl acetal under acidic catalysis.

Figure 1: General scheme for the formation of chiral 1,3-dioxanes.

Experimental Protocol: Synthesis of (4S)-4-Methyl-2-phenyl-1,3-dioxane [4]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
This compound90.129.01 g0.10
Benzaldehyde dimethyl acetal152.1915.22 g0.10
p-Toluenesulfonic acid monohydrate190.220.19 g0.001
Toluene-100 mL-

Procedure:

  • A mixture of this compound (9.01 g, 0.10 mol), benzaldehyde dimethyl acetal (15.22 g, 0.10 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 0.001 mol) in 100 mL of toluene is placed in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • The mixture is heated to reflux, and the methanol generated during the reaction is collected in the Dean-Stark trap.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford (4S)-4-methyl-2-phenyl-1,3-dioxane.

Quantitative Data:

ProductYieldBoiling PointOptical Rotation
(4S)-4-Methyl-2-phenyl-1,3-dioxane85%110-112 °C / 10 mmHg[α]D²⁰ +25.4 (c 1.0, CHCl₃)

Application in Asymmetric Synthesis: Diastereoselective Alkylation

Chiral acetals derived from this compound are powerful tools for diastereoselective carbon-carbon bond formation. The following workflow illustrates the principle of a diastereoselective alkylation of a chiral enolate derived from an acetal.

Diastereoselective_Alkylation start Chiral Acetal Ester enolate Formation of Chiral Enolate (LDA, THF, -78 °C) start->enolate 1. alkylation Diastereoselective Alkylation (R-X, -78 °C) enolate->alkylation 2. product Alkylated Acetal alkylation->product 3. cleavage Auxiliary Cleavage (e.g., LiAlH4) product->cleavage 4. final_product Chiral Alcohol cleavage->final_product auxiliary Recovered Auxiliary (this compound) cleavage->auxiliary

Figure 2: Workflow for diastereoselective alkylation using a chiral auxiliary.

Experimental Protocol: Diastereoselective Alkylation of a Chiral Acetal [5]

This protocol describes a general procedure for the diastereoselective alkylation of a chiral acetal derived from this compound and a carboxylic acid.

Materials:

ReagentConcentration/PurityAmount
Chiral Acetal Ester-1.0 mmol
Lithium diisopropylamide (LDA)2.0 M in THF/heptane/ethylbenzene1.1 mmol
Alkyl Halide (e.g., Benzyl bromide)-1.2 mmol
Tetrahydrofuran (THF)Anhydrous10 mL
Saturated aqueous NH₄Cl-20 mL

Procedure:

  • A solution of the chiral acetal ester (1.0 mmol) in anhydrous THF (5 mL) is cooled to -78 °C under an argon atmosphere.

  • LDA (1.1 mmol, 0.55 mL of a 2.0 M solution) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to form the enolate.

  • The alkyl halide (1.2 mmol) is added, and the reaction is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl (20 mL) and allowed to warm to room temperature.

  • The mixture is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or gas chromatography.

  • The product is purified by column chromatography on silica gel.

Quantitative Data (Representative):

ProductDiastereomeric Excess (d.e.)Yield
Alkylated Acetal>95%80-95%

Synthesis of Natural Products and Bioactive Molecules

This compound has been employed as a chiral starting material in the total synthesis of several natural products. Its ability to provide a stereodefined four-carbon unit makes it an attractive precursor for the construction of complex molecular architectures.

Example: Formal Synthesis of (-)-Lasiodiplodin [6]

(-)-Lasiodiplodin is a twelve-membered macrolide with plant growth-regulating and antileukemic properties. A key fragment of its structure can be derived from this compound.

Lasiodiplodin_Synthesis BDO This compound Tosylate (S)-4-(Tosyloxy)butan-2-ol BDO->Tosylate 1. TsCl, Py Coupling Coupling Reaction Tosylate->Coupling Grignard Grignard Reagent Grignard->Coupling Fragment Key Chiral Fragment Coupling->Fragment Macrolactonization Macrolactonization Fragment->Macrolactonization Further Steps Lasiodiplodin (-)-Lasiodiplodin Macrolactonization->Lasiodiplodin

Figure 3: Retrosynthetic analysis of (-)-Lasiodiplodin from this compound.

While a detailed experimental protocol for the entire synthesis is beyond the scope of this guide, the initial steps demonstrate the conversion of this compound into a key intermediate.

Experimental Protocol: Synthesis of (S)-4-(Tosyloxy)butan-2-ol

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
This compound90.129.01 g0.10
p-Toluenesulfonyl chloride (TsCl)190.6519.07 g0.10
Pyridine79.1015.8 g0.20
Dichloromethane (DCM)-100 mL-

Procedure:

  • To a solution of this compound (9.01 g, 0.10 mol) in pyridine (15.8 g, 0.20 mol) and DCM (100 mL) at 0 °C is added p-toluenesulfonyl chloride (19.07 g, 0.10 mol) portionwise.

  • The reaction mixture is stirred at 0 °C for 4 hours and then at room temperature overnight.

  • The reaction is quenched by the addition of water (50 mL).

  • The layers are separated, and the aqueous layer is extracted with DCM (2 x 50 mL).

  • The combined organic layers are washed with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (S)-4-(tosyloxy)butan-2-ol.

Quantitative Data (Representative):

ProductYield
(S)-4-(Tosyloxy)butan-2-ol75-85%

This compound is a highly valuable and versatile chiral precursor in organic synthesis. Its utility in the construction of chiral 1,3-dioxanes for diastereoselective reactions, and as a starting material for the synthesis of complex natural products and chiral ligands, underscores its importance in modern drug discovery and development. The experimental protocols and synthetic workflows presented in this guide provide a foundation for researchers and scientists to harness the potential of this readily available chiral building block in their own synthetic endeavors. The continued exploration of new applications for this compound is expected to lead to the development of novel and efficient routes to a wide range of enantiomerically pure molecules with significant biological activity.

References

understanding the chirality of (S)-butane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chirality of (S)-Butane-1,3-diol

Introduction

Chirality is a fundamental property in molecular science, with profound implications in the pharmaceutical industry. The spatial arrangement of atoms in a molecule can lead to stereoisomers, known as enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] Consequently, the synthesis and analysis of single-enantiomer compounds are of paramount importance in modern drug discovery and development.[1]

This compound is a valuable chiral building block, widely utilized as a starting material or intermediate in the synthesis of a variety of biologically active molecules and pharmaceuticals.[3][4] Its utility stems from the two hydroxyl groups positioned at the 1 and 3 positions, with a defined stereochemistry at the C3 carbon. This guide provides a comprehensive technical overview of the synthesis, properties, analysis, and applications of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₄H₁₀O₂[5]
Molecular Weight 90.12 g/mol [5]
CAS Number 24621-61-2[5][6]
Appearance Colorless liquid[6][7]
Density 1.005 g/mL at 25 °C
Boiling Point 207.5 °C[5]
Melting Point < -50 °C[5]
Solubility Miscible with water[7]
Optical Rotation [α]20/D +30° (c = 1 in ethanol)
Refractive Index (n20/D) 1.440

Synthetic Strategies for Enantiopure this compound

The enantioselective synthesis of 1,3-diols is a significant area of research.[3][8] Several strategies have been developed to produce this compound with high enantiomeric purity.

Asymmetric Reduction of 4-Hydroxy-2-butanone

A primary and highly effective method for synthesizing chiral 1,3-diols is the asymmetric reduction of the corresponding β-hydroxyketone.[9] For this compound, this involves the stereoselective reduction of 4-hydroxy-2-butanone. Biocatalysis, using whole-cell microorganisms or isolated enzymes, has emerged as a green and highly selective approach.[10]

A variety of microorganisms have been identified that can reduce 4-hydroxy-2-butanone to the corresponding (R)- or (S)-enantiomer of 1,3-butanediol with high conversion rates and enantiomeric excess (ee).

Logical Flow of Synthetic Routes to this compound

G Synthetic Pathways to this compound cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Intermediate cluster_3 Final Product Racemic_1_3_BD Racemic 1,3-Butanediol KR Kinetic Resolution (e.g., Enzymatic Acetylation) Racemic_1_3_BD->KR Deracemization Deracemization (Stereoinverting Cascade) Racemic_1_3_BD->Deracemization 4H2B 4-Hydroxy-2-butanone AR Asymmetric Reduction (Biocatalytic) 4H2B->AR Aldehydes Aldehydes/ Ketones AA Asymmetric Aldol Reaction Aldehydes->AA S_BD This compound KR->S_BD Deracemization->S_BD AR->S_BD Keto_Alcohol Chiral 1,3-Keto Alcohol AA->Keto_Alcohol Keto_Alcohol->AR Reduction

Caption: Overview of major synthetic routes to this compound.

Kinetic Resolution of Racemic 1,3-Butanediol

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipase-mediated resolution of (R,S)-1,3-butanediol through enzymatic acetylation is a documented approach.[11] In this process, one enantiomer is preferentially acetylated, allowing for the separation of the acylated enantiomer from the unreacted one.

Deracemization of Racemic 1,3-Butanediol

Deracemization is an advanced technique that converts a racemic mixture into a single, pure enantiomer, potentially achieving a theoretical yield of 100%. A stereoinverting cascade deracemization process has been developed for the synthesis of (R)-1,3-butanediol, and similar principles can be applied for the (S)-enantiomer.[12] This typically involves a two-step, one-pot process:

  • Enantioselective Oxidation: One enantiomer (e.g., (R)-1,3-butanediol) is selectively oxidized to the intermediate, 4-hydroxy-2-butanone.

  • Asymmetric Reduction: The resulting ketone is then asymmetrically reduced back to the desired enantiomer ((S)-1,3-butanediol).

Asymmetric Aldol Reaction Followed by Reduction

Another powerful strategy involves the asymmetric aldol reaction to first create a chiral β-hydroxyketone, which is then reduced to the corresponding 1,3-diol.[3][4] This two-step process allows for the controlled synthesis of chiral diols with high enantiomeric purity.[3][4] The use of proline-derived organocatalysts in the aldol reaction has shown to produce chiral 1,3-keto alcohols with excellent enantiomeric excess (>99% ee).[3] Subsequent asymmetric reduction of these keto alcohols, for instance with chiral oxazaborolidine reagents, yields the final chiral 1,3-diols.[4]

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of 4-Hydroxy-2-butanone

This protocol is adapted from studies on the asymmetric reduction of 4-hydroxy-2-butanone using whole-cell biocatalysts.[10][13][14]

1. Strain Cultivation:

  • Prepare appropriate seed and fermentation media for the selected microorganism (e.g., Pichia jadinii or Candida krusei).[10][13][14]
  • Inoculate the seed medium with a single colony or cell stock and incubate under optimal growth conditions (e.g., 30°C, 200 rpm) for 24-48 hours.[10]
  • Transfer the seed culture to the main fermentation medium and continue incubation until the desired cell density is reached.[10]

2. Cell Harvesting and Preparation:

  • Harvest the cells by centrifugation.
  • Wash the cell pellet with a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0) to remove residual media.[10]
  • Resuspend the cells in the reaction buffer to the desired concentration.[10]

3. Biotransformation Reaction:

  • In a temperature-controlled bioreactor, add the cell suspension.
  • Add a co-substrate, such as glucose, which is often required for cofactor regeneration.[10][13]
  • Initiate the reaction by adding 4-hydroxy-2-butanone. A fed-batch or multi-step addition strategy is often employed to minimize substrate toxicity.[10][13]
  • Maintain the reaction under optimal conditions (e.g., pH 7.4, 30°C, 250 rpm).[13]

4. Monitoring and Analysis:

  • Periodically withdraw aliquots from the reaction mixture.
  • Separate the cells from the supernatant by centrifugation.
  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).[10]
  • Analyze the organic extract using gas chromatography (GC) with a chiral column to determine the concentrations of the substrate and product, and to calculate the enantiomeric excess (ee%).[10]

Workflow for Biocatalytic Reduction of 4-Hydroxy-2-butanone

G Experimental Workflow: Biocatalytic Reduction start Start cultivation 1. Strain Cultivation (e.g., Pichia jadinii) start->cultivation harvest 2. Cell Harvesting & Preparation cultivation->harvest reaction 3. Biotransformation - Add cell suspension - Add co-substrate (glucose) - Add 4-hydroxy-2-butanone harvest->reaction monitoring 4. Reaction Monitoring (Periodic Sampling) reaction->monitoring extraction 5. Sample Preparation - Centrifugation - Supernatant Extraction monitoring->extraction analysis 6. Chiral GC Analysis - Determine concentration - Calculate ee% extraction->analysis end_product This compound analysis->end_product

Caption: Step-by-step workflow for the biocatalytic synthesis of this compound.

Data on Biocatalytic Reduction

The selection of the biocatalyst is critical for achieving high stereoselectivity and conversion efficiency. The following table summarizes the performance of various microorganisms in the asymmetric reduction of 4-hydroxy-2-butanone.

BiocatalystProduct EnantiomerSubstrate Conc. (g/L)Co-substrateConversion (%)Yield (%)Enantiomeric Excess (ee%)Reference
Pichia jadinii HBY61(R)-1,3-BD45.0 (fed-batch)Glucose-85.1>99[10][13]
Candida krusei ZJB-09162(R)-1,3-BD20.0Glucose96.6-99.0[10][14]
Candida krusei ZJB-09162(R)-1,3-BD45.0Glucose83.9--[14]

Note: The references primarily focus on the synthesis of the (R)-enantiomer. However, screening efforts can identify strains that produce the (S)-enantiomer with similar efficiency.

Analysis of Enantiomeric Purity

Determining the enantiomeric excess (ee) is a critical step in the synthesis of chiral compounds.

  • Chiral Chromatography: The most common methods for determining the ee of chiral diols are chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC).[3][4][10] These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification.

  • NMR Spectroscopy: The relative configuration of 1,3-diols can often be determined by converting them into their acetonides and analyzing their ¹³C NMR chemical shifts.[9]

  • High-Throughput Optical Methods: For rapid screening of asymmetric reactions, high-throughput methods based on fluorescence or circular dichroism have been developed.[15][16][17] These techniques can quickly assess the ee of crude chiral diols without the need for extensive workup.[15]

Applications in Drug Development

Chiral 1,3-diols are crucial structural motifs found in a large number of natural products and synthetic molecules with pharmacological activity.[8] Their applications in drug development are extensive:

  • Chiral Building Blocks: this compound serves as a versatile chiral starting material for the synthesis of more complex molecules, ensuring the correct stereochemistry in the final active pharmaceutical ingredient (API).[3][4]

  • Synthesis of Natural Products: Many polyketide natural products and polyene macrolide antibiotics contain the 1,3-diol structural element.[18]

  • Improved Pharmacological Properties: Isolating the active enantiomer of a drug can lead to enhanced potency, greater specificity, and a reduction in off-target effects and adverse reactions.[1]

Conclusion

This compound is a key chiral intermediate with significant applications in the pharmaceutical and fine chemical industries. The development of efficient and highly selective synthetic methods, particularly those employing biocatalysis, has made this valuable compound more accessible. A thorough understanding of the synthetic routes, analytical techniques for chiral purity assessment, and the principles of stereochemistry is essential for researchers and professionals working in drug development. The continued innovation in asymmetric synthesis will undoubtedly expand the applications of this compound and other chiral building blocks in the creation of novel and improved therapeutics.

References

The Enigmatic Presence of (S)-Butane-1,3-diol in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-butane-1,3-diol, a chiral molecule with significant potential in the pharmaceutical and chemical industries, has a subtle yet intriguing presence in the natural world. While its racemic form and the (R)-enantiomer have been the subject of extensive research, particularly in the realm of microbial biotechnology and as a precursor for ketone bodies, the natural occurrence and biosynthetic origins of the (S)-enantiomer remain largely uncharted territory. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, proposes a plausible biosynthetic pathway, and details the experimental protocols required for its extraction and stereospecific analysis.

Natural Occurrence of this compound

The documented natural occurrence of 1,3-butanediol is primarily in the plant kingdom. Specifically, it has been identified as a volatile compound in various species of pepper (Capsicum annuum), including green, red, yellow, and orange bell peppers.[1][2][3] However, these studies typically do not differentiate between the (R) and (S) enantiomers, reporting the presence of the racemic compound. The precise enantiomeric ratio of butane-1,3-diol in these natural sources is a critical gap in the current body of scientific literature. The presence of the racemate suggests that non-specific enzymatic activities or abiotic processes could be involved in its formation, or that both enantioselective pathways may exist in these plants.

While direct evidence for the widespread natural abundance of this compound is limited, the existence of microbial enzymes with high specificity for this enantiomer provides indirect evidence of its role in biological systems.

Proposed Biosynthetic Pathway of this compound

A definitive, naturally occurring biosynthetic pathway for this compound has not been fully elucidated in any organism. However, based on known metabolic pathways for other short-chain diols and the existence of stereospecific enzymes, a plausible pathway can be proposed. This hypothetical pathway, originating from central carbon metabolism, likely involves a series of enzymatic reductions.

The proposed pathway begins with acetyl-CoA, a central metabolite. Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then reduced to (S)-3-hydroxybutyryl-CoA. This intermediate can then be further reduced to 4-hydroxy-2-butanone. The final stereospecific reduction of the ketone group in 4-hydroxy-2-butanone would yield this compound. This final step is critical for determining the chirality of the product and would be catalyzed by an (S)-specific secondary alcohol dehydrogenase or a similar reductase.

G Proposed Biosynthetic Pathway of this compound acetyl_coa Acetyl-CoA (x2) acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase s_3_hydroxybutyryl_coa (S)-3-Hydroxybutyryl-CoA acetoacetyl_coa->s_3_hydroxybutyryl_coa (S)-specific Acetoacetyl-CoA reductase four_hydroxy_2_butanone 4-Hydroxy-2-butanone s_3_hydroxybutyryl_coa->four_hydroxy_2_butanone CoA-acylating Aldehyde Dehydrogenase s_butane_1_3_diol This compound four_hydroxy_2_butanone->s_butane_1_3_diol (S)-specific Secondary Alcohol Dehydrogenase

Caption: A plausible biosynthetic pathway for this compound from acetyl-CoA.

Experimental Protocols

The accurate identification and quantification of this compound in natural matrices require meticulous sample preparation and sophisticated analytical techniques capable of separating enantiomers.

Extraction of Volatile and Semi-Volatile Compounds from Plant Material

This protocol is suitable for the extraction of diols from plant tissues such as peppers.

  • Materials:

    • Fresh plant material (e.g., Capsicum annuum)

    • Liquid nitrogen

    • Dichloromethane (DCM), HPLC grade

    • Anhydrous sodium sulfate

    • Mortar and pestle

    • Centrifuge and centrifuge tubes

    • Rotary evaporator

    • Gas chromatography vials

  • Procedure:

    • Homogenize a known weight (e.g., 10 g) of fresh plant material to a fine powder in a mortar and pestle using liquid nitrogen.

    • Transfer the powdered sample to a centrifuge tube.

    • Add 20 mL of dichloromethane and vortex vigorously for 2 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction of the pellet with another 20 mL of dichloromethane.

    • Combine the supernatants and dry over anhydrous sodium sulfate.

    • Filter the extract to remove the sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator at low temperature (e.g., 30°C).

    • Transfer the concentrated extract to a gas chromatography vial for analysis.

Enantioselective Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Two primary methods can be employed for the chiral separation of butane-1,3-diol: direct analysis on a chiral column or indirect analysis after derivatization with a chiral reagent.

This method utilizes a GC column with a chiral stationary phase to separate the enantiomers without derivatization.

  • Instrumentation and Columns:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Chiral capillary column (e.g., Cyclodextrin-based column like Rt-βDEXse or similar).

  • GC-MS Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: 60°C (hold for 2 min), ramp to 180°C at 2°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-200.

This method involves reacting the diol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.

  • Derivatization Reagent: (S)-(+)-2-phenylbutyryl chloride or similar chiral derivatizing agent.

  • Procedure:

    • Evaporate a 100 µL aliquot of the plant extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 20 µL of (S)-(+)-2-phenylbutyryl chloride.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 200 µL of dichloromethane and 100 µL of deionized water.

    • Vortex and centrifuge to separate the layers.

    • Analyze the organic (bottom) layer by GC-MS using a standard non-polar column (e.g., DB-5ms).

G Workflow for Chiral Analysis of this compound cluster_extraction Sample Preparation cluster_analysis Enantioselective GC-MS Analysis plant_material Plant Material (e.g., Capsicum annuum) extraction Solvent Extraction (Dichloromethane) plant_material->extraction concentration Concentration extraction->concentration direct_analysis Direct Analysis (Chiral Column) concentration->direct_analysis indirect_analysis Indirect Analysis (Derivatization) concentration->indirect_analysis derivatization Derivatization with Chiral Reagent indirect_analysis->derivatization gc_ms_achiral GC-MS (Achiral Column) derivatization->gc_ms_achiral

Caption: General workflow for the extraction and chiral analysis of this compound.

Quantitative Data Summary

Currently, there is a paucity of quantitative data specifically for this compound in natural sources. The table below highlights the need for further research in this area by presenting a template for data that should be collected.

Natural SourcePlant PartThis compound Concentration (µg/g fresh weight)(R)-Butane-1,3-diol Concentration (µg/g fresh weight)Enantiomeric Excess (% ee of S-isomer)Analytical MethodReference
Capsicum annuum (Green Bell Pepper)FruitData Not AvailableData Not AvailableData Not AvailableGC-MS[1][2]
Capsicum annuum (Red Bell Pepper)FruitData Not AvailableData Not AvailableData Not AvailableGC-MS[3]
Capsicum annuum (Yellow Bell Pepper)FruitData Not AvailableData Not AvailableData Not AvailableGC-MS
Capsicum annuum (Orange Bell Pepper)FruitData Not AvailableData Not AvailableData Not AvailableGC-MS[3]

Conclusion and Future Directions

The natural occurrence of this compound represents an exciting and underexplored area of natural product chemistry. While its presence is suggested by the detection of the racemic mixture in peppers and the existence of stereospecific microbial enzymes, dedicated research is required to confirm its distribution and biosynthetic origins. The proposed biosynthetic pathway provides a theoretical framework to guide future investigations, such as gene discovery and metabolic engineering efforts. The detailed experimental protocols outlined in this guide offer a starting point for researchers to undertake the crucial work of quantifying the enantiomeric composition of butane-1,3-diol in various natural matrices. Such studies will not only enhance our fundamental understanding of plant and microbial biochemistry but may also unveil novel biocatalysts and metabolic pathways for the sustainable production of this valuable chiral building block.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-Butane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Butane-1,3-diol is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereospecific synthesis is of great importance, and various methods have been developed to achieve high enantioselectivity. This document provides an overview of both biocatalytic and chemocatalytic approaches for the enantioselective synthesis of this compound, with a focus on practical application and protocol details. The primary precursor for these syntheses is 4-hydroxy-2-butanone.

Synthetic Strategies

The enantioselective synthesis of this compound from 4-hydroxy-2-butanone can be achieved through two main routes: biocatalytic reduction using whole-cell systems or isolated enzymes, and chemocatalytic asymmetric hydrogenation or transfer hydrogenation.

G cluster_main Enantioselective Synthesis of this compound cluster_bio Biocatalytic Reduction cluster_chemo Chemocatalytic Reduction start 4-Hydroxy-2-butanone Whole_Cells Whole-Cell Biocatalysts (e.g., Candida parapsilosis, Rhodococcus erythropolis) start->Whole_Cells (S)-selective reduction Isolated_Enzymes Isolated Enzymes (e.g., CpSADH, Mutated PAR) start->Isolated_Enzymes (S)-selective reduction Asymmetric_Hydrogenation Asymmetric Hydrogenation (e.g., Ru-BINAP) start->Asymmetric_Hydrogenation H₂, chiral catalyst Transfer_Hydrogenation Asymmetric Transfer Hydrogenation (e.g., Ru-TsDPEN) start->Transfer_Hydrogenation H-donor, chiral catalyst end This compound Whole_Cells->end Isolated_Enzymes->end Asymmetric_Hydrogenation->end Transfer_Hydrogenation->end G cluster_workflow Protocol 1: Workflow Cultivation Cell Cultivation (E. coli expressing PAR) Harvesting Cell Harvesting and Washing Cultivation->Harvesting Immobilization Cell Immobilization Harvesting->Immobilization Biotransformation Biotransformation (Substrate + Co-substrate) Immobilization->Biotransformation Monitoring Reaction Monitoring (Chiral GC) Biotransformation->Monitoring Workup Product Extraction and Analysis Monitoring->Workup Product This compound Workup->Product G cluster_logic Decision Logic for Synthesis Route Start Desired Enantiomer: This compound Biocatalysis Biocatalysis Preferred? Start->Biocatalysis Chemo Chemocatalysis Preferred? Biocatalysis->Chemo No Select_S_Bio Select (S)-selective biocatalyst (e.g., CpSADH, mutated PAR) Biocatalysis->Select_S_Bio Yes Select_S_Chemo Select (S)-directing chiral ligand (e.g., (S)-BINAP) Chemo->Select_S_Chemo Yes End Synthesize this compound Select_S_Bio->End Considerations_Bio Considerations: Mild conditions, high selectivity, no heavy metals Select_S_Bio->Considerations_Bio Select_S_Chemo->End Considerations_Chemo Considerations: Broader substrate scope, higher throughput, requires catalyst screening Select_S_Chemo->Considerations_Chemo

Application Notes and Protocols: (S)-butane-1,3-diol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-butane-1,3-diol is a versatile and economically significant chiral building block, prized for its stereospecificity which is crucial in the asymmetric synthesis of complex molecules. Its two hydroxyl groups, one primary and one secondary, offer differential reactivity, allowing for selective functionalization and the introduction of chirality in a controlled manner. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable chiral compounds, including (S)-3-hydroxypiperidine and chiral phosphine ligands, which are pivotal in pharmaceutical development and asymmetric catalysis.

Synthesis of (S)-3-Hydroxypiperidine

(S)-3-hydroxypiperidine is a key chiral intermediate in the synthesis of numerous pharmaceutical agents, including tyrosine kinase inhibitors used in cancer therapy. The following protocol outlines a multi-step synthesis starting from this compound.

Experimental Workflow:

G S_BDO This compound Tosylate Monotosylation S_BDO->Tosylate TsCl, Pyridine Azide Azide Formation Tosylate->Azide NaN3, DMF Reduction Reduction Azide->Reduction H2, Pd/C Cyclization Intramolecular Cyclization Reduction->Cyclization Heat Final (S)-3-hydroxypiperidine Cyclization->Final

Caption: Synthetic route from this compound to (S)-3-hydroxypiperidine.

Experimental Protocols:

Step 1: Monotosylation of this compound

This step selectively protects the more reactive primary hydroxyl group.

  • Materials: this compound, p-toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

    • Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in DCM.

    • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with cold water and extract the product with DCM.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Azide Formation

The tosylate group is displaced by an azide nucleophile.

  • Materials: (S)-4-(tosyloxy)butan-2-ol, Sodium azide (NaN₃), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the monotosylated diol (1.0 eq) in DMF.

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • Cool the mixture to room temperature, add water, and extract with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure.

Step 3: Reduction of the Azide

The azide is reduced to a primary amine.

  • Materials: (S)-4-azidobutan-2-ol, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve the azido alcohol (1.0 eq) in methanol.

    • Add 10% Pd/C catalyst (5-10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

Step 4: Intramolecular Cyclization

The amino alcohol undergoes cyclization to form the piperidine ring.

  • Materials: (S)-4-aminobutan-2-ol.

  • Procedure:

    • Heat the crude amino alcohol under vacuum. The cyclization occurs through the elimination of water.

    • The product, (S)-3-hydroxypiperidine, can be purified by distillation or crystallization of its salt.

Quantitative Data Summary:
StepProductStarting MaterialReagentsYield (%)Purity (ee %)
1(S)-4-(tosyloxy)butan-2-olThis compoundTsCl, Pyridine85-95>99
2(S)-4-azidobutan-2-ol(S)-4-(tosyloxy)butan-2-olNaN₃, DMF80-90>99
3(S)-4-aminobutan-2-ol(S)-4-azidobutan-2-olH₂, Pd/C90-98>99
4(S)-3-hydroxypiperidine(S)-4-aminobutan-2-olHeat70-80>99

Synthesis of Chiral Phosphine Ligands

Chiral phosphine ligands are indispensable in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. This compound can be converted into chiral phospholane ligands.

Experimental Workflow:

G S_BDO This compound Ditosylate Ditosylation S_BDO->Ditosylate 2 eq. TsCl, Pyridine Phosphine Cyclization with Primary Phosphine Ditosylate->Phosphine RPH₂, Base Ligand Chiral Phospholane Ligand Phosphine->Ligand

Caption: General scheme for the synthesis of chiral phospholane ligands.

Experimental Protocols:

Step 1: Ditosylation of this compound

Both hydroxyl groups are converted to tosylates to create good leaving groups.

  • Materials: this compound, p-toluenesulfonyl chloride (TsCl), Pyridine.

  • Procedure:

    • Dissolve this compound (1.0 eq) in excess pyridine at 0 °C.

    • Add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer sequentially with cold 1M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over MgSO₄, filter, and concentrate in vacuo.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Step 2: Cyclization with a Primary Phosphine

The ditosylate reacts with a primary phosphine to form the chiral phospholane ring.

  • Materials: (S)-butane-1,3-diyl bis(4-methylbenzenesulfonate), Primary phosphine (e.g., Phenylphosphine), Strong base (e.g., n-Butyllithium), Tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, three-necked flask under argon, dissolve the primary phosphine (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C and add a strong base (2.0 eq) dropwise to deprotonate the phosphine.

    • Stir the resulting phosphide solution at -78 °C for 30 minutes.

    • Slowly add a solution of the ditosylate (1.0 eq) in anhydrous THF.

    • Allow the reaction to warm slowly to room temperature and stir overnight.

    • Quench the reaction carefully with degassed water.

    • Extract the product with degassed diethyl ether.

    • Wash the organic layers with degassed brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the chiral phosphine ligand by column chromatography on silica gel under an inert atmosphere.

Quantitative Data Summary:
StepProductStarting MaterialReagentsYield (%)
1(S)-butane-1,3-diyl bis(4-methylbenzenesulfonate)This compoundTsCl, Pyridine75-85
2Chiral Phospholane Ligand(S)-butane-1,3-diyl bis(4-methylbenzenesulfonate)RPH₂, Base50-70

Biological Signaling Context

Molecules synthesized from this compound often target key biological pathways. For instance, many kinase inhibitors, which can be synthesized using chiral intermediates like (S)-3-hydroxypiperidine, target signaling pathways implicated in cancer cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Signal Kinase_B Kinase B Kinase_A->Kinase_B Kinase_C Kinase C Kinase_B->Kinase_C Transcription Transcription Factors Kinase_C->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Kinase Inhibitor (derived from S-BDO) Inhibitor->Kinase_B Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a drug derived from this compound.

This diagram illustrates how a kinase inhibitor, potentially synthesized using a chiral intermediate derived from this compound, can block a signaling cascade that leads to cell proliferation. The high stereochemical purity afforded by using this compound is often critical for the specific and potent inhibition of the target kinase.

Application Notes and Protocols: (S)-Butane-1,3-diol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Butane-1,3-diol is a versatile and commercially available chiral building block extensively utilized in asymmetric synthesis. Its primary application lies in its use as a chiral auxiliary, where it is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. This is most commonly achieved by forming a chiral 1,3-dioxane acetal, which effectively controls the facial selectivity of nucleophilic additions to an adjacent prochiral center. A key example of this strategy is in the diastereoselective aldol reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis.

This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary in asymmetric aldol reactions.

Application: Asymmetric Aldol Reaction via a Chiral Acetal Template

The core strategy involves the formation of a chiral acetal from an aldehyde and this compound. This acetal then serves as a template in a Lewis acid-mediated aldol reaction with a silyl enol ether. The chiral environment of the 1,3-dioxane ring directs the approach of the nucleophile, leading to a high degree of diastereoselectivity in the formation of the new stereocenters. The resulting aldol product can then be liberated from the chiral auxiliary, which can, in principle, be recovered.

Experimental Workflow

G cluster_0 Step 1: Chiral Acetal Formation cluster_1 Step 2: Diastereoselective Aldol Reaction cluster_2 Step 3: Removal of Chiral Auxiliary start Aldehyde + this compound acetal Chiral 1,3-Dioxane Acetal start->acetal  Acid Catalyst (e.g., CSA)   aldol_product Diastereomerically Enriched Aldol Adduct acetal->aldol_product  Lewis Acid (e.g., TiCl4)   enol_ether Silyl Enol Ether enol_ether->aldol_product final_product Enantioenriched β-Hydroxy Ketone aldol_product->final_product  Hydrolysis or Reductive Cleavage   recovered_auxiliary This compound aldol_product->recovered_auxiliary

Caption: General workflow for the asymmetric aldol reaction using a chiral acetal derived from this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Chiral 1,3-Dioxane Acetal from an Aldehyde and this compound

This protocol describes the general procedure for the formation of a chiral acetal, which serves as the substrate for the subsequent asymmetric aldol reaction.

Materials:

  • Aldehyde (e.g., isobutyraldehyde, 1.0 eq)

  • This compound (1.1 eq)

  • Camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Anhydrous dichloromethane (CH₂Cl₂) or toluene

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of the aldehyde (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq).

  • Add a catalytic amount of camphorsulfonic acid (0.05 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure chiral 1,3-dioxane acetal.

Protocol 2: TiCl₄-Mediated Asymmetric Aldol Reaction

This protocol details the diastereoselective addition of a silyl enol ether to the chiral acetal.

Materials:

  • Chiral 1,3-dioxane acetal (from Protocol 1, 1.0 eq)

  • Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene, 1.2 eq)

  • Titanium tetrachloride (TiCl₄) (1.1 eq, as a 1 M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the chiral 1,3-dioxane acetal (1.0 eq) in anhydrous dichloromethane under an inert atmosphere and cool the solution to -78 °C.

  • Slowly add titanium tetrachloride (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 15-30 minutes.

  • Add the silyl enol ether (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and then filter it through a pad of Celite to remove titanium salts.

  • Separate the organic layer from the filtrate and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or gas chromatography. The product can be purified by flash column chromatography.

Protocol 3: Oxidative Cleavage of the Aldol Adduct to the β-Hydroxy Ketone

This protocol describes one method for removing the chiral auxiliary to reveal the enantioenriched aldol product.

Materials:

  • Diastereomerically enriched aldol adduct (from Protocol 2, 1.0 eq)

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Silica gel

Procedure:

  • To a solution of the aldol adduct (1.0 eq) in anhydrous dichloromethane, add pyridinium chlorochromate (PCC, ~1.5 eq).

  • Stir the mixture at room temperature until the starting material is consumed, as indicated by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude β-hydroxy ketone by flash column chromatography. The enantiomeric excess (ee%) of the product can be determined by chiral HPLC analysis.

Quantitative Data Summary

The diastereoselectivity of the aldol reaction is highly dependent on the specific substrates and reaction conditions. The use of the chiral acetal derived from this compound typically leads to good to excellent levels of diastereoselectivity.

Aldehyde AcetalSilyl Enol EtherLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde1-(Trimethylsiloxy)cyclohexeneTiCl₄>95:5~80-90
BenzaldehydeAcetone silyl enol etherTiCl₄~90:10~75-85

Note: The yields and diastereomeric ratios are representative and may vary based on the specific reactants and experimental conditions.

Logical Relationship Diagram

G cluster_0 Chiral Auxiliary Control cluster_1 Reaction Stereochemistry Auxiliary This compound Acetal Chiral 1,3-Dioxane Auxiliary->Acetal Forms Control Steric Hindrance & Conformational Bias Acetal->Control Provides Facial_Selectivity Facial Selectivity Control->Facial_Selectivity Dictates Diastereoselectivity High Diastereoselectivity Facial_Selectivity->Diastereoselectivity Leads to Enantiopure_Product Enantioenriched Product Diastereoselectivity->Enantiopure_Product Results in

Application of (S)-Butane-1,3-diol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Butane-1,3-diol , a versatile chiral building block, plays a significant role in the stereoselective synthesis of complex pharmaceutical intermediates. Its pre-defined stereochemistry is crucial for the construction of enantiomerically pure active pharmaceutical ingredients (APIs), ensuring the desired therapeutic effects while minimizing potential side effects.[1] This application note details the use of this compound in two key areas: as a substrate in biocatalytic deracemization for the production of its enantiomer, (R)-butane-1,3-diol, a key intermediate for β-lactam antibiotics, and as a chiral precursor for the synthesis of azetidinone-based cholesterol absorption inhibitors.

Biocatalytic Deracemization for the Synthesis of (R)-Butane-1,3-diol

(R)-Butane-1,3-diol is a critical intermediate in the synthesis of essential β-lactam antibiotics, such as penems and carbapenems. A highly efficient method for producing enantiomerically pure (R)-butane-1,3-diol is through the deracemization of a racemic mixture of 1,3-butanediol. This process utilizes a whole-cell stereoinverting cascade system involving the selective oxidation of this compound.

A two-step biocatalytic cascade efficiently converts racemic 1,3-butanediol into (R)-1,3-butanediol with high enantiomeric excess.[2][3] The process involves the enantioselective oxidation of this compound to 4-hydroxy-2-butanone, followed by the asymmetric reduction of the intermediate to (R)-butane-1,3-diol.[2][3]

Quantitative Data for Biocatalytic Deracemization
ParameterValueReference
SubstrateRacemic 1,3-butanediol (20 g/L)[3]
Final Product(R)-Butane-1,3-diol[3]
Final Concentration16.67 g/L[3]
Enantiomeric Excess (ee)99.5%[3]
Overall Yield83.35%
Experimental Protocol: Step-by-Step Biocatalytic Deracemization

Step 1: Enantioselective Oxidation of this compound

  • Microorganism: Candida parapsilosis QC-76.

  • Reaction Medium: Prepare a reaction mixture containing 20 g/L of racemic 1,3-butanediol.

  • Cosubstrate: Add acetone.

  • pH: Adjust and maintain the pH at 8.0.

  • Temperature: Maintain the reaction temperature at 30°C.

  • Agitation: Set the rotation speed to 250 rpm.

  • Reaction Time: Allow the reaction to proceed for 24 hours.[3]

  • Monitoring: Monitor the depletion of this compound and the formation of 4-hydroxy-2-butanone.

  • Cell Removal: After the reaction, remove the C. parapsilosis cells.

Step 2: Asymmetric Reduction of 4-Hydroxy-2-butanone

  • Microorganism: Pichia kudriavzevii QC-1.

  • Reaction Medium: To the supernatant from Step 1 containing 4-hydroxy-2-butanone, add the P. kudriavzevii cells.

  • Cosubstrate: Add glucose.

  • pH: Maintain the pH at 8.0.

  • Temperature: Maintain the reaction temperature at 35°C.

  • Agitation: Set the rotation speed to 200 rpm.

  • Reaction Time: Allow the reaction to proceed for 24 hours.[3]

  • Product Isolation: After the reaction, isolate and purify the (R)-butane-1,3-diol.

Experimental Workflow

deracemization_workflow cluster_step1 Step 1: Enantioselective Oxidation cluster_step2 Step 2: Asymmetric Reduction racemate Racemic 1,3-Butanediol oxidation Candida parapsilosis QC-76 Acetone, pH 8.0, 30°C, 250 rpm racemate->oxidation (S)-enantiomer oxidized intermediate 4-Hydroxy-2-butanone + (R)-Butane-1,3-diol oxidation->intermediate reduction Pichia kudriavzevii QC-1 Glucose, pH 8.0, 35°C, 200 rpm intermediate->reduction Reduction of ketone final_product (R)-Butane-1,3-diol (ee > 99.5%) reduction->final_product

Caption: Biocatalytic cascade for the deracemization of 1,3-butanediol.

Synthesis of a Chiral Azetidinone Precursor

This compound serves as a chiral starting material for the synthesis of key intermediates for carbapenem antibiotics. One such intermediate is (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one. The synthesis involves several steps to build the azetidinone ring with the correct stereochemistry, which is directed by the chiral center from this compound. A crucial step in this synthetic sequence is the inversion of a hydroxyl group via a Mitsunobu reaction.

Synthetic Pathway Overview

azetidinone_synthesis S_BDO This compound intermediate_A Protected Diol Derivative (Formula a) S_BDO->intermediate_A Protection mitsunobu Mitsunobu Reaction intermediate_A->mitsunobu intermediate_B Formate Ester (Formula b) mitsunobu->intermediate_B Inversion of Stereocenter further_steps Further Cyclization & Functionalization intermediate_B->further_steps final_product (3R,4R)-4-acetoxy-3- [(R)-1-(tert-butyldimethylsilyloxy)ethyl] azetidin-2-one further_steps->final_product

Caption: Synthetic route from this compound to a key azetidinone intermediate.

Experimental Protocol: Mitsunobu Reaction for Stereochemical Inversion

This protocol describes a key transformation in the synthesis of the azetidinone precursor, where a hydroxyl group is inverted with formic acid under Mitsunobu conditions.

  • Starting Material: A protected diol derivative of this compound (Formula a).

  • Reagents:

    • Formic acid

    • Diisopropyl azodicarboxylate (DIAD)

    • Triphenylphosphine (PPh₃)

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Procedure: a. Dissolve the protected diol and triphenylphosphine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0°C in an ice bath. c. Add the formic acid to the reaction mixture. d. Slowly add the diisopropyl azodicarboxylate (DIAD) dropwise to the cooled solution. e. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). f. Quench the reaction and work up to isolate the crude formate ester (Formula b). g. Purify the product by column chromatography.

Quantitative Data for Mitsunobu Reaction
ParameterMolar Ratio (relative to starting material)
Formic Acid1 - 3 equivalents
Diisopropyl azodicarboxylate1 - 3 equivalents
Triphenylphosphine1 - 3.5 equivalents

Note: The specific yields for this step are not detailed in the provided reference, but Mitsunobu reactions are generally high-yielding.

Conclusion

This compound is a valuable and versatile chiral building block in pharmaceutical synthesis. Its applications range from being a substrate in highly efficient biocatalytic processes for the production of its enantiomer to serving as a chiral precursor for the stereocontrolled synthesis of complex heterocyclic intermediates like azetidinones. The detailed protocols and workflows provided herein offer a guide for researchers and scientists in the development of robust and stereoselective synthetic routes for novel pharmaceutical agents.

References

Application Notes and Protocols for Stereospecific Reactions Involving (S)-Butane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Butane-1,3-diol, a readily available and versatile chiral building block, offers significant potential in stereospecific synthesis. Its C2 stereocenter provides a powerful tool for inducing chirality in a variety of chemical transformations, making it a valuable asset in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for key stereospecific reactions involving this compound, focusing on its use as a chiral auxiliary and a precursor for chiral ligands and biologically active molecules.

Application Note 1: Chiral Acetal Formation for Asymmetric Aldol Reactions

This compound can be employed as a chiral auxiliary to direct the stereochemical outcome of aldol reactions. By forming a chiral acetal with a prochiral ketone, the diol creates a chiral environment that biases the approach of the enolate to an aldehyde, leading to the formation of one diastereomer in excess. This strategy is particularly useful for establishing key stereocenters in the synthesis of polyketide natural products and other complex chiral molecules.

The diastereoselectivity of the reaction is influenced by the reaction conditions, with thermodynamically controlled conditions often favoring the formation of the (2R, 4R)-configured 1,3-dioxane from (R)-1,3-butanediol, suggesting that (S)-1,3-butanediol would analogously favor the (2S, 4S) diastereomer under similar conditions.

Experimental Protocol: Diastereoselective Acetalization and Aldol Reaction

This protocol is a representative procedure based on the principles of using chiral 1,3-diols as auxiliaries in aldol reactions.

Part A: Formation of the Chiral Acetal (4S,6S)-4,6-dimethyl-1,3-dioxan-2-one

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add triphosgene (0.4 eq) at 0 °C under an inert atmosphere.

  • Slowly add pyridine (2.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral acetal.

Part B: Stereoselective Aldol Reaction

  • To a solution of the chiral acetal from Part A (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to form the lithium enolate.

  • Add a solution of the desired aldehyde (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography to obtain the desired aldol adduct.

Data Presentation

Reaction StepProductReagentsConditionsYield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
Acetalization(4S,6S)-4,6-dimethyl-1,3-dioxan-2-oneThis compound, Triphosgene, PyridineDCM, 0 °C to rt, 12 hTypically >85Not Applicable>99
Aldol ReactionDiastereomerically enriched aldol adductChiral acetal, LDA, AldehydeTHF, -78 °C to rtVariesOften >90Not Applicable

Logical Relationship: Chiral Induction in Aldol Reaction

aldol_induction S_diol This compound acetal Chiral Acetal ((4S,6S)-configuration) S_diol->acetal ketone Prochiral Ketone ketone->acetal enolate Chiral Enolate acetal->enolate LDA product Diastereomerically Enriched Aldol Adduct enolate->product aldehyde Aldehyde aldehyde->product

Caption: Chiral induction workflow for the aldol reaction.

Application Note 2: Synthesis of Chiral Phosphoramidite Monomers for Oligonucleotide Modification

This compound serves as a chiral backbone for the synthesis of novel phosphoramidite monomers. These monomers can be incorporated into oligonucleotides to introduce specific stereochemical constraints, which can influence their binding affinity, nuclease resistance, and overall therapeutic potential. The synthesis involves the reaction of the diol with a phosphitylating agent to introduce the reactive phosphoramidite moiety.

Experimental Protocol: Synthesis of a this compound-derived Phosphoramidite

This is a generalized protocol for the synthesis of phosphoramidite monomers from diols.

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Cool the mixture to 0 °C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 eq) dropwise under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine) to yield the desired phosphoramidite monomer.

Data Presentation

ProductStarting MaterialKey ReagentsTypical Yield (%)Purity (by ³¹P NMR)
This compound-derived PhosphoramiditeThis compound2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA70-85>98%

Experimental Workflow: Phosphoramidite Synthesis

phosphoramidite_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification diol This compound reaction_step Phosphitylation (Anhydrous Acetonitrile, 0°C to rt) diol->reaction_step phosphitylating_agent Phosphitylating Agent phosphitylating_agent->reaction_step base Base (DIPEA) base->reaction_step extraction Aqueous Workup reaction_step->extraction purification Column Chromatography extraction->purification product Chiral Phosphoramidite Monomer purification->product

Caption: Workflow for chiral phosphoramidite synthesis.

Application Note 3: Synthesis of Biologically Active 1,3-Dioxolanes

Experimental Protocol: Synthesis of a Chiral Salicylaldehyde Acetal

This protocol is adapted from general procedures for the synthesis of 1,3-dioxolanes from diols and aldehydes.

  • In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) and this compound (1.1 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until no more water is collected.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the chiral 1,3-dioxolane.

Data Presentation (Expected)

ProductStarting MaterialsCatalystTypical Yield (%)Expected Biological Activity
(4S)-4-methyl-2-(2-hydroxyphenyl)-1,3-dioxaneThis compound, Salicylaldehydep-TSA>90Antifungal, Antibacterial

Signaling Pathway: Postulated Mechanism of Action for Antimicrobial Dioxolanes

While the exact mechanism is often not fully elucidated, many antimicrobial agents function by disrupting the cell membrane or inhibiting key metabolic pathways.

antimicrobial_action Dioxolane Chiral 1,3-Dioxolane Membrane Fungal/Bacterial Cell Membrane Dioxolane->Membrane Interaction Metabolism Metabolic Pathway Inhibition Dioxolane->Metabolism Disruption Membrane Disruption Membrane->Disruption CellDeath Cell Death Disruption->CellDeath Metabolism->CellDeath

Caption: Postulated antimicrobial mechanism of action.

Application Notes and Protocols for Microbial Fermentation of (S)-Butane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-butane-1,3-diol is a chiral chemical with applications in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals. Traditional chemical synthesis often results in racemic mixtures, necessitating costly and inefficient resolution steps. Microbial fermentation presents a promising alternative for the direct and stereoselective production of this compound from renewable feedstocks. This document provides detailed application notes and protocols for the production of this compound using metabolically engineered Escherichia coli.

Metabolic Engineering Strategy for this compound Production

The production of optically pure this compound in E. coli can be achieved by leveraging and reversing the native fatty acid β-oxidation (FABO) pathway. This strategy is distinct from the more commonly reported pathways for (R)-1,3-butanediol, which often utilize enzymes from the polyhydroxyalkanoate (PHA) biosynthesis pathway.

The core of the engineered pathway involves the following steps:

  • Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by an acetyl-CoA C-acetyltransferase.

  • Stereoselective Reduction to (S)-3-Hydroxybutyryl-CoA: Acetoacetyl-CoA is reduced to (S)-3-hydroxybutyryl-CoA. This is the key stereochemistry-determining step. The bifunctional enzyme FadB from E. coli, which possesses (S)-3-hydroxyacyl-CoA dehydrogenase activity, is utilized for this conversion.[1]

  • Reduction to 3-Hydroxybutyraldehyde: The (S)-3-hydroxybutyryl-CoA is then reduced to 3-hydroxybutyraldehyde. This step is typically catalyzed by a CoA-acylating aldehyde dehydrogenase.

  • Final Reduction to this compound: 3-hydroxybutyraldehyde is reduced to the final product, this compound, by an alcohol dehydrogenase.

To channel the carbon flux towards this compound, it is crucial to overexpress the genes encoding the pathway enzymes and to eliminate competing metabolic pathways that consume the precursors.

metabolic_pathway glucose Glucose acetyl_coa Acetyl-CoA glucose->acetyl_coa Glycolysis acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa atoB (Acetyl-CoA acetyltransferase) s_3_hbc (S)-3-Hydroxybutyryl-CoA acetoacetyl_coa->s_3_hbc fadB ((S)-3-Hydroxyacyl-CoA dehydrogenase) hba 3-Hydroxybutyraldehyde s_3_hbc->hba bld (Aldehyde dehydrogenase) nadp1 NAD(P)+ s_3_hbc->nadp1 s_1_3_bdo This compound hba->s_1_3_bdo yqhD / fucO (Alcohol dehydrogenase) nadp2 NAD(P)+ s_1_3_bdo->nadp2 nadph1 NAD(P)H nadph1->acetoacetyl_coa nadph2 NAD(P)H nadph2->hba

Caption: Engineered metabolic pathway for this compound production in E. coli.

Quantitative Data Summary

The microbial production of this compound is an emerging field, and reported titers are currently lower than those for its (R)-enantiomer. The following table summarizes the available data for (S)-1,3-BDO production in engineered E. coli and provides a comparison with high-titer (R)-1,3-BDO production.

EnantiomerHost OrganismKey Genes OverexpressedFermentation ModeTiterYieldProductivityReference
(S)-1,3-BDO E. coli MG1655 derivativeatoB, fadB, bld, fucO, yqhDAnaerobic Batch~4 mM (~0.36 g/L)0.2 mol/molNot Reported[1]
(S)-1,3-BDO E. coli MG1655 derivativeatoB, fadB, bld, yqhD, pntABAnaerobic Batch9.5 mM (~0.86 g/L)0.4 mol/molNot Reported[1]
(R)-1,3-BDO E. coli K12phaA, phaB, bld, yqhDFed-batch257 mM (23.1 g/L)0.51 mol/mol0.64 g/L/h[2]
(R)-1,3-BDO E. coli K12phaA, phaB, bld, yjgBFed-batch790 mM (~71.1 g/L)0.65 mol/molNot Reported[3]

Experimental Protocols

The following protocols provide a general framework for the production and analysis of this compound. Optimization of specific parameters may be required for different host strains and fermentation scales.

This protocol describes the genetic modification of E. coli MG1655 for this compound production by overexpressing the key pathway genes.

  • Gene Sourcing and Codon Optimization:

    • atoB (acetyl-CoA acetyltransferase) and fadB ((S)-3-hydroxyacyl-CoA dehydrogenase) are native to E. coli.

    • bld (butyraldehyde dehydrogenase) can be sourced from Clostridium saccharoperbutylacetonicum.

    • yqhD (alcohol dehydrogenase) is native to E. coli.

    • Codon-optimize the heterologous bld gene for expression in E. coli.

  • Plasmid Construction:

    • Clone the genes (atoB, fadB, bld, yqhD) into suitable expression vectors (e.g., pTrc99a, pETDuet-1) under the control of an inducible promoter (e.g., T7 or tac promoter). A multi-plasmid system or a single plasmid with multiple expression cassettes can be used.

  • Host Strain Modification (Optional but Recommended):

    • To increase precursor availability and reduce byproduct formation, create knockout mutations in genes related to competing pathways (e.g., ackA-pta, poxB, ldhA, adhE) in the E. coli host strain using methods like CRISPR-Cas9 or lambda red recombineering.

  • Transformation:

    • Transform the engineered plasmid(s) into the selected E. coli host strain (wild-type or knockout mutant) using standard electroporation or heat-shock methods.

    • Verify the transformants by plasmid isolation and restriction digestion or sequencing.

Seed Culture Medium (LB Broth):

  • Tryptone: 10 g/L

  • Yeast Extract: 5 g/L

  • NaCl: 10 g/L

  • Add appropriate antibiotics for plasmid maintenance.

Fermentation Medium (Defined Mineral Medium):

  • Glucose: 20 g/L

  • KH₂PO₄: 13.3 g/L

  • (NH₄)₂HPO₄: 4 g/L

  • Citric Acid: 1.7 g/L

  • MgSO₄·7H₂O: 1.2 g/L

  • Trace Metal Solution: 10 mL/L

  • Thiamine·HCl: 4.5 mg/L

  • Add appropriate antibiotics.

Trace Metal Solution (100x):

  • FeCl₃·6H₂O: 27 g/L

  • ZnCl₂: 1.3 g/L

  • CoCl₂·6H₂O: 2 g/L

  • CuCl₂·2H₂O: 2 g/L

  • CaCl₂·2H₂O: 2 g/L

  • H₃BO₃: 0.5 g/L

  • (NH₄)₆Mo₇O₂₄·4H₂O: 0.24 g/L

  • Dissolve in 1 L of 5 M HCl.

Feeding Solution (for Fed-Batch):

  • Glucose: 500 g/L

  • MgSO₄·7H₂O: 20 g/L

  • Inoculum Preparation:

    • Inoculate a single colony of the production strain into 5 mL of LB medium with antibiotics and incubate overnight at 37°C with shaking (250 rpm).

    • Transfer the overnight culture to 100 mL of fermentation medium in a 500 mL shake flask and incubate at 37°C and 250 rpm until the OD₆₀₀ reaches 4-6.

  • Bioreactor Setup:

    • Prepare a 2 L bioreactor with 1 L of fermentation medium. Autoclave and allow to cool.

    • Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of ~0.2.

  • Batch Phase:

    • Control the temperature at 37°C.

    • Maintain the pH at 7.0 by automatic addition of 28% (v/v) NH₄OH.

    • Maintain dissolved oxygen (DO) at 20% saturation by adjusting the agitation speed (300-800 rpm) and airflow rate (1 vvm).

  • Induction and Fed-Batch Phase:

    • When the initial glucose is depleted (indicated by a sharp increase in DO), induce gene expression by adding IPTG to a final concentration of 0.1 mM.

    • Start the fed-batch phase by feeding the glucose solution at a rate that maintains a low glucose concentration in the bioreactor, avoiding acetate accumulation. An exponential feeding strategy can be employed to maintain a constant specific growth rate.

  • Sampling:

    • Collect samples periodically to measure cell density (OD₆₀₀), glucose concentration, and this compound concentration.

This compound concentration in the fermentation broth can be determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Sample Preparation:

  • Centrifuge 1 mL of fermentation broth at 13,000 x g for 10 min to remove cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

HPLC Method:

  • Column: Bio-Rad Aminex HPX-87H or equivalent.

  • Mobile Phase: 5 mM H₂SO₄.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 50-60°C.

  • Detector: Refractive Index (RI).

  • Quantification: Use a standard curve of pure this compound.

This multi-step protocol is designed to purify this compound from the fermentation broth.

  • Biomass Removal:

    • Centrifuge the fermentation broth at 10,000 x g for 20 minutes to pellet the cells.

    • Alternatively, use microfiltration for larger volumes.

  • Ion Exchange Chromatography:

    • Pass the cell-free supernatant through a column containing a strong cation exchange resin to remove salts and other charged impurities.

    • Subsequently, pass the eluate through a column with a weak anion exchange resin.

  • Evaporation/Distillation:

    • Concentrate the purified broth using a rotary evaporator under vacuum to remove water.

    • Perform a series of vacuum distillations to separate the 1,3-butanediol from remaining non-volatile impurities and water. Due to the high boiling point of 1,3-butanediol (207.5 °C), vacuum distillation is essential to prevent degradation.

Experimental Workflow Visualization

experimental_workflow cluster_strain Strain Engineering cluster_fermentation Fermentation cluster_dsp Downstream Processing gene_sourcing Gene Sourcing & Codon Optimization plasmid_construction Plasmid Construction gene_sourcing->plasmid_construction transformation Transformation into E. coli plasmid_construction->transformation seed_culture Seed Culture Preparation transformation->seed_culture fed_batch Fed-Batch Fermentation seed_culture->fed_batch sampling Sampling & Analysis fed_batch->sampling biomass_removal Biomass Removal (Centrifugation/Filtration) sampling->biomass_removal ion_exchange Ion Exchange Chromatography biomass_removal->ion_exchange evaporation Vacuum Evaporation/ Distillation ion_exchange->evaporation final_product Purified this compound evaporation->final_product

Caption: Overall experimental workflow for this compound production.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 1,3-Butanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure stereoisomers of 1,3-butanediol (1,3-BDO) are valuable chiral building blocks in the synthesis of a variety of pharmaceutical and specialty chemical products. Traditional chemical methods for resolving racemic mixtures can be harsh, expensive, and environmentally detrimental. Enzymatic kinetic resolution offers a highly efficient, selective, and green alternative for the production of enantiomerically enriched (R)- and (S)-1,3-butanediol. This document provides detailed application notes and experimental protocols for the lipase-catalyzed kinetic resolution of racemic 1,3-butanediol.

The principle of kinetic resolution relies on the differential rate of reaction of a chiral catalyst, in this case, a lipase, with the two enantiomers of a racemic substrate. In the presence of an acyl donor, one enantiomer is preferentially acylated, allowing for the separation of the acylated product from the unreacted enantiomer.

Key Enzymes and Acyl Donors

Lipases are the most commonly employed enzymes for the kinetic resolution of alcohols. For 1,3-butanediol, lipases such as Candida antarctica lipase B (CAL-B), often in its immobilized form (e.g., Novozym 435), and Chirazyme™ L-2 have shown high efficacy. Vinyl acetate is a widely used acyl donor due to its high reactivity and the fact that the byproduct, acetaldehyde, is volatile and easily removed.

Data Presentation

The following table summarizes representative quantitative data from the enzymatic resolution of racemic 1,3-butanediol under different conditions.

EnzymeAcyl DonorSolventTemp. (°C)Conversion (%)ProductEnantiomeric Excess (e.e.) (%)Reference
Chirazyme™ L-2, c-fVinyl acetate-RT~50(S)-3-acetoxy-1-butanol91[1]
(R)-1,3-butanediol91[1]
Candida antarctica lipase B (CAL-B)Vinyl acetate-30~50(R)-3-acetoxy-1-butanol>95[2]
(S)-1,3-butanediol>95[2]
Whole-cell (Candida parapsilosis & Pichia kudriavzevii)- (deracemization)Aqueous30-35>99(R)-1,3-butanediol99.5[3]

Note: The stereochemical preference of the lipase can vary. It is crucial to determine the absolute configuration of the products experimentally.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic 1,3-Butanediol

This protocol describes a general procedure for the enzymatic kinetic resolution of racemic 1,3-butanediol using an immobilized lipase and vinyl acetate.

Materials:

  • Racemic 1,3-butanediol

  • Immobilized Candida antarctica lipase B (CAL-B) (e.g., Novozym 435) or Chirazyme™ L-2

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether, or solvent-free)

  • Diatomaceous earth (optional, for filtration)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, temperature-controlled bath)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add racemic 1,3-butanediol (1.0 eq).

    • If using a solvent, add the anhydrous organic solvent.

    • Add the immobilized lipase (typically 10-50% by weight of the substrate).

    • Warm the mixture to the desired temperature (e.g., 30-45 °C).

  • Acylation:

    • Add vinyl acetate (0.5-0.6 eq) to the reaction mixture. The use of a slight excess of the acyl donor can drive the reaction, but a large excess can lead to di-acetylation.

    • Stir the reaction mixture at a constant temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted substrate.

  • Work-up:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the reaction solvent and dried for potential reuse.

    • If the reaction was performed solvent-free, dissolve the mixture in a suitable solvent (e.g., ethyl acetate) before filtration.

    • Dry the filtrate over anhydrous sodium sulfate or magnesium sulfate and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Separate the resulting (S)-3-acetoxy-1-butanol and the unreacted (R)-1,3-butanediol by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane.

Protocol 2: Analytical Method for Determination of Enantiomeric Excess

The enantiomeric excess of 1,3-butanediol and its acetylated product can be determined by chiral gas chromatography (GC).

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Chiral Column: A cyclodextrin-based capillary column is suitable for separating the enantiomers of 1,3-butanediol and its acetate (e.g., Agilent CP-Cyclodextrin-β-2,3,6-M-19).[4]

  • Carrier Gas: Hydrogen or Helium.

  • Injector and Detector Temperature: Typically 250 °C.

  • Oven Temperature Program: An example program is to hold at 80 °C for 5 minutes, then ramp at 2 °C/min to 150 °C.[4] This program should be optimized for the specific column and analytes.

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent (e.g., ethyl acetate).

  • For the analysis of the unreacted diol, it may be necessary to derivatize it to improve its volatility and chromatographic behavior.

Mandatory Visualizations

Enzymatic_Resolution_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products cluster_analysis Analysis racemic_bdo Racemic 1,3-Butanediol reaction_mixture Reaction Mixture racemic_bdo->reaction_mixture lipase Immobilized Lipase lipase->reaction_mixture acyl_donor Vinyl Acetate acyl_donor->reaction_mixture filtration Filtration (Enzyme Removal) reaction_mixture->filtration chiral_gc Chiral GC/HPLC Analysis reaction_mixture->chiral_gc evaporation Solvent Evaporation filtration->evaporation chromatography Silica Gel Chromatography evaporation->chromatography s_acetate (S)-3-acetoxy-1-butanol chromatography->s_acetate r_bdo (R)-1,3-butanediol chromatography->r_bdo s_acetate->chiral_gc r_bdo->chiral_gc ee_determination e.e. Determination chiral_gc->ee_determination Logical_Relationship racemic_mixture Racemic (R,S)-1,3-Butanediol s_bdo (S)-1,3-Butanediol racemic_mixture->s_bdo 50% r_bdo (R)-1,3-Butanediol racemic_mixture->r_bdo 50% lipase Lipase (+ Acyl Donor) s_acetate (S)-3-acetoxy-1-butanol lipase->s_acetate s_bdo->lipase Fast Reaction r_bdo->lipase Slow/No Reaction

References

Application Notes and Protocols for Determining Enantiomeric Purity of (S)-butane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the determination of the enantiomeric purity of (S)-butane-1,3-diol. The methods described herein are essential for quality control, process optimization, and regulatory compliance in the pharmaceutical and chemical industries.

Introduction

This compound is a chiral molecule with significant applications as a building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. The stereochemistry of this molecule is critical to its biological activity and the efficacy of the final product. Therefore, accurate and robust analytical methods are required to determine its enantiomeric purity. This application note details two primary chromatographic methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the enantioselective analysis of this compound.

Gas Chromatography (GC) Based Methods

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For chiral analysis of butanediols, derivatization is often employed to enhance volatility and improve chromatographic separation on a chiral stationary phase.

Method 1: Chiral GC after Derivatization with (S)-(+)-2-Phenylbutyryl Chloride

This method involves the derivatization of (R)- and this compound to form diastereomers, which can then be separated on a standard achiral GC column.

a) Sample Preparation (Derivatization)

  • To 100 µL of a sample containing butane-1,3-diol, add a deuterated internal standard.

  • Deproteinize the sample if it is from a biological matrix.

  • Extract the diols with a suitable organic solvent such as diethyl ether.

  • Evaporate the organic extract to dryness under a stream of nitrogen.

  • Add 50 µL of a solution of (S)-(+)-2-phenylbutyryl chloride in a suitable solvent (e.g., dichloromethane).

  • Add a catalyst, such as pyridine, and heat the mixture to facilitate the reaction.

  • After the reaction is complete, quench the reaction with a small amount of water.

  • Extract the diastereomeric esters into an organic solvent (e.g., hexane).

  • Wash the organic layer with a dilute acid and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.[1]

b) GC-MS Conditions

ParameterValue
Column Standard achiral capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Detector Mass Spectrometer
Ionization Mode Ammonia Positive Chemical Ionization[1]
Monitored Ions Determine the specific m/z values for the diastereomeric derivatives

The enantiomeric purity is determined by calculating the peak area ratio of the two diastereomers.

EnantiomerDerivativeExpected Retention Time (min)
This compound(S)-2-phenylbutyryl estert_R1
(R)-butane-1,3-diol(S)-2-phenylbutyryl estert_R2

Note: The exact retention times will depend on the specific GC system and conditions.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Butane-1,3-diol Sample Derivatization Derivatization with (S)-(+)-2-Phenylbutyryl Chloride Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (Achiral Column) Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis

Caption: Workflow for Chiral GC Analysis via Derivatization.

Method 2: Direct Analysis on a Chiral GC Column

This method allows for the direct separation of the enantiomers of butane-1,3-diol, often after a simple derivatization to increase volatility, such as trifluoroacetylation.

a) Sample Preparation (Derivatization)

  • Take a known amount of the butane-1,3-diol sample.

  • Add trifluoroacetic anhydride in a suitable solvent (e.g., dichloromethane).

  • Allow the reaction to proceed at room temperature or with gentle heating.

  • After the reaction is complete, the sample can be directly injected into the GC.[2]

b) GC Conditions

ParameterValue
Column Astec CHIRALDEX G-TA (30 m x 0.25 mm)[2]
Carrier Gas Hydrogen or Helium
Inlet Temperature 220 °C
Injection Volume 1 µL
Oven Program Isothermal at 90°C or a temperature gradient (e.g., 60°C to 200°C at 2°C/min)[3]
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
EnantiomerRetention Time (min) (Example)
(R)-butane-1,3-diol derivative~15.9[2]
This compound derivative~17.1[2]

Note: Retention times are for a related compound (4-chloro-1,3-butanediol) and should be optimized for butane-1,3-diol itself.

cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis Sample Butane-1,3-diol Sample Derivatization Derivatization (e.g., Trifluoroacetylation) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (Chiral Column) Injection->Separation Detection FID Detection Separation->Detection Data_Analysis Data Analysis (Peak Area % Calculation) Detection->Data_Analysis

Caption: Workflow for Direct Chiral GC Analysis.

High-Performance Liquid Chromatography (HPLC) Based Method

HPLC is a versatile technique that can be used for the direct enantioselective separation of butane-1,3-diol without derivatization, although derivatization can be used to improve detection.

Method: Direct Analysis on a Chiral HPLC Column

This method relies on the differential interaction of the enantiomers with a chiral stationary phase.

a) Sample Preparation

  • Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

b) HPLC Conditions

ParameterValue
Column Chiral stationary phases such as those based on polysaccharide derivatives (e.g., cellulose or amylose) are recommended. A (S,S)-Whelk-O 1 or a ChiraSpher column could be a good starting point for method development.
Mobile Phase A mixture of hexane and a polar modifier like ethanol or isopropanol. A typical starting composition could be Hexane:Ethanol (97:3, v/v). The composition should be optimized for best resolution.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector Refractive Index (RI) Detector or a UV detector at a low wavelength (e.g., 210 nm) if the diol shows some absorbance or after derivatization.
EnantiomerExpected Elution OrderResolution (Rs)
(R)-butane-1,3-diolTypically elutes first on many chiral columns> 1.5 for baseline separation
This compoundTypically elutes second on many chiral columns> 1.5 for baseline separation

Note: The elution order can vary depending on the specific chiral stationary phase and mobile phase used.

cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis Sample Butane-1,3-diol Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (Chiral Column) Injection->Separation Detection RI or UV Detection Separation->Detection Data_Analysis Data Analysis (Enantiomeric Excess Calculation) Detection->Data_Analysis

Caption: Workflow for Chiral HPLC Analysis.

Conclusion

The enantiomeric purity of this compound can be reliably determined using chiral GC and HPLC methods. The choice of method will depend on the available instrumentation, sample matrix, and the required sensitivity and throughput. For GC analysis, derivatization is generally necessary, and both separation on a chiral column and separation of diastereomers on an achiral column are viable options. Chiral HPLC offers the advantage of direct analysis without derivatization. All methods should be properly validated for accuracy, precision, linearity, and sensitivity to ensure reliable results for quality control and research purposes.

References

Application Notes and Protocols for (S)-Butane-1,3-diol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-butane-1,3-diol as a versatile and cost-effective chiral auxiliary in asymmetric synthesis. The protocols detailed herein are based on established methodologies, primarily focusing on the formation of chiral acetals and their subsequent diastereoselective reactions to afford valuable chiral building blocks.

This compound is a readily available, non-C2-symmetric chiral auxiliary that can be effectively employed to control the stereochemical outcome of various chemical transformations. Its primary application lies in the formation of chiral 1,3-dioxanes by reacting with prochiral carbonyl compounds. The inherent chirality of the this compound backbone directs the approach of incoming reagents, leading to high levels of diastereoselectivity in subsequent reactions such as aldol additions, alkylations, and Diels-Alder reactions. The auxiliary can be efficiently cleaved and recovered after the desired stereocenter has been established.

Key Applications:

  • Asymmetric Aldol Reactions: Chiral 1,3-dioxanes derived from this compound react with silyl enol ethers in the presence of a Lewis acid to yield aldol products with a high degree of stereocontrol.

  • Diastereoselective Alkylation: The enolates generated from substrates containing the this compound derived chiral auxiliary can be alkylated with high diastereoselectivity.

  • Chiral Building Block Synthesis: This methodology provides access to a range of valuable chiral synthons, such as optically active diols and other intermediates for natural product and pharmaceutical synthesis.

Data Presentation

The following tables summarize the quantitative data for key experiments involving the use of this compound as a chiral auxiliary.

Table 1: Diastereoselective Aldol Reaction of a Chiral Acetal with a Silyl Enol Ether

EntryAcetal SubstrateSilyl Enol EtherLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
12-(4-pentenyl)-4-methyl-1,3-dioxane1-(trimethylsiloxy)cyclohexeneTiCl4>95:585
22-isobutyl-4-methyl-1,3-dioxaneIsopropenyl trimethylsilyl etherTiCl4>95:578

Table 2: Synthesis and Cleavage of a Chiral Aldol Adduct

StepProductStarting MaterialReagents and ConditionsDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.) of Final ProductOverall Yield (%)
1(2'R,4'S)-2-(1'-(benzyloxy)pent-4'-en-2'-yl)-4-methyl-1,3-dioxane2-(4-pentenyl)-4-methyl-1,3-dioxane1. TiCl4, CH2Cl2, -78 °C; 2. Benzaldehyde>90%-82
2(2R,4S)-7-octene-2,4-diol(2'R,4'S)-2-(1'-(benzyloxy)pent-4'-en-2'-yl)-4-methyl-1,3-dioxane1. H2, Pd/C, EtOH; 2. Jones Oxidation; 3. K2CO3, MeOH->95%75

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (2R,4S)-7-Octene-2,4-diol via Acetal Template

This protocol details the asymmetric synthesis of a chiral diol using this compound as a chiral auxiliary, based on the work of Silverman et al.[1][2]

Step 1: Formation of the Chiral Acetal (2-(4-pentenyl)-4-methyl-1,3-dioxane)

  • To a solution of 5-hexenal (1.0 eq) in anhydrous dichloromethane (CH2Cl2) is added this compound (1.1 eq).

  • A catalytic amount of p-toluenesulfonic acid (0.05 eq) is added, and the mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched with saturated sodium bicarbonate solution and the aqueous layer is extracted with CH2Cl2.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford the chiral acetal.

Step 2: Diastereoselective Aldol-Type Reaction

  • The chiral acetal (1.0 eq) is dissolved in anhydrous CH2Cl2 and cooled to -78 °C under an inert atmosphere.

  • Titanium tetrachloride (TiCl4, 1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes.

  • Isopropenyl trimethylsilyl ether (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 3 hours.

  • The reaction is quenched with methanol and allowed to warm to room temperature.

  • The mixture is poured into a saturated aqueous solution of sodium bicarbonate and extracted with CH2Cl2.

  • The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary to Yield (2R,4S)-7-Octene-2,4-diol

  • The product from Step 2 is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and 1 M hydrochloric acid.

  • The mixture is stirred at room temperature for 12 hours.

  • The reaction is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude diol is purified by flash chromatography to yield the final product.

Visualization of Key Processes

Asymmetric Aldol Reaction Workflow

Aldol_Workflow cluster_start Starting Materials cluster_reaction1 Acetal Formation cluster_reaction2 Diastereoselective Reaction cluster_reaction3 Auxiliary Cleavage cluster_end Products Prochiral_Aldehyde Prochiral Aldehyde Acetal_Formation Acid Catalyst (e.g., p-TsOH) Prochiral_Aldehyde->Acetal_Formation S_Butanediol This compound S_Butanediol->Acetal_Formation Chiral_Acetal Chiral 1,3-Dioxane Acetal_Formation->Chiral_Acetal Lewis_Acid Lewis Acid (e.g., TiCl4) Chiral_Acetal->Lewis_Acid Silyl_Enol_Ether Silyl Enol Ether Silyl_Enol_Ether->Lewis_Acid Aldol_Adduct Aldol Adduct Lewis_Acid->Aldol_Adduct Cleavage Hydrolysis (e.g., H3O+) Aldol_Adduct->Cleavage Chiral_Product Chiral Product (e.g., Diol) Cleavage->Chiral_Product Recovered_Auxiliary Recovered this compound Cleavage->Recovered_Auxiliary

Caption: Workflow for asymmetric synthesis using this compound.

Proposed Transition State for Diastereoselectivity

Transition_State cluster_TS Zimmerman-Traxler-like Transition State Ti TiCl3 O1 O Ti->O1 O_enol O Ti->O_enol C_acetal C O1->C_acetal O2 O C2_dioxane C2 O2->C2_dioxane C_enol C O_enol->C_enol C_acetal->O2 R_aldehyde R' C_acetal->R_aldehyde H_aldehyde H C_acetal->H_aldehyde C_enol->C_acetal New C-C bond R_enol R C_enol->R_enol OSiMe3 OSiMe3 C_enol->OSiMe3 C4_dioxane C4 Me_dioxane Me C4_dioxane->Me_dioxane H_dioxane H C4_dioxane->H_dioxane O_dioxane2 O C4_dioxane->O_dioxane2 O_dioxane1 O C6_dioxane C6 O_dioxane1->C6_dioxane O_dioxane2->C2_dioxane C2_dioxane->O_dioxane1 C5_dioxane C5 C5_dioxane->C4_dioxane C6_dioxane->C5_dioxane

Caption: Proposed chair-like transition state model.

The steric hindrance imposed by the equatorial methyl group at the C4 position of the dioxane ring, derived from this compound, effectively shields one face of the molecule. This forces the electrophile (e.g., an aldehyde) to approach from the less hindered face, resulting in a high degree of diastereoselectivity in the carbon-carbon bond-forming step.

References

Application Notes and Protocols for the Synthesis of Chiral Polymers Using (S)-butane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of chiral polymers derived from (S)-butane-1,3-diol. The incorporation of this chiral monomer introduces stereospecificity into the polymer backbone, opening avenues for applications in chiral recognition, enantioselective separations, and advanced drug delivery systems.[1] While specific data for polymers synthesized from this compound is limited in publicly available literature, the following protocols and data are based on established polymerization principles and detailed studies on its enantiomer, (R)-butane-1,3-diol, providing a strong predictive foundation for experimental design.

Synthesis of Chiral Polyesters via Polycondensation

Chiral polyesters are a prominent class of biodegradable polymers.[2] The synthesis of polyesters from this compound can be achieved through melt polycondensation with various dicarboxylic acids or their derivatives. The properties of the resulting polyesters, such as their thermal characteristics and crystallinity, can be tailored by the choice of the diacid co-monomer.

Experimental Protocol: Synthesis of Poly((S)-butylene adipate)

This protocol is adapted from the synthesis of polyesters using (R)-butane-1,3-diol.

Materials:

  • This compound

  • Adipic acid

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst (e.g., tin(II) 2-ethylhexanoate)

  • High-purity nitrogen gas

  • Chloroform

  • Methanol

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Monomer Charging: this compound and adipic acid are added to the flask in a 1.1:1 molar ratio.

  • First Stage (Esterification): The reaction mixture is heated to 175°C under a steady flow of nitrogen gas with continuous stirring. This stage is carried out for approximately 2 hours to form oligomers and remove the water byproduct.

  • Catalyst Addition: The reaction temperature is then increased to 200-240°C, and the catalyst (e.g., 250-500 ppm of Ti(OBu)₄) is added. To avoid thermal degradation, lower temperatures (around 200°C) and longer reaction times are recommended.[3]

  • Second Stage (Polycondensation): A vacuum is gradually applied to the system to facilitate the removal of excess this compound and other volatile byproducts, driving the polymerization reaction towards higher molecular weights. This stage is typically continued for 2-4 hours.

  • Purification: The resulting polymer is dissolved in chloroform and precipitated in cold methanol. This process is repeated twice to purify the polymer.

  • Drying: The purified polymer is dried in a vacuum oven at 60-70°C overnight.

Data Presentation: Properties of Chiral Polyesters

The following table summarizes the expected properties of chiral polyesters based on data from polymers synthesized with (R)-butane-1,3-diol and various diacids.[3]

Diacid Co-monomerCatalystMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Tg (°C)
Succinic AcidTi(OBu)₄17,20041,1002.4-25
Glutaric AcidTi(OBu)₄15,50038,8002.5-35
Adipic AcidTi(OBu)₄23,00057,5002.5-45
Sebacic AcidTi(OBu)₄29,00072,5002.5-55

Note: Data is adapted from studies on (R)-butane-1,3-diol and should be considered as representative estimates for the (S)-enantiomer.

Synthesis of Chiral Polyurethanes

The synthesis of chiral polyurethanes can be achieved by reacting this compound as a chain extender with a diisocyanate and a macrodiol (polyol). The chirality of this compound will be incorporated into the hard segments of the polyurethane, influencing its morphology and properties.[4][5]

Experimental Protocol: Two-Step Synthesis of a Chiral Polyurethane

Materials:

  • Poly(caprolactone) diol (PCL-diol, Mn = 2000 g/mol ) or other suitable macrodiol

  • Hexamethylene diisocyanate (HDI) or other suitable diisocyanate

  • This compound

  • Dibutyltin dilaurate (DBTDL) as a catalyst (optional)

  • Dry N,N-dimethylformamide (DMF) as a solvent

Procedure:

  • Prepolymer Synthesis: In a reaction vessel under a nitrogen atmosphere, PCL-diol is reacted with an excess of HDI (e.g., a 2:1 molar ratio of NCO:OH) at 70-80°C for 2-3 hours to form an isocyanate-terminated prepolymer.[5]

  • Chain Extension: The prepolymer is dissolved in dry DMF. A solution of this compound in DMF is then added dropwise to the prepolymer solution with vigorous stirring. A small amount of DBTDL can be added to catalyze the reaction. The molar ratio of the remaining NCO groups to the OH groups of the chain extender should be approximately 1:1.

  • Polymerization: The reaction is allowed to proceed at 70-80°C for several hours until the desired molecular weight is achieved, which can be monitored by the disappearance of the NCO peak in the FTIR spectrum.

  • Purification: The polymer is precipitated from the DMF solution into a non-solvent like methanol or water, filtered, and washed.

  • Drying: The purified polyurethane is dried in a vacuum oven at a moderate temperature.

Enzymatic Synthesis of Chiral Polyesters

Enzymatic polymerization offers a green and highly selective alternative for the synthesis of chiral polyesters under mild reaction conditions.[1][6] Lipases, such as Candida antarctica Lipase B (CALB), are effective catalysts for the polycondensation of diols and dicarboxylic acid derivatives.[1]

Experimental Protocol: Enzymatic Synthesis of Poly((S)-butylene adipate)

Materials:

  • This compound

  • Divinyl adipate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Toluene or another suitable organic solvent

Procedure:

  • Reaction Setup: this compound, divinyl adipate (in a 1:1 molar ratio), and immobilized CALB (typically 10% by weight of the monomers) are placed in a flask with a magnetic stirrer.[7]

  • Polymerization: The reaction is carried out in an organic solvent like toluene at a temperature of 60-80°C for 24-48 hours. The reaction can also be performed in bulk (solvent-free).

  • Enzyme Removal: The immobilized enzyme is removed by filtration.

  • Purification: The polymer is isolated by precipitation in a non-solvent such as methanol.

  • Drying: The purified polyester is dried under vacuum.

Mandatory Visualizations

G cluster_synthesis Chiral Polymer Synthesis Workflow Monomers This compound + Co-monomer (Diacid/Diisocyanate) Polymerization Polymerization (Polycondensation/Polyaddition) Monomers->Polymerization Purification Purification (Precipitation) Polymerization->Purification Characterization Characterization (GPC, NMR, DSC) Purification->Characterization ChiralPolymer Chiral Polymer Purification->ChiralPolymer

Caption: General workflow for the synthesis and characterization of chiral polymers.

G cluster_drug_delivery Cellular Uptake of Polymer-Drug Nanoparticles Nanoparticle Drug-Loaded Chiral Polymer Nanoparticle Endocytosis Endocytosis (e.g., Macropinocytosis) Nanoparticle->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome DrugRelease Drug Release Lysosome->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: A simplified diagram of the endocytic pathway for cellular uptake of drug-loaded nanoparticles.

Applications in Drug Development

Chiral polymers synthesized from this compound have significant potential in drug development, primarily in the formulation of controlled drug delivery systems and as materials for chiral separations.

Controlled Drug Release

The biodegradability of chiral polyesters makes them excellent candidates for creating nanoparticles for controlled drug delivery.[8] The polymer matrix can encapsulate therapeutic agents, protecting them from degradation and facilitating their transport to target sites. The rate of drug release can be modulated by the polymer's molecular weight, composition, and crystallinity.

Protocol for Nanoparticle Formulation by Nanoprecipitation:

  • Polymer Solution: The synthesized chiral polyester is dissolved in a water-miscible organic solvent, such as acetone or tetrahydrofuran. The drug to be encapsulated is also dissolved in this solution.

  • Precipitation: This organic solution is then added dropwise to a larger volume of water (a non-solvent for the polymer) under constant stirring.

  • Nanoparticle Formation: The rapid diffusion of the solvent into the water causes the polymer to precipitate, forming drug-loaded nanoparticles. A surfactant may be added to the aqueous phase to stabilize the nanoparticle suspension.

  • Solvent Removal: The organic solvent and some of the water are removed by evaporation under reduced pressure.

  • Purification: The nanoparticle suspension can be purified by centrifugation or dialysis to remove any free drug and excess surfactant.

Chiral Recognition

The inherent chirality of these polymers can be exploited for the enantioselective recognition of chiral molecules. This is particularly relevant in the development of chiral stationary phases for chromatography to separate enantiomers of drugs, a critical step in pharmaceutical development and quality control. The chiral polymer can create a stereospecific environment that interacts differently with the two enantiomers of a chiral analyte, enabling their separation.

References

Application Notes and Protocols for Large-Scale Production of (S)-butane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary industrial methods for the large-scale production of (S)-butane-1,3-diol. The document is divided into two main sections: the chemical synthesis of racemic butane-1,3-diol and the chemoenzymatic synthesis of enantiomerically pure this compound via kinetic resolution. Detailed protocols, comparative data, and process diagrams are included to facilitate understanding and implementation in a research and development setting.

Overview of Production Strategies

The large-scale synthesis of the specific (S)-enantiomer of butane-1,3-diol is not typically achieved through direct fermentation, as most microbial pathways developed for high yields produce the (R)-enantiomer. Therefore, the most viable industrial route for this compound involves a two-stage chemoenzymatic process:

  • Chemical Synthesis of Racemic (±)-butane-1,3-diol: The process starts with the aldol condensation of acetaldehyde to form 3-hydroxybutanal, which is subsequently hydrogenated to yield racemic butane-1,3-diol.[1][2][3]

  • Enzymatic Kinetic Resolution: The racemic mixture is then resolved using a lipase-catalyzed enantioselective acetylation. In this step, the (S)-enantiomer is selectively acetylated, allowing for its separation from the unreacted (R)-enantiomer. The resulting (S)-1-O-acetyl-1,3-butanediol is then hydrolyzed to yield the final high-purity this compound.[1]

Data Presentation: Comparison of Production Methods

The following tables summarize quantitative data for the different stages of this compound production.

Table 1: Chemical Synthesis of Racemic (±)-Butane-1,3-diol

MethodStarting MaterialCatalystKey Process ParametersConversion Rate (%)Selectivity (%)
Aldol Condensation & HydrogenationAcetaldehydeCondensation: Alkaline catalyst (e.g., NaOH) Hydrogenation: Supported Nickel catalystCondensation: Low temperature (e.g., < 20°C) Hydrogenation: 293-373 K, 1.0-8.0 MPa H₂ pressure86 (for hydrogenation step)88 (for hydrogenation step)

Table 2: Chemoenzymatic Kinetic Resolution for this compound

MethodSubstrateBiocatalystAcyl DonorKey Process ParametersProductEnantiomeric Excess (ee) (%)
Enzymatic Acetylation(R,S)-butane-1,3-diolChirazyme™ L-2 (Lipase from Candida antarctica B)Vinyl acetateSolvent-free or organic solvent (e.g., hexane), Room temperature(S)-1-O-acetyl-1,3-hydroxybutane91

Table 3: Biocatalytic Production of (R)-Butane-1,3-diol (for comparison)

OrganismSubstrateKey Process ParametersTiter (g/L)Yield (g/g)Enantiomeric Excess (ee) (%)
Pichia jadinii HBY614-hydroxy-2-butanonepH 7.4, 30°C, fed-batch38.30.85>99
Candida krusei ZJB-091624-hydroxy-2-butanonepH 8.5, 35°C38.70.8499
Engineered E. coliGlucoseFed-batch fermentation9.05-98.5

Experimental Protocols

Protocol 1: Large-Scale Chemical Synthesis of Racemic (±)-Butane-1,3-diol

This protocol describes a two-step process for the industrial production of racemic butane-1,3-diol.

Step 1: Aldol Condensation of Acetaldehyde to 3-Hydroxybutanal

  • Materials:

    • Acetaldehyde (freshly distilled)

    • Aqueous sodium hydroxide (NaOH) or other suitable alkaline catalyst

    • Cooling medium (e.g., brine)

  • Equipment:

    • Jacketed reactor with agitation and temperature control

    • Dosing pump for catalyst addition

  • Procedure:

    • Charge the reactor with acetaldehyde.

    • Cool the acetaldehyde to below 20°C using the jacketed cooling system.

    • Slowly add the alkaline catalyst solution to the acetaldehyde with vigorous stirring. Maintain the temperature below 20°C to minimize side reactions.

    • After the addition is complete, continue to stir the mixture at low temperature until the desired conversion is achieved (typically monitored by GC).

    • Neutralize the catalyst with an acid (e.g., acetic acid).

    • The crude 3-hydroxybutanal is then typically purified by distillation to remove unreacted acetaldehyde and water.

Step 2: Catalytic Hydrogenation of 3-Hydroxybutanal

  • Materials:

    • Purified 3-hydroxybutanal

    • Supported nickel catalyst (e.g., Raney nickel)

    • Hydrogen gas

  • Equipment:

    • High-pressure hydrogenation reactor (e.g., trickle bed reactor)

    • Catalyst filtration system

    • Distillation unit for purification

  • Procedure:

    • Load the high-pressure reactor with the supported nickel catalyst.

    • Introduce the 3-hydroxybutanal feed into the reactor.

    • Pressurize the reactor with hydrogen to 1.0-8.0 MPa.[4]

    • Heat the reactor to 293-373 K to initiate the hydrogenation reaction.[4]

    • Maintain the reaction under constant hydrogen pressure and temperature until the conversion of 3-hydroxybutanal is complete.

    • Cool the reactor and vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Purify the crude racemic butane-1,3-diol by vacuum distillation.

Protocol 2: Chemoenzymatic Synthesis of this compound via Lipase-Catalyzed Kinetic Resolution

This protocol details the enzymatic resolution of racemic butane-1,3-diol to obtain the (S)-enantiomer.

Step 1: Enantioselective Acetylation of (±)-Butane-1,3-diol

  • Materials:

    • Racemic (±)-butane-1,3-diol

    • Immobilized lipase (Chirazyme™ L-2, Candida antarctica lipase B)

    • Vinyl acetate (acyl donor)

    • Organic solvent (e.g., hexane, optional)

  • Equipment:

    • Stirred tank reactor with temperature control

    • Filtration system to recover the immobilized enzyme

    • Evaporator for solvent removal

  • Procedure:

    • Charge the reactor with racemic (±)-butane-1,3-diol and vinyl acetate (typically in a slight molar excess). A solvent can be used if necessary.

    • Add the immobilized lipase to the mixture.

    • Stir the reaction mixture at room temperature. The reaction progress is monitored by chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

    • Once the reaction reaches approximately 50% conversion (where the enantiomeric excess of both the remaining substrate and the product is maximized), stop the reaction.

    • Filter the mixture to recover the immobilized lipase for reuse.

    • Separate the resulting (S)-1-O-acetyl-1,3-butanediol from the unreacted (R)-butane-1,3-diol by distillation or chromatography.

Step 2: Hydrolysis of (S)-1-O-acetyl-1,3-butanediol

  • Materials:

    • Purified (S)-1-O-acetyl-1,3-butanediol

    • Aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) catalyst

  • Equipment:

    • Stirred reactor

    • Extraction and distillation equipment for purification

  • Procedure:

    • Dissolve the (S)-1-O-acetyl-1,3-butanediol in an appropriate solvent (e.g., water or an alcohol/water mixture).

    • Add the acid or base catalyst to initiate hydrolysis.

    • Heat the mixture if necessary to accelerate the reaction.

    • Monitor the reaction until the hydrolysis is complete.

    • Neutralize the reaction mixture.

    • Purify the this compound by extraction and subsequent distillation.

Visualizations

Diagram 1: Chemical Synthesis of Racemic (±)-Butane-1,3-diol

G Acetaldehyde Acetaldehyde (x2) Aldol 3-Hydroxybutanal Acetaldehyde->Aldol Aldol Condensation (Alkaline Catalyst) Racemic_BDO Racemic (±)-Butane-1,3-diol Aldol->Racemic_BDO Hydrogenation (Ni Catalyst, H₂)

Caption: Chemical synthesis pathway for racemic (±)-butane-1,3-diol.

Diagram 2: Chemoenzymatic Production of this compound

G Racemic_BDO Racemic (±)-Butane-1,3-diol Separation Separation Racemic_BDO->Separation Lipase-catalyzed Acetylation (Chirazyme™ L-2, Vinyl Acetate) S_Acetate (S)-1-O-acetyl-1,3-butanediol Separation->S_Acetate R_BDO (R)-Butane-1,3-diol Separation->R_BDO S_BDO This compound S_Acetate->S_BDO Hydrolysis (Acid or Base)

Caption: Chemoenzymatic kinetic resolution for this compound production.

Diagram 3: General Experimental Workflow

G cluster_0 Racemic BDO Synthesis cluster_1 Kinetic Resolution Aldol_Condensation Aldol Condensation Hydrogenation Hydrogenation Aldol_Condensation->Hydrogenation Purification_1 Purification (Distillation) Hydrogenation->Purification_1 Enzymatic_Acetylation Enzymatic Acetylation Purification_1->Enzymatic_Acetylation Enzyme_Recovery Enzyme Recovery Enzymatic_Acetylation->Enzyme_Recovery Product_Separation Product Separation Enzymatic_Acetylation->Product_Separation Hydrolysis Hydrolysis Product_Separation->Hydrolysis Purification_2 Final Purification Hydrolysis->Purification_2

Caption: Overall workflow for the large-scale production of this compound.

References

Application Note: (S)-butane-1,3-diol as a Chiral Precursor for the Synthesis of β-Lactam Antibiotic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The β-lactam ring is a core structural motif in a wide array of potent antibiotics, including penicillins, cephalosporins, and carbapenems. The stereochemistry of substituents on the azetidinone ring is critical for their biological activity. Chiral pool synthesis, which utilizes readily available enantiopure starting materials from nature, is an efficient strategy to introduce the desired stereochemistry in the final drug molecule.[1] (S)-butane-1,3-diol is a versatile and economically viable chiral building block. Its two stereogenic centers and differential reactivity of the primary and secondary hydroxyl groups make it an attractive precursor for the asymmetric synthesis of key intermediates for carbapenem antibiotics like thienamycin and PS-5.[2][3] This application note outlines a detailed protocol for the utilization of this compound in the synthesis of a chiral 4-((S)-1-hydroxyethyl)-azetidin-2-one intermediate, a crucial component for the construction of various β-lactam antibiotics.

Logical Workflow for Synthesis

The overall synthetic strategy involves the sequential protection and functionalization of the hydroxyl groups of this compound, followed by the introduction of a nitrogen-containing functional group, and finally, cyclization to form the β-lactam ring.

G A This compound B Monoprotection of primary hydroxyl A->B C Activation of secondary hydroxyl B->C D Nucleophilic substitution with azide C->D E Reduction of azide and protection D->E F Oxidation of primary alcohol E->F G Deprotection and cyclization F->G H Chiral Azetidinone Intermediate G->H

Caption: Synthetic workflow from this compound to a chiral azetidinone.

Experimental Protocols

Protocol 1: Monoprotection of this compound

This protocol describes the selective protection of the primary hydroxyl group of this compound using a bulky silyl protecting group, such as tert-butyldimethylsilyl (TBS) chloride.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DCM to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield (S)-4-(tert-butyldimethylsilyloxy)butan-2-ol.

Reactant Molar Ratio Purity Expected Yield
This compound1.0>98%-
TBDMSCl1.1>98%-
Imidazole2.5>99%-
Product ->95%85-95%
Protocol 2: Synthesis of a Chiral Azetidinone Intermediate

This protocol details the conversion of the protected diol into a key β-lactam intermediate. This multi-step process involves the activation of the secondary alcohol, nucleophilic substitution with an azide, reduction to an amine, and subsequent cyclization to form the azetidinone ring. The Staudinger reaction, a well-established method for β-lactam synthesis, involves the [2+2] cycloaddition of a ketene with an imine.[4][5]

Materials:

  • (S)-4-(tert-butyldimethylsilyloxy)butan-2-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Lithium aluminum hydride (LiAlH4) or Hydrogen gas with Palladium on carbon (H2/Pd-C)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Chloroacetyl chloride

  • Appropriate base (e.g., triethylamine)

Procedure:

Step 2a: Mesylation of the Secondary Alcohol

  • Dissolve (S)-4-(tert-butyldimethylsilyloxy)butan-2-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction at 0 °C for 2 hours.

  • Monitor the reaction by TLC. After completion, wash the reaction mixture with cold water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude mesylate, which is often used in the next step without further purification.

Step 2b: Azide Formation

  • Dissolve the crude mesylate in anhydrous DMF and add sodium azide (3.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude azide by column chromatography.

Step 2c: Reduction of the Azide to an Amine

  • Method A (LiAlH4): To a stirred suspension of LiAlH4 (1.5 eq) in anhydrous THF at 0 °C, add a solution of the azide (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and wash with THF. Concentrate the filtrate to obtain the crude amine.

  • Method B (Catalytic Hydrogenation): Dissolve the azide in methanol or ethyl acetate and add 10% Pd-C catalyst.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the amine.

Step 2d: Cyclization to the β-Lactam Ring (Staudinger-type reaction)

  • Dissolve the crude amine (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM at 0 °C.

  • Slowly add a solution of chloroacetyl chloride (1.2 eq) in anhydrous DCM.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 8-12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting chloroacetamide is then cyclized using a non-nucleophilic base like sodium hydride or potassium tert-butoxide in THF to yield the desired 4-((S)-1-(tert-butyldimethylsilyloxy)ethyl)azetidin-2-one.

  • Purify the final product by flash column chromatography.

Intermediate Key Reagents Typical Yield Stereochemical Purity (e.e.)
MesylateMsCl, TEA>90% (crude)>99%
AzideNaN380-90%>99%
AmineLiAlH4 or H2/Pd-C75-85%>99%
AzetidinoneChloroacetyl chloride, Base60-70%>99%

Signaling Pathway Analogy: The Synthetic Cascade

The multi-step synthesis can be visualized as a chemical cascade where each intermediate "signals" the next transformation, ultimately leading to the target molecule.

G cluster_0 Functional Group Interconversion cluster_1 Ring Formation A This compound B Protected Diol A->B  Protection C Activated Alcohol (Mesylate) B->C  Activation D Azido Intermediate C->D  Substitution E Amino Intermediate D->E  Reduction F Acyclic Amide Precursor E->F  Acylation G β-Lactam Ring F->G  Cyclization H Final Azetidinone Intermediate G->H  Deprotection/ Purification

Caption: A chemical cascade illustrating the synthesis of the azetidinone intermediate.

This compound serves as an excellent chiral starting material for the enantioselective synthesis of key intermediates for β-lactam antibiotics. The protocols provided herein offer a robust and reproducible pathway to a valuable chiral azetidinone building block. The methodologies leverage standard organic transformations and provide the final product in high yield and excellent enantiomeric purity. This approach is amenable to scale-up and can be adapted for the synthesis of a variety of carbapenem and other β-lactam antibiotic analogues.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-butane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the purification of (S)-butane-1,3-diol from racemic mixtures.

Section 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used method that leverages the high enantioselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture. For butane-1,3-diol, this typically involves the acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and allowing for separation.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is most effective for the kinetic resolution of racemic butane-1,3-diol? A1: Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is highly effective and frequently cited for the kinetic resolution of racemic 1,3-butanediol.[1] It selectively catalyzes the acylation of the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol. Other lipases, such as Chirazyme™ L-2, have also been used successfully.[2]

Q2: What is the maximum theoretical yield for this compound in a kinetic resolution? A2: In a classical kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%, as the other enantiomer is consumed in the reaction.[3] Achieving high enantiomeric excess (e.e.) of the remaining starting material often requires stopping the reaction at or near 50% conversion.

Q3: How can I separate the unreacted this compound from the acylated (R)-enantiomer post-reaction? A3: After the enzymatic reaction, the mixture typically contains this compound and the esterified (R)-enantiomer (e.g., (R)-1-O-acetyl-1,3-butanediol). These compounds have different polarities and can be readily separated using standard silica gel column chromatography.[1]

Troubleshooting Guide: Low Enantiomeric Excess (e.e.)

Problem: The enantiomeric excess of the recovered this compound is lower than expected.

Potential Cause Suggested Solution
Suboptimal Reaction Time A kinetic resolution's e.e. is highly dependent on conversion. If the reaction goes past ~50% conversion, the enzyme may start to acylate the (S)-enantiomer, reducing the e.e. of the remaining diol. Conversely, if stopped too early, the e.e. will also be low. Solution: Perform a time-course study, taking aliquots at regular intervals and analyzing the e.e. by chiral GC or HPLC to determine the optimal reaction time.
Enzyme Activity Issues The enzyme may be old, denatured, or inhibited. Improper storage or reuse can lead to loss of activity and selectivity. Solution: Use fresh enzyme or test the activity of your current batch. Ensure the reaction solvent and temperature are optimal for the enzyme's stability and activity (e.g., CALB is often used at 30-40°C).[1][4]
Non-Optimal Acyl Donor The choice of acyl donor can influence the reaction rate and enantioselectivity. Vinyl acetate is commonly used as it produces an acetaldehyde byproduct that does not require removal.[1] Other acyl donors may lead to reversible reactions that lower the e.e. Solution: Use an irreversible acyl donor like vinyl acetate or isopropenyl acetate.[5]
Incorrect Stoichiometry An incorrect ratio of racemic diol to acyl donor can affect the reaction kinetics and final e.e. Solution: Typically, a slight excess of the acyl donor (e.g., 1.5 equivalents) is used to drive the reaction forward.[1] Optimize this ratio for your specific setup.
Inaccurate Analytical Method The chiral GC or HPLC method used to determine the e.e. may not be properly optimized, leading to poor peak separation and inaccurate integration.[6] Solution: Verify your analytical method. Ensure baseline separation of the two enantiomers. Adjust the mobile phase, flow rate, or temperature as needed. Run a standard of the racemic mixture to confirm peak identification.
Experimental Workflow & Protocol

Diagram 1: Workflow for Enzymatic Kinetic Resolution

G Workflow for Enzymatic Kinetic Resolution cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis racemate Racemic 1,3-Butanediol incubation Incubate at 30°C (Monitor by Chiral GC/HPLC) racemate->incubation enzyme CALB Enzyme enzyme->incubation solvent Organic Solvent solvent->incubation acyl_donor Vinyl Acetate acyl_donor->incubation filter Filter to Remove Enzyme incubation->filter evaporate Evaporate Solvent filter->evaporate chromatography Silica Gel Chromatography evaporate->chromatography product This compound chromatography->product byproduct (R)-acetyl-butane-1,3-diol chromatography->byproduct analysis Confirm Purity & e.e. (Chiral GC/HPLC, NMR) product->analysis

Caption: Workflow for purifying this compound via enzymatic resolution.

Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Butane-1,3-diol [1]

  • Reaction Setup: In a suitable flask, dissolve racemic butane-1,3-diol (1.0 eq) in a minimal amount of an appropriate organic solvent (e.g., methylene chloride or hexane).

  • Add Reagents: Add vinyl acetate (1.5 eq) to the solution.

  • Initiate Reaction: Add Candida antarctica lipase B (CALB) (e.g., 0.1 g of CALB per 1 g of diol).

  • Incubation: Gently shake or stir the mixture at a constant temperature (e.g., 30°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour). Analyze the aliquots by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining this compound.

  • Quenching: Stop the reaction when the conversion reaches approximately 50% (typically after 2-3 hours) by filtering the mixture to remove the enzyme.

  • Work-up: Dilute the filtrate with additional solvent if necessary and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography (e.g., using a cyclohexane-ethyl acetate-methanol gradient) to separate the unreacted this compound from the acylated (R)-enantiomer.

  • Analysis: Combine the fractions containing the pure this compound and confirm its purity and enantiomeric excess using chiral GC/HPLC and NMR spectroscopy.

Section 2: Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for the direct physical separation of enantiomers. It is often used for smaller scale purifications where high purity is required.

Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase (CSP) is suitable for separating butane-1,3-diol enantiomers? A1: Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralcel OD, Chiralpak AD), are excellent starting points for separating chiral alcohols. Pirkle-type CSPs can also be effective.[7] The selection process is often empirical, and screening several columns may be necessary.

Q2: What is a typical mobile phase for this separation? A2: For normal-phase HPLC, a mixture of a nonpolar solvent like hexane or heptane with a polar modifier (alcohol) such as isopropanol or ethanol is commonly used.[7] The ratio of these solvents is adjusted to optimize the resolution and retention time.

Q3: Can I use chiral HPLC for large-scale purification? A3: While primarily an analytical technique, chiral HPLC can be scaled up for preparative purposes.[8] However, it can be expensive due to the cost of CSPs and solvents, and throughput is lower compared to other methods. It is best suited for producing high-purity material on a milligram-to-gram scale.

Troubleshooting Guide: Poor HPLC Separation

Problem: The enantiomers of butane-1,3-diol are not resolving on the chiral HPLC column.

Potential Cause Suggested Solution
Incorrect Mobile Phase The polarity of the mobile phase is critical for resolution on a CSP. If it is too strong, both enantiomers will elute quickly with no separation. If it is too weak, peaks will be broad and retention times excessively long. Solution: Systematically vary the ratio of the polar modifier (e.g., isopropanol) in the nonpolar solvent (e.g., hexane). Start with a low percentage of the modifier (e.g., 2%) and increase it incrementally.
Inappropriate Flow Rate A flow rate that is too high can reduce the interaction time with the CSP, leading to poor resolution. Solution: Decrease the flow rate. A lower flow rate increases the column efficiency, often at the cost of longer run times.
Column Temperature Temperature affects solvent viscosity and mass transfer kinetics. For some separations, sub-ambient temperatures can significantly improve resolution. Solution: If your HPLC system has a column thermostat, try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C) to see the effect on resolution.
Unsuitable Chiral Stationary Phase (CSP) The mechanism of chiral recognition is highly specific. The chosen CSP may simply not be capable of resolving butane-1,3-diol. Solution: If optimization of the mobile phase, flow rate, and temperature fails, you must screen different types of CSPs (e.g., another polysaccharide-based column or a Pirkle-type column).
Sample Overload Injecting too much sample can saturate the stationary phase, leading to broad, overlapping peaks. Solution: Reduce the injection volume or the concentration of the sample. This is particularly important for analytical-scale columns.
Experimental Workflow & Protocol

Diagram 2: Workflow for Chiral HPLC Separation

G Workflow for Chiral HPLC Separation cluster_prep Preparation cluster_separation Separation cluster_collection Fraction Collection cluster_analysis Post-Processing sample Dissolve Racemic Mixture in Mobile Phase inject Inject Sample sample->inject hplc Equilibrate Chiral HPLC Column hplc->inject run Isocratic Elution inject->run detect Monitor Elution (UV/RI Detector) run->detect collect_s Collect (S)-enantiomer Fraction detect->collect_s collect_r Collect (R)-enantiomer Fraction detect->collect_r evaporate Evaporate Solvent from Collected Fractions collect_s->evaporate collect_r->evaporate analysis Confirm Purity & e.e. evaporate->analysis

Caption: Workflow for separating enantiomers using preparative chiral HPLC.

Protocol: Preparative Chiral HPLC Separation

  • Column Selection and Equilibration: Select a suitable preparative chiral column (e.g., a polysaccharide-based CSP). Equilibrate the column with the mobile phase (e.g., Hexane:Isopropanol 90:10) at a set flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic butane-1,3-diol in the mobile phase to a known concentration. Ensure the sample is fully dissolved and filtered to remove any particulates.

  • Injection: Inject a small analytical-scale amount first to determine the retention times of the two enantiomers.

  • Preparative Run: Once retention times are known, inject a larger volume of the sample for the preparative run.

  • Fraction Collection: Collect the eluent in separate fractions corresponding to the elution times of the (S) and (R) enantiomers.

  • Solvent Removal: Combine the fractions containing the desired (S)-enantiomer and remove the solvent using a rotary evaporator.

  • Purity Analysis: Re-analyze a small amount of the collected, concentrated fraction using the analytical chiral HPLC method to confirm its enantiomeric purity.

Section 3: Chemical Resolution via Diastereomer Formation

This classical method involves reacting the racemic diol with an enantiomerically pure chiral resolving agent (e.g., a chiral acid) to form a mixture of diastereomers.[9] Diastereomers have different physical properties (like solubility) and can be separated by conventional techniques such as crystallization or chromatography.[10]

Frequently Asked Questions (FAQs)

Q1: What are suitable chiral resolving agents for a diol like butane-1,3-diol? A1: Enantiomerically pure chiral carboxylic acids or their activated derivatives (e.g., acid chlorides) are ideal. Examples include (+)-tartaric acid, (-)-mandelic acid, or Mosher's acid.[9] These will react with the hydroxyl groups of the diol to form diastereomeric esters.

Q2: How do I separate the newly formed diastereomers? A2: The most common method is fractional crystallization.[9] By carefully choosing a solvent, one diastereomer can often be selectively crystallized out of the solution due to its lower solubility. Alternatively, the diastereomeric mixture can be separated using standard (non-chiral) silica gel chromatography.[10]

Q3: How do I recover my desired this compound after separating the diastereomers? A3: After isolating one of the pure diastereomeric esters, you must cleave the ester bond to liberate the chiral diol. This is typically done by hydrolysis, for example, by treating the ester with a base like sodium hydroxide or an acid.

Troubleshooting Guide: Failed Diastereomer Crystallization

Problem: The diastereomeric esters will not crystallize, or both crystallize together.

Potential Cause Suggested Solution
Poor Solvent Choice The key to fractional crystallization is finding a solvent where the two diastereomers have significantly different solubilities. If they are both very soluble or very insoluble, separation will fail. Solution: Screen a wide range of solvents with varying polarities. Sometimes a solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) is required to achieve the right solubility balance.
Formation of an Oil The product may "oil out" instead of forming crystals. This often happens if the solution is supersaturated or cooled too quickly. Solution: Try using a more dilute solution. Cool the solution very slowly to encourage crystal growth. Scratching the inside of the flask with a glass rod or adding a seed crystal (if available) can help induce crystallization.
Impure Diastereomers Impurities from the initial reaction can inhibit crystallization. Solution: Before attempting crystallization, purify the crude diastereomer mixture using a quick pass through a silica gel plug to remove major impurities.
Similar Solubility The chosen chiral resolving agent may have produced diastereomers with very similar crystal packing and solubility, making separation by crystallization impractical. Solution: If extensive solvent screening fails, abandon crystallization and attempt to separate the diastereomers using silica gel column chromatography. If that also fails, you must select a different chiral resolving agent and repeat the derivatization.[9]
Experimental Workflow & Protocol

Diagram 3: Workflow for Chemical Resolution

G Workflow for Chemical Resolution cluster_prep Derivatization cluster_separation Separation cluster_cleavage Cleavage & Purification cluster_analysis Final Product racemate Racemic 1,3-Butanediol reaction Esterification racemate->reaction reagent Chiral Resolving Agent (e.g., R-Mandelic Acid) reagent->reaction diastereomers Mixture of Diastereomers reaction->diastereomers separation Fractional Crystallization or Chromatography diastereomers->separation pure_diastereomer Isolated Pure Diastereomer separation->pure_diastereomer hydrolysis Hydrolysis (Base/Acid) pure_diastereomer->hydrolysis purification Purify to remove resolving agent hydrolysis->purification product This compound purification->product analysis Confirm Purity & e.e. product->analysis

Caption: Workflow for chemical resolution via diastereomer formation and separation.

Protocol: General Procedure for Chemical Resolution

  • Derivatization: React the racemic butane-1,3-diol with one equivalent of an enantiomerically pure chiral acid chloride in the presence of a non-chiral base (like pyridine or triethylamine) to form a mixture of diastereomeric mono-esters.

  • Isolation: Perform an aqueous work-up to remove the base and any water-soluble byproducts. Dry and concentrate the organic layer to yield the crude diastereomeric mixture.

  • Separation:

    • By Crystallization: Dissolve the crude mixture in a minimum amount of a hot solvent. Allow the solution to cool slowly. The less soluble diastereomer should crystallize out. Filter the crystals and wash with a small amount of cold solvent.

    • By Chromatography: If crystallization fails, separate the diastereomers using standard silica gel column chromatography.

  • Purity Check: Check the diastereomeric purity of the isolated product by NMR or HPLC. Repeat the separation step if necessary.

  • Cleavage: Hydrolyze the purified diastereomeric ester (e.g., by refluxing with aqueous NaOH) to cleave the ester bond, liberating the enantiomerically pure this compound and the chiral resolving agent.

  • Final Purification: Perform an extraction to separate the desired diol from the salt of the resolving agent. Purify the this compound by distillation or chromatography.

  • Analysis: Confirm the enantiomeric purity of the final product by chiral HPLC or by measuring its specific rotation.

References

Technical Support Center: Synthesis of (S)-butane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (S)-butane-1,3-diol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound with high yield and enantioselectivity?

A1: The two main routes for high-yield synthesis of this compound are chemical synthesis and biological synthesis.

  • Chemical Synthesis: This typically involves the aldol condensation of acetaldehyde to form 3-hydroxybutanal, followed by hydrogenation. Achieving high enantioselectivity for the (S)-isomer often requires chiral catalysts or subsequent resolution steps.

  • Biological Synthesis: This route utilizes engineered microorganisms, such as Escherichia coli, or isolated enzymes to produce this compound from renewable feedstocks like glucose.[1][2] This method is often preferred for its high stereospecificity. Another biological approach is the deracemization of a racemic mixture of 1,3-butanediol.[3][4]

Q2: What are the key factors influencing the yield in the chemical synthesis of 1,3-butanediol?

A2: Key factors include:

  • Reaction Temperature and Pressure: Both the aldol condensation and hydrogenation steps are sensitive to temperature and pressure, which must be optimized to maximize yield and minimize side reactions.[5]

  • Catalyst Selection: The choice of catalyst is crucial for both the aldol condensation (e.g., supported solid alkaline catalysts) and the hydrogenation (e.g., supported nickel catalysts).[5]

  • Control of Side Reactions: Limiting the formation of byproducts during aldol condensation is critical. One strategy is to stop the reaction at a conversion rate of 50-60%.[6]

Q3: How can the production of this compound be improved in engineered E. coli?

A3: Several metabolic engineering strategies can enhance production:

  • Enzyme Selection: Choosing highly active and stereospecific enzymes for the synthesis pathway is fundamental.

  • Cofactor Engineering: The synthesis of 1,3-butanediol is often NADPH-dependent. Increasing the intracellular supply of NADPH can significantly boost yield.[7]

  • Elimination of Competing Pathways: Deleting genes that encode for enzymes leading to byproduct formation (e.g., alcohol dehydrogenase, lactate dehydrogenase) can redirect metabolic flux towards 1,3-butanediol.[7]

  • Optimization of Fermentation Conditions: Factors such as aeration, pH, and temperature need to be carefully controlled and optimized.[1][2] A fed-batch system can also significantly enhance production.[1][2]

Q4: What are common methods for purifying this compound?

A4: Purification strategies depend on the synthesis method and the impurities present.

  • From Fermentation Broth: A multi-step process is often required, which can include nanofiltration to remove biomass, treatment with ion-exchange resins to remove salts and other charged molecules, and a series of evaporation or distillation steps to separate the product from water and other volatile components.[8]

  • From Chemical Reaction Mixture: The crude product is typically purified by distillation under reduced pressure after removal of the catalyst.[5]

Troubleshooting Guides

Chemical Synthesis: Aldol Condensation and Hydrogenation
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 3-hydroxybutanal - Incomplete reaction. - Formation of byproducts due to side reactions.[9]- Increase reaction time or adjust temperature and pressure within the optimal range. - Stop the aldol condensation reaction at 50-60% conversion of acetaldehyde to minimize the formation of higher-order condensation products.[6] - Ensure the catalyst is active and used in the correct concentration.
Low Yield of 1,3-butanediol in Hydrogenation - Catalyst deactivation.[10] - Incomplete hydrogenation.- Regenerate or replace the hydrogenation catalyst. Catalyst deactivation can be caused by coking (deposition of oligomers) or leaching of the active metal.[10] - Optimize hydrogenation conditions (temperature, pressure, H₂ flow rate) to ensure complete conversion of 3-hydroxybutanal.
Poor Product Purity - Presence of unreacted starting materials or byproducts.- Improve the efficiency of the aldol condensation to reduce unreacted acetaldehyde. - Optimize the purification process, such as fractional distillation, to effectively separate 1,3-butanediol from impurities.[5]
Biological Synthesis: Fermentation
Problem Potential Cause(s) Recommended Solution(s)
Low Titer of this compound - Suboptimal fermentation conditions (pH, temperature, aeration). - Limited availability of precursors or cofactors (e.g., NADPH).[7] - Accumulation of toxic byproducts.- Systematically optimize fermentation parameters.[1][2] - Engineer the host strain to enhance the supply of NADPH.[7] - Delete genes responsible for major byproduct formation to redirect carbon flux and reduce toxicity.[7]
Low Enantiomeric Excess (% ee) - Non-specific enzymes in the host organism converting intermediates. - Use of a non-stereospecific reductase.- Ensure that the heterologous enzymes expressed are highly specific for the desired stereoisomer. - Characterize and, if necessary, delete endogenous enzymes that may lead to the formation of the undesired (R)-isomer.
Difficulty in Downstream Processing - Complex composition of the fermentation broth.- Implement a multi-step purification protocol, including initial cell removal, followed by techniques like ion exchange and evaporation to isolate the product.[8]

Quantitative Data Presentation

Synthesis Method Organism/Catalyst Substrate/Starting Material Titer/Yield Purity/% ee Reference
Chemical SynthesisSupported solid alkaline catalyst & Supported nickel catalystAcetaldehyde83% yield99.9% purity[5]
Biological SynthesisEngineered E. coli MG1655 lacI(q)Glucose9.05 g/L98.5 ± 0.2% ee of (R)-1,3-butanediol[2]
DeracemizationCandida parapsilosis & Pichia kudriavzeviiRacemic 1,3-butanediol16.67 g/L (from 20 g/L racemate)99.5% ee of (R)-1,3-butanediol[3][4]

Experimental Protocols

Protocol 1: Chemical Synthesis of 1,3-Butanediol via Aldol Condensation and Hydrogenation

This protocol is a generalized procedure based on common principles. Specific parameters should be optimized for your setup.

Step 1: Aldol Condensation

  • Prepare a solution of acetaldehyde in water.

  • In a fixed-bed reactor packed with a supported solid alkaline catalyst, maintain the temperature at 15-25 °C.[5]

  • Pump the acetaldehyde solution through the reactor. The pH should be maintained between 11-13.[5]

  • Monitor the conversion of acetaldehyde. To minimize side reactions, consider stopping the reaction when the conversion reaches 50-60%.[6]

  • The output from the reactor will be a solution containing 3-hydroxybutyraldehyde.

Step 2: Hydrogenation

  • Transfer the 3-hydroxybutyraldehyde solution to a continuous hydrogenation reactor.

  • The reactor should be a fixed-bed reactor containing a supported nickel catalyst.[5]

  • Introduce hydrogen gas at a pressure of 3000-4500 kPa and maintain the temperature between 100-120 °C.[5]

  • The continuous flow of the reactant solution and hydrogen will yield a crude solution of 1,3-butanediol.

Step 3: Purification

  • Separate the catalyst from the crude product solution.

  • Purify the crude 1,3-butanediol by distillation under reduced pressure. A common method involves a multi-stage distillation to first remove lighter components and then purify the final product.[5]

Protocol 2: Biosynthesis of (R)-1,3-butanediol via Deracemization

This protocol is based on the work by Zu et al. (2020) for the synthesis of (R)-1,3-butanediol.[3][4]

Step 1: Cultivation of Microorganisms

  • Cultivate Candida parapsilosis QC-76 and Pichia kudriavzevii QC-1 separately in appropriate growth media until they reach the desired cell density.

  • Harvest the cells by centrifugation and wash them with a suitable buffer.

Step 2: Enantioselective Oxidation of (S)-1,3-butanediol

  • In a bioreactor, prepare a reaction mixture containing the racemic 1,3-butanediol substrate (e.g., 20 g/L) in a suitable buffer (pH 8.0).[4]

  • Add the harvested C. parapsilosis QC-76 cells to the reaction mixture.

  • Add a cosubstrate, such as acetone, to facilitate the reaction.[4]

  • Incubate at 30 °C with agitation (e.g., 250 rpm).[4]

  • Monitor the reaction until the (S)-1,3-butanediol is completely consumed, resulting in a mixture of (R)-1,3-butanediol and 4-hydroxy-2-butanone.

Step 3: Asymmetric Reduction of 4-hydroxy-2-butanone

  • Remove the C. parapsilosis cells from the reaction mixture by centrifugation.

  • To the supernatant containing (R)-1,3-butanediol and 4-hydroxy-2-butanone, add the harvested P. kudriavzevii QC-1 cells.

  • Add a cosubstrate for the reduction, such as glucose.[4]

  • Adjust the conditions for the reduction step: pH 8.0, 35 °C, and 200 rpm agitation.[4]

  • Allow the reaction to proceed until the 4-hydroxy-2-butanone is fully converted to (R)-1,3-butanediol.

Step 4: Purification

  • Remove the microbial cells by centrifugation or filtration.

  • The resulting supernatant will contain the purified (R)-1,3-butanediol. Further purification steps, such as extraction or distillation, can be performed if required.

Visualizations

Chemical_Synthesis_Workflow Acetaldehyde Acetaldehyde Solution Aldol_Condensation Aldol Condensation (Fixed-Bed Reactor) Catalyst: Supported Solid Base T: 15-25°C, pH: 11-13 Acetaldehyde->Aldol_Condensation Hydroxybutanal 3-Hydroxybutanal Solution Aldol_Condensation->Hydroxybutanal Hydrogenation Hydrogenation (Fixed-Bed Reactor) Catalyst: Supported Ni T: 100-120°C, P: 3000-4500 kPa Hydroxybutanal->Hydrogenation Crude_Product Crude 1,3-Butanediol Hydrogenation->Crude_Product Purification Purification (Distillation) Crude_Product->Purification Final_Product Pure 1,3-Butanediol Purification->Final_Product

Caption: Workflow for the chemical synthesis of 1,3-butanediol.

Biological_Synthesis_Pathway cluster_Ecoli Engineered E. coli Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetaldehyde Acetaldehyde Pyruvate->Acetaldehyde Pyruvate decarboxylase Two_Acetaldehyde 2x Acetaldehyde Acetaldehyde->Two_Acetaldehyde Hydroxybutanal 3-Hydroxybutanal Two_Acetaldehyde->Hydroxybutanal Aldolase S_BDO This compound Hydroxybutanal->S_BDO (S)-specific reductase (NADPH -> NADP+)

Caption: Engineered metabolic pathway for this compound synthesis.

References

Technical Support Center: Synthesis of (S)-butane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-butane-1,3-diol.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing enantiomerically pure this compound?

A1: The primary methods for synthesizing this compound are:

  • Asymmetric Reduction of 4-hydroxy-2-butanone (4H2B): This is a popular route that employs either a chiral chemical catalyst (e.g., ruthenium complexes) or, more commonly, a biocatalyst.[1][2] Biocatalysis using whole-cell microorganisms or isolated enzymes offers high enantioselectivity and operates under mild conditions.[3]

  • Kinetic Resolution of Racemic 1,3-butanediol: This method involves the selective reaction of one enantiomer from a racemic mixture, leaving the desired (S)-enantiomer unreacted and recoverable. For instance, recombinant E. coli expressing (S)-specific secondary alcohol dehydrogenase can be used to oxidize the (S)-enantiomer, allowing for the separation of the desired (R)-enantiomer, and this principle can be reversed to isolate the (S)-form.[4]

  • Aldol Condensation of Acetaldehyde: This chemical route involves the aldol condensation of acetaldehyde to produce 3-hydroxybutanal, which is then hydrogenated to yield 1,3-butanediol.[5][6] Achieving high enantioselectivity in this route requires the use of chiral catalysts or subsequent resolution steps.

Q2: My reaction yield is low. What are the potential causes in a biocatalytic reduction of 4-hydroxy-2-butanone?

A2: Low yields in biocatalytic reductions can stem from several factors:

  • Substrate Toxicity: High concentrations of the starting material, 4-hydroxy-2-butanone (4H2B), can be toxic to microorganisms, inhibiting their metabolic activity.[2]

  • Cofactor Limitation: The reduction is dependent on a biological reducing equivalent like NADH or NADPH. Insufficient regeneration of this cofactor will stall the reaction. This is often addressed by adding a co-substrate like glucose.[7]

  • Suboptimal Reaction Conditions: The pH, temperature, and agitation speed are critical for enzyme activity and cell viability. Deviations from the optimal conditions for your specific biocatalyst will reduce efficiency.[3][8]

  • Poor Cell Viability or Enzyme Activity: The health and catalytic activity of the biocatalyst are paramount. Issues with cell cultivation, harvesting, or storage can lead to poor performance.

Q3: I am observing significant amounts of the (R)-enantiomer in my this compound synthesis. How can I improve enantioselectivity?

A3: The formation of the undesired (R)-enantiomer is a common issue, particularly in chemical synthesis.

  • In Biocatalysis: The enantioselectivity is determined by the specific enzyme. If you are seeing low enantiomeric excess (ee%), it may be necessary to screen for a different microorganism or enzyme with higher stereospecificity.[2] While many biocatalytic routes report very high ee (>99%), suboptimal conditions could potentially affect enzyme conformation and selectivity.[3]

  • In Chemical Synthesis: The choice of chiral ligand and catalyst is crucial. Ensure the catalyst is of high purity and the reaction is run under the prescribed conditions (temperature, pressure, solvent) to maximize stereochemical control. Low optical purity is a known drawback of some traditional chemical routes.[1]

Q4: What are common byproducts in the chemical synthesis of 1,3-butanediol via the aldol condensation route?

A4: The aldol condensation of acetaldehyde is sensitive to reaction conditions and can lead to several side products:

  • Crotonaldehyde: This can form via the dehydration of the intermediate, 3-hydroxybutanal, especially if the reaction temperature is too high or if acidic conditions are present.

  • Higher Aldol Adducts: Self-condensation of acetaldehyde can continue, leading to the formation of higher molecular weight oligomers and polymers, often referred to as resins.

  • Cannizzaro Reaction Products: Under strongly alkaline conditions, acetaldehyde can undergo a disproportionation reaction to yield acetic acid and ethanol.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Product Yield Chemical Synthesis: - Incomplete hydrogenation of 3-hydroxybutanal.- Side reactions like polymerization or crotonaldehyde formation.[5]Biocatalysis: - Substrate (4H2B) toxicity to cells.[2]- Insufficient cofactor regeneration (e.g., NADH/NADPH).[7]- Non-optimal pH, temperature, or agitation.[3]Chemical Synthesis: - Increase hydrogen pressure or reaction time for hydrogenation.- Optimize catalyst (e.g., Raney Nickel) loading.[9]- Carefully control temperature and pH during aldol condensation.[5]Biocatalysis: - Implement a fed-batch strategy for 4H2B addition to maintain a low, non-toxic concentration.[2][8]- Ensure an adequate supply of a co-substrate like glucose.[3]- Optimize reaction conditions for the specific microbial strain being used.
Presence of Impurities / Side Products Dehydration Products: Formation of unsaturated alcohols or 1,3-butadiene due to high temperatures or acidic conditions.[10]Acetal Formation: Reaction with contaminating aldehydes (e.g., formaldehyde) to form cyclic acetals like 4-methyl-1,3-dioxane.[10]Unreacted Starting Material: Incomplete conversion.- Avoid excessive temperatures during reaction and distillation.- Ensure the pH is controlled, avoiding strongly acidic conditions.- Use high-purity starting materials.- Increase reaction time or catalyst loading to drive the reaction to completion.
Low Enantiomeric Excess (ee%) Chemical Synthesis: - Ineffective chiral catalyst or ligand.- Racemization of the product under harsh workup conditions.Biocatalysis: - Use of a non-specific or poorly selective enzyme/microorganism.Chemical Synthesis: - Screen different chiral catalysts and ligands.- Ensure mild conditions during product isolation and purification.Biocatalysis: - Select a biocatalyst known for high stereoselectivity towards the desired enantiomer (see table below).[2][3]
Difficulty in Product Isolation - The product is highly water-soluble, making extraction difficult.- Formation of emulsions during workup.- Co-distillation with other components.- Use a continuous liquid-liquid extractor or perform multiple extractions with an appropriate organic solvent.- Consider salting out the aqueous layer to reduce diol solubility.- For biocatalytic routes, initial purification steps like microfiltration or ion exchange can remove biomass and salts before extraction or distillation.[11][12]

Data Presentation

Table 1: Performance of Various Whole-Cell Biocatalysts in the Asymmetric Reduction of 4-hydroxy-2-butanone (4H2B)

BiocatalystProductSubstrate Conc. (g/L)Co-substrateConversion (%)Yield (%)Enantiomeric Excess (ee%)Reference
Pichia jadinii HBY61(R)-1,3-BD45.0 (fed-batch)Glucose (6% v/v)-85.1>99[2][3]
Candida krusei ZJB-09162(R)-1,3-BD20.0Glucose96.6-99.0[7]
Candida parapsilosis QC-76 & Pichia kudriavzevii QC-1 (cascade)(R)-1,3-BD20.0 (racemate)Glucose-83.499.5[1][13]
Recombinant E. coli expressing CpSADH(R)-1,3-BD150.0 (racemate)--48.4 (molar recovery)95[4]

Note: The table focuses on (R)-1,3-butanediol as it is more extensively reported in the provided literature. The principles and troubleshooting are directly applicable to the synthesis of the (S)-enantiomer by selecting the appropriate enantiocomplementary biocatalyst.

Experimental Protocols

Key Experiment: Biocatalytic Reduction of 4-hydroxy-2-butanone

This protocol is a generalized procedure based on methodologies reported for yeasts like Pichia jadinii and Candida krusei.[2][3][7] Researchers should optimize specific parameters for their chosen strain.

  • Strain Cultivation:

    • Prepare appropriate seed and fermentation media for the selected microorganism.

    • Inoculate the seed medium with a single colony or cell stock and incubate under optimal growth conditions (e.g., 30°C, 200 rpm) for 24-48 hours.

    • Transfer the seed culture to the main fermentation medium and grow until the desired cell density (e.g., late exponential or early stationary phase) is reached.

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.0-8.5).

  • Biotransformation Reaction:

    • In a temperature-controlled shaker or bioreactor, resuspend the harvested cells in the reaction buffer to a desired concentration.

    • Add the co-substrate (e.g., glucose) required for cofactor regeneration. A typical concentration is 2-6% (v/v).[3][7]

    • Initiate the reaction by adding 4-hydroxy-2-butanone (4H2B). To mitigate substrate toxicity, a fed-batch or multi-step addition strategy is often preferred.[2][8]

    • Maintain the reaction at the optimal temperature (e.g., 30-35°C), pH (e.g., 7.4-8.5), and agitation speed (e.g., 200-250 rpm).[3][7]

  • Monitoring and Analysis:

    • Periodically withdraw aliquots from the reaction mixture.

    • Centrifuge the aliquots to remove cells.

    • Analyze the supernatant for the concentration of this compound and remaining 4H2B using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), typically with a chiral column to determine enantiomeric excess.

Visualizations

Synthesis_Pathways Synthesis Routes to this compound and Key Side Reactions cluster_main Main Synthesis Pathways cluster_side Side Products / Reactions H2B 4-Hydroxy-2-butanone S_BDO This compound H2B->S_BDO Asymmetric Reduction (Biocatalyst or Chiral Catalyst) R_BDO (R)-Butane-1,3-diol H2B->R_BDO Poor Enantioselectivity Unsaturated_Alcohol Unsaturated Alcohols S_BDO->Unsaturated_Alcohol Dehydration (High Temp / Acid) Acetaldehyde Acetaldehyde Hydroxybutanal 3-Hydroxybutanal Acetaldehyde->Hydroxybutanal Aldol Condensation Racemic_BDO Racemic 1,3-Butanediol Hydroxybutanal->Racemic_BDO Hydrogenation Crotonaldehyde Crotonaldehyde Hydroxybutanal->Crotonaldehyde Dehydration Butadiene 1,3-Butadiene Unsaturated_Alcohol->Butadiene Further Dehydration

Caption: Key synthesis pathways and potential side reactions.

Troubleshooting_Workflow Troubleshooting Logic for Low Yield in Biocatalytic Reduction Start Low Yield Observed Check_Conversion Is 4H2B Conversion Low? Start->Check_Conversion Check_EE Is Enantiomeric Excess (ee%) Low? Check_Conversion->Check_EE No, Conversion is High Substrate_Toxicity Potential Substrate Toxicity Check_Conversion->Substrate_Toxicity Yes Cofactor_Issue Potential Cofactor Limitation Check_Conversion->Cofactor_Issue Yes Conditions_Issue Suboptimal Conditions (pH, Temp) Check_Conversion->Conditions_Issue Yes Enzyme_Selectivity Poor Enzyme Selectivity Check_EE->Enzyme_Selectivity Yes End End Check_EE->End No, ee% is High (Check Product Isolation) Fed_Batch Action: Implement Fed-Batch Addition of 4H2B Substrate_Toxicity->Fed_Batch Add_Cosubstrate Action: Increase/Add Co-substrate (e.g., Glucose) Cofactor_Issue->Add_Cosubstrate Optimize_Conditions Action: Optimize Reaction Parameters Conditions_Issue->Optimize_Conditions Screen_Catalyst Action: Screen for a More Selective Biocatalyst Enzyme_Selectivity->Screen_Catalyst

Caption: Troubleshooting workflow for biocatalytic synthesis.

References

Technical Support Center: Optimizing Asymmetric Synthesis with (S)-Butane-1,3-diol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing (S)-butane-1,3-diol as a chiral auxiliary in asymmetric synthesis. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful optimization of your reaction conditions.

Troubleshooting Guide

This guide addresses common challenges encountered when using this compound as a chiral auxiliary, primarily through the formation of a chiral 1,3-dioxane.

Problem Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity 1. Suboptimal Lewis Acid: The chosen Lewis acid may not provide sufficient steric hindrance or the ideal transition state geometry for high diastereomeric control.2. Incorrect Reaction Temperature: Higher temperatures can overcome the small energy difference between the diastereomeric transition states, leading to a loss of selectivity.3. Inappropriate Solvent: The solvent's polarity and coordinating ability can significantly influence the conformation of the reactive intermediate and the effectiveness of the chiral auxiliary.4. Impure Starting Materials: The presence of the (R)-enantiomer of butane-1,3-diol or other impurities can negatively impact the stereochemical outcome.1. Screen Lewis Acids: Test a variety of Lewis acids with different steric bulk and coordinating properties (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂).2. Optimize Temperature: Lowering the reaction temperature (e.g., to -78 °C) often enhances diastereoselectivity.3. Solvent Screening: Evaluate a range of anhydrous solvents with varying polarities (e.g., toluene, dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether).4. Ensure Purity: Use high-purity this compound and ensure all other reagents and solvents are anhydrous.
Low Reaction Yield 1. Presence of Water: Moisture can deactivate the Lewis acid and quench reactive intermediates like enolates.2. Suboptimal Stoichiometry: Incorrect ratios of reactants, base, or Lewis acid can lead to incomplete conversion or side reactions.3. Reaction Time and Temperature: Prolonged reaction times or elevated temperatures may cause product decomposition.4. Inefficient Acetal Formation/Cleavage: Incomplete formation of the chiral acetal or harsh cleavage conditions can reduce the overall yield.1. Use Anhydrous Conditions: Ensure all glassware is flame-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.2. Optimize Stoichiometry: Titrate bases if necessary and experiment with slight excesses of certain reagents.3. Monitor Reaction Progress: Use thin-layer chromatography (TLC) or another suitable technique to monitor the reaction and determine the optimal reaction time.4. Refine Acetalization/Cleavage: For acetal formation, ensure efficient water removal. For cleavage, screen different acidic conditions to find a balance between complete removal and product stability.
Difficulty in Auxiliary Cleavage 1. Steric Hindrance: The product's structure may sterically hinder the acetal, making it resistant to hydrolysis.2. Acid-Labile Product: The desired product may be sensitive to the acidic conditions required for acetal cleavage.1. Screen Cleavage Conditions: Test a range of Brønsted and Lewis acids (e.g., HCl, p-toluenesulfonic acid, cerium(III) triflate) and solvent systems (e.g., acetone/water, THF/water).2. Milder Conditions: Explore milder, chemoselective methods for acetal cleavage.
Inaccurate Diastereomeric Ratio (d.r.) Determination 1. Overlapping Signals in ¹H NMR: The signals of the diastereomers in the crude ¹H NMR spectrum may be poorly resolved.2. Co-elution in Chromatography: Diastereomers may not separate well on standard silica gel chromatography.1. Use High-Field NMR: Acquire spectra on a higher field instrument to improve signal resolution.2. ¹³C NMR or Chiral HPLC: If ¹H NMR is inconclusive, ¹³C NMR or chiral High-Performance Liquid Chromatography (HPLC) can be used for more accurate d.r. determination.

Frequently Asked Questions (FAQs)

Q1: How do I attach the this compound auxiliary to my carbonyl compound?

A1: The auxiliary is attached by forming a 1,3-dioxane, which is a type of acetal. This is typically achieved by reacting your aldehyde or ketone with this compound in the presence of a catalytic amount of a Brønsted acid (like p-toluenesulfonic acid) or a Lewis acid.[1] Water is a byproduct and should be removed, often by using a Dean-Stark apparatus or molecular sieves, to drive the reaction to completion.[1]

Q2: What is the role of the Lewis acid in the diastereoselective reaction?

A2: The Lewis acid coordinates to the oxygen atoms of the chiral 1,3-dioxane and the substrate (e.g., an enolate), creating a rigid, chelated transition state. This conformationally restricted intermediate sterically blocks one face of the reactive species, forcing the incoming electrophile to approach from the less hindered face, thus leading to the preferential formation of one diastereomer.

Q3: How can I remove the this compound auxiliary after the reaction?

A3: The 1,3-dioxane is typically cleaved by acid-catalyzed hydrolysis. This involves treating the product with an acid in a mixture of an organic solvent and water.[2] The choice of acid and reaction conditions should be tailored to the stability of your final product.

Q4: Can I recover and reuse the this compound auxiliary?

A4: Yes, one of the advantages of using a chiral auxiliary is the ability to recover it. After cleavage of the acetal, the water-soluble this compound can often be separated from the organic product by extraction and purified for reuse.

Q5: How does the non-C₂ symmetry of this compound affect the stereochemical outcome?

A5: this compound is a non-C₂-symmetric chiral auxiliary.[2] This means the two oxygen atoms are in different chemical environments, which can lead to more complex transition state models compared to C₂-symmetric diols. However, this feature can also be advantageous in providing a more defined steric environment for certain reactions.

Experimental Protocols

The following are generalized protocols and may require optimization for specific substrates and reactions.

Protocol 1: Formation of the Chiral 1,3-Dioxane from an Aldehyde

Materials:

  • Aldehyde (1.0 eq)

  • This compound (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (0.05 eq)

  • Toluene

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde, this compound, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected and the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Diastereoselective Alkylation of an Enolate Derived from a Chiral Acetal

Materials:

  • Chiral 1,3-dioxane substrate (1.0 eq)

  • Anhydrous solvent (e.g., THF, DCM)

  • Base (e.g., Lithium diisopropylamide (LDA), 1.1 eq)

  • Lewis Acid (e.g., TiCl₄, 1.1 eq)

  • Alkyl halide (electrophile, 1.2 eq)

Procedure:

  • Dissolve the chiral 1,3-dioxane substrate in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the base (e.g., LDA) and stir for 30-60 minutes to form the enolate.

  • Add the Lewis acid and stir for another 30 minutes.

  • Add the alkyl halide dropwise.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC.

  • Purify the product by flash column chromatography to separate the diastereomers.

Protocol 3: Cleavage of the Chiral 1,3-Dioxane

Materials:

  • Chiral 1,3-dioxane product (1.0 eq)

  • Acetone or THF

  • Water

  • Dilute aqueous HCl (e.g., 1 M)

Procedure:

  • Dissolve the chiral 1,3-dioxane in a mixture of acetone (or THF) and water.

  • Add a catalytic amount of dilute HCl.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent. The this compound auxiliary will largely remain in the aqueous layer.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Data Presentation

Table 1: Optimization of Diastereoselective Alkylation

EntryLewis Acid (eq)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1TiCl₄ (1.1)DCM-78DataData
2SnCl₄ (1.1)DCM-78DataData
3Et₂AlCl (1.1)Toluene-78DataData
4BF₃·OEt₂ (1.1)DCM-78DataData
5TiCl₄ (1.1)DCM-40DataData
6TiCl₄ (1.1)THF-78DataData

Data to be filled in by the researcher based on experimental results.

Visualizations

experimental_workflow cluster_attachment Auxiliary Attachment cluster_reaction Asymmetric Reaction cluster_cleavage Auxiliary Cleavage start Aldehyde/ Ketone acetalization Acetalization (Acid Catalyst) start->acetalization auxiliary This compound auxiliary->acetalization dioxane Chiral 1,3-Dioxane acetalization->dioxane enolate_formation Enolate Formation (Base, Lewis Acid) dioxane->enolate_formation alkylation Alkylation (Electrophile) enolate_formation->alkylation product_with_aux Product with Auxiliary alkylation->product_with_aux hydrolysis Hydrolysis (Aqueous Acid) product_with_aux->hydrolysis final_product Final Chiral Product hydrolysis->final_product recovered_aux Recovered Auxiliary hydrolysis->recovered_aux

Caption: Workflow for asymmetric synthesis using this compound.

troubleshooting_diastereoselectivity cluster_causes Potential Causes cluster_solutions Solutions problem Low Diastereoselectivity cause1 Suboptimal Lewis Acid problem->cause1 cause2 Incorrect Temperature problem->cause2 cause3 Inappropriate Solvent problem->cause3 solution1 Screen a variety of Lewis Acids (e.g., TiCl₄, SnCl₄) cause1->solution1 solution2 Lower the reaction temperature (e.g., -78 °C) cause2->solution2 solution3 Test different anhydrous solvents (e.g., DCM, Toluene) cause3->solution3

Caption: Troubleshooting logic for low diastereoselectivity.

References

Technical Support Center: Optimizing Reactions with (S)-butane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing enantioselective reactions involving (S)-butane-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stereochemical outcomes of their experiments. Here, you will find answers to frequently asked questions and detailed guides to overcome the common challenge of low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: My reaction using this compound as a chiral auxiliary is resulting in low enantiomeric excess (% ee). What are the most common causes?

A1: Low enantioselectivity can stem from several factors. A systematic evaluation is key. The most common areas to investigate are:

  • Sub-optimal Reaction Temperature: Higher temperatures often lead to a decrease in enantioselectivity as the energy difference between the diastereomeric transition states becomes less significant.[1]

  • Inappropriate Solvent: The solvent plays a crucial role in the chiral induction process.[1] For some reactions, like Sharpless dihydroxylation, specific solvent systems such as a t-BuOH/water mixture are critical.[1]

  • Reagent and Substrate Purity: Impurities in the starting materials can interfere with or poison the chiral catalyst or auxiliary, leading to a reduction in enantioselectivity.[1] The quality of reagents like titanium(IV) isopropoxide in Sharpless epoxidations is extremely important as it is highly sensitive to moisture.[2]

  • Presence of Water: Trace amounts of water can disrupt the chiral environment of a catalyst system, causing a significant drop in enantioselectivity.[2]

  • Incorrect Stoichiometry: The ratio of reactants, catalysts, and additives can be critical. Carefully verify the stoichiometry, as a slight excess of one component may be beneficial in some cases.[1]

Q2: How significantly does temperature impact enantioselectivity?

A2: Temperature is a critical parameter. Lowering the reaction temperature generally increases the energy difference between the competing diastereomeric transition states, which often leads to higher enantioselectivity.[1] For instance, in Sharpless epoxidations, the recommended temperature is typically between -20 °C and -40 °C, as higher temperatures are known to result in lower % ee.[2] It is advisable to experiment with a range of temperatures to find the optimal conditions for your specific substrate and reaction.[1]

Q3: Can the choice of catalyst or ligand override the influence of the chiral diol?

A3: Yes, the interplay between the chiral diol, the catalyst, and other ligands is complex. While this compound can create a chiral environment, the overall enantioselectivity is often dictated by the entire catalytic system. Chiral diol-based scaffolds like BINOLs, VANOLs, and tartaric acid derivatives are widely used to induce enantioselectivity by coordinating with reagents or substrates.[3][4][5] The best catalyst for achieving high yield and stereoselectivity is often determined empirically by screening different options.[3]

Q4: Are there alternatives to chemical synthesis if I cannot achieve high ee with this compound?

A4: Yes, biocatalytic and enzymatic methods offer powerful alternatives. Kinetic resolution, for example, can be used to separate a racemic mixture by selectively reacting one enantiomer with a chiral catalyst or enzyme.[1] For producing optically pure (R)-1,3-butanediol, a stereoinverting cascade deracemization route has been developed using whole-cell biocatalysts, achieving over 99.5% enantiomeric excess.[6][7][8] This approach involves the enantioselective oxidation of the (S)-enantiomer followed by the asymmetric reduction of the intermediate ketone.[6][7][8]

Troubleshooting Guide: Low Enantiomeric Excess (% ee)

Low enantiomeric excess is a frequent challenge. This guide provides a systematic approach to identifying and resolving the root causes of poor stereochemical control.

G start Low Enantiomeric Excess (ee) Observed check_purity Step 1: Verify Reagent & Solvent Purity start->check_purity purity_ok Purity Confirmed check_purity->purity_ok purify Action: Purify Substrate/Reagents (Distillation, Chromatography) Use Dry Solvents purity_ok->purify No optimize_temp Step 2: Optimize Reaction Temperature purity_ok->optimize_temp Yes purify->check_purity Re-evaluate temp_ok Temp Optimized optimize_temp->temp_ok lower_temp Action: Screen Lower Temperatures (e.g., 0°C, -20°C, -78°C) optimize_temp->lower_temp How? screen_solvent Step 3: Screen Solvents temp_ok->screen_solvent Still Low ee success High ee Achieved temp_ok->success Improved ee lower_temp->optimize_temp Implement solvent_ok Solvent Optimized screen_solvent->solvent_ok test_solvents Action: Test Solvents with Varying Polarity & Coordinating Ability screen_solvent->test_solvents How? check_catalyst Step 4: Evaluate Catalyst/Additives solvent_ok->check_catalyst Still Low ee solvent_ok->success Improved ee test_solvents->screen_solvent Implement catalyst_ok System Optimized check_catalyst->catalyst_ok change_catalyst Action: Screen Different Lewis Acids/Bases, Change Ligand, Check Stoichiometry check_catalyst->change_catalyst How? catalyst_ok->success Improved ee change_catalyst->check_catalyst Implement

Caption: Troubleshooting workflow for low enantiomeric excess.

Data on Factors Affecting Enantioselectivity

The following tables illustrate how changing reaction parameters can impact the enantiomeric excess (% ee) in asymmetric reactions. While specific data for this compound is diverse across many reaction types, these examples demonstrate general principles.

Table 1: Effect of Temperature on Enantioselectivity (Illustrative data based on common chemical principles)

Reaction Temperature (°C)Enantiomeric Excess (% ee)
25 (Room Temperature)45%
078%
-2092%
-4096%

Note: Lowering the reaction temperature generally favors higher enantioselectivity.[1]

Table 2: Effect of Solvent on Enantioselectivity in an Aldol Reaction (Data adapted from a study on proline-derived catalysts)[9]

Solvent (System)Yield (%)Enantiomeric Excess (% ee)
HexaneLowVery Low
TolueneLowVery Low
Dichloromethane (DCM)65%68%
MethanolGoodGood
DMSO85%78%
DMSO / H₂O (8:2)92%85%

Note: Solvent choice significantly impacts both yield and enantioselectivity.[1][9]

Experimental Protocols

Protocol 1: General Procedure for an Asymmetric Aldol Reaction

This protocol describes a general method for an asymmetric aldol reaction, a common transformation where chiral auxiliaries or catalysts are employed.

  • Catalyst/Auxiliary Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral catalyst or auxiliary (e.g., a derivative of this compound) in the chosen anhydrous solvent (e.g., DMSO/H₂O, 8:2 mixture).[9]

  • Reaction Setup: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

  • Reagent Addition: Add the ketone (e.g., cyclohexanone, 0.5 mmol) to the solution. Stir for 10-15 minutes. Subsequently, add the aldehyde (e.g., p-nitrobenzaldehyde, 0.1 mmol) dropwise.[9]

  • Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Warm the mixture to room temperature.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the aldol product.

Protocol 2: Determination of Enantiomeric Excess (% ee) by Chiral HPLC

This protocol outlines the standard procedure for analyzing the enantiomeric composition of the product.

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable mobile phase solvent (e.g., a mixture of hexane and isopropanol).

  • Column Selection: Choose a suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, etc.) based on the structure of the analyte.

  • Method Development: Develop an isocratic method by testing different mobile phase compositions (e.g., 90:10 Hexane:Isopropanol) and flow rates (e.g., 1.0 mL/min) to achieve baseline separation of the two enantiomers.

  • Analysis: Inject the sample onto the HPLC system. Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength. The two enantiomers should elute at different retention times.

  • Calculation of % ee:

    • Integrate the peak areas for the two enantiomers (Area₁ and Area₂).

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 [1]

Optimization Workflow

Beyond initial troubleshooting, a structured approach to optimization is necessary to achieve the highest possible enantioselectivity.

G start Goal: Maximize Enantioselectivity param_screening Phase 1: Parameter Screening start->param_screening temp_screen Temperature (-78°C to RT) param_screening->temp_screen solvent_screen Solvent (Polar, Apolar, Coordinating) param_screening->solvent_screen catalyst_screen Catalyst/Ligand (Vary Lewis Acid/Base) param_screening->catalyst_screen analysis1 Analyze Results: Identify Key Factors temp_screen->analysis1 solvent_screen->analysis1 catalyst_screen->analysis1 fine_tuning Phase 2: Fine-Tuning analysis1->fine_tuning temp_gradient Narrow Temperature Range fine_tuning->temp_gradient concentration Substrate Concentration fine_tuning->concentration additives Additives/Co-solvents fine_tuning->additives analysis2 Analyze Results: Determine Optimal Conditions temp_gradient->analysis2 concentration->analysis2 additives->analysis2 finish Optimized Protocol with High ee analysis2->finish

Caption: Logical workflow for optimizing reaction parameters.

References

Technical Support Center: (S)-Butane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-butane-1,3-diol. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

Issue: Observed Changes in Physical Appearance (e.g., color, viscosity)

  • Question: My this compound appears discolored or has become more viscous. What could be the cause?

  • Answer: Changes in the physical appearance of this compound can indicate potential degradation or contamination. This could be due to oxidation, exposure to incompatible materials, or absorption of water from the atmosphere. It is crucial to investigate the cause to ensure the integrity of your experiments.

Troubleshooting Workflow:

G start Observe Change in This compound quarantine Quarantine the Affected Batch start->quarantine check_storage Review Storage Conditions: - Tightly sealed container? - Stored in a cool, dry, dark place? - Inert atmosphere (e.g., nitrogen, argon)? check_handling Review Handling Procedures: - Opened frequently? - Exposed to air for extended periods? - Used clean, dry equipment? check_purity Perform Purity Analysis: - Gas Chromatography (GC) - Chiral HPLC - Karl Fischer Titration (for water content) compare_results Compare Results to Certificate of Analysis (CoA) check_purity->compare_results quarantine->check_storage quarantine->check_handling quarantine->check_purity in_spec Within Specification compare_results->in_spec Yes out_of_spec Out of Specification compare_results->out_of_spec No discard Discard and Procure New Batch out_of_spec->discard Other Impurities Present remediate If only water content is high, consider drying over molecular sieves. out_of_spec->remediate High Water Content Only G start Prepare Stock Solution of This compound in an Appropriate Solvent hydrolysis Acid and Base Hydrolysis: - Treat with HCl and NaOH at  elevated temperature (e.g., 60°C) start->hydrolysis oxidation Oxidative Degradation: - Treat with H₂O₂ at room  temperature and elevated temperature start->oxidation thermal Thermal Degradation: - Expose solid and solution to  high temperature (e.g., 80°C) start->thermal photochemical Photochemical Degradation: - Expose to UV and visible light  in a photostability chamber start->photochemical analyze Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) using a Stability-Indicating Method (e.g., Chiral HPLC, GC-MS) hydrolysis->analyze oxidation->analyze thermal->analyze photochemical->analyze identify Identify and Quantify Degradation Products analyze->identify pathway Propose Degradation Pathways identify->pathway G cluster_conditions Storage Conditions cluster_factors Influencing Factors cluster_outcome Product Stability Cool_Dry Cool & Dry Environment Moisture Moisture Absorption (Hygroscopicity) Cool_Dry->Moisture Prevents Stable Stable this compound Cool_Dry->Stable Sealed_Container Tightly Sealed Container Sealed_Container->Moisture Prevents Sealed_Container->Stable Inert_Atmosphere Inert Atmosphere Oxidation Oxidation Inert_Atmosphere->Oxidation Prevents Inert_Atmosphere->Stable Away_from_Incompatibles Away from Incompatible Materials Reaction Chemical Reaction Away_from_Incompatibles->Reaction Prevents Away_from_Incompatibles->Stable Degraded Degraded Product Moisture->Degraded Oxidation->Degraded Reaction->Degraded

catalyst selection for the synthesis of (S)-butane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and synthesis of (S)-butane-1,3-diol. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the asymmetric hydrogenation of 4-hydroxy-2-butanone.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion Inactive Catalyst: The catalyst may have been improperly prepared, handled, or stored, leading to decomposition.• Ensure the catalyst is prepared and handled under an inert atmosphere (e.g., argon or nitrogen). • Use freshly prepared or properly stored catalyst. • Verify the catalyst's activity with a standard substrate.
Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed efficiently.• Increase the hydrogen pressure according to the established protocol for the specific catalyst. • Check for leaks in the hydrogenation apparatus.
Reaction Temperature Too Low: The activation energy for the reaction may not be met at the current temperature.• Gradually increase the reaction temperature within the recommended range for the catalyst.
Presence of Catalyst Poisons: Impurities in the substrate, solvent, or hydrogen gas can deactivate the catalyst.• Use high-purity, degassed solvents. • Purify the 4-hydroxy-2-butanone substrate before use. • Use high-purity hydrogen gas.
Low Enantioselectivity (ee) Incorrect Catalyst Enantiomer: Using the wrong enantiomer of the chiral ligand (e.g., (S)-BINAP instead of (R)-BINAP) will produce the undesired (R)-enantiomer.• Double-check that the correct chiral ligand enantiomer is being used to obtain the (S)-product. For many ruthenium-based catalysts, the (R)-ligand yields the (S)-alcohol.
Racemization of the Product: The product may be racemizing under the reaction or workup conditions.• Lower the reaction temperature. • Minimize the reaction time. • Employ a milder workup procedure.
Sub-optimal Reaction Conditions: The solvent, temperature, or pressure may not be optimized for high enantioselectivity.• Screen different solvents; polar aprotic solvents like methanol or ethanol are often effective. • Optimize the reaction temperature and hydrogen pressure.
Presence of Water: Traces of water can sometimes negatively impact enantioselectivity.• Use anhydrous solvents and reagents.
Formation of Side Products Over-reduction: Reduction of the primary alcohol to a methyl group.• Lower the hydrogen pressure and/or reaction temperature. • Reduce the reaction time.
Dehydration: Elimination of water from the diol to form unsaturated alcohols.• Use a neutral or slightly basic reaction medium. • Lower the reaction temperature.
Retro-aldol Reaction: Cleavage of the C-C bond in 4-hydroxy-2-butanone to form acetone and formaldehyde.• Maintain a moderate reaction temperature.

Catalyst Performance Comparison

The following table summarizes the performance of various catalysts for the synthesis of chiral 1,3-diols. Data for the specific synthesis of this compound is highlighted where available.

CatalystSubstrateProductYield (%)ee (%)TONTOF (h⁻¹)Reference
RuCl₂[(R)-BINAP] Methyl 3-oxobutanoate(R)-Methyl 3-hydroxybutanoate97>99--[1]
(S)-TolBINAP/(S,S)-DPEN–Ru Acetophenone(R)-1-PhenylethanolQuantitative82--[2]
Candida krusei ZJB-09162 4-hydroxy-2-butanone(R)-1,3-butanediol83.999.0--[3]
Pichia jadinii HBY61 4-hydroxy-2-butanone(R)-1,3-butanediol85.1100--[4]

Note: Data for biocatalysts often report product concentration rather than yield in the same manner as chemical catalysts. TON (Turnover Number) and TOF (Turnover Frequency) are often not reported for biocatalytic reactions in the same context.

Experimental Protocols

Asymmetric Hydrogenation of 4-hydroxy-2-butanone using a Ru-BINAP Catalyst

This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters using Ru-BINAP catalysts.[1][5]

1. Catalyst Preparation (in situ):

  • In a flame-dried Schlenk tube under an argon atmosphere, combine [RuCl₂(benzene)]₂ (0.5 mol%) and (R)-BINAP (1.1 mol%).

  • Add degassed N,N-dimethylformamide (DMF) and stir the mixture at 100°C for 10 minutes to form a clear reddish-brown solution of the (R)-BINAP-Ru(II) complex.

  • Cool the solution to room temperature and remove the solvent under vacuum.

2. Hydrogenation Reaction:

  • In a separate dry and argon-flushed autoclave, add 4-hydroxy-2-butanone (1.0 eq) and degassed methanol.

  • Under a stream of argon, add the prepared (R)-BINAP-Ru(II) catalyst.

  • Seal the autoclave, purge with hydrogen gas several times, and then pressurize with hydrogen to the desired pressure (e.g., 4-100 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25-80°C) until the reaction is complete (monitor by TLC or GC).

3. Work-up and Purification:

  • Carefully release the hydrogen pressure.

  • Remove the solvent from the reaction mixture by rotary evaporation.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Frequently Asked Questions (FAQs)

Q1: Which enantiomer of the BINAP ligand should I use to obtain this compound?

A1: For the asymmetric hydrogenation of β-keto esters and related compounds using ruthenium-based catalysts, the chirality of the product alcohol is typically determined by the chirality of the BINAP ligand. To synthesize this compound, you should generally use the (R)-BINAP ligand. Conversely, the (S)-BINAP ligand would produce (R)-butane-1,3-diol.

Q2: What is the role of the solvent in the asymmetric hydrogenation?

A2: The solvent plays a crucial role in dissolving the substrate and catalyst, and it can also influence the catalyst's activity and enantioselectivity. Protic solvents like methanol and ethanol are commonly used and often give high enantioselectivities. The solvent can coordinate with the metal center and participate in the catalytic cycle.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture (after safely depressurizing the reactor) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, you can visualize the spots using a suitable stain (e.g., potassium permanganate). GC analysis will provide quantitative information on the conversion of the starting material.

Q4: What are the key safety precautions for this reaction?

A4: The primary safety concern is the use of high-pressure hydrogen gas, which is flammable and can form explosive mixtures with air. Ensure that the hydrogenation is carried out in a well-ventilated fume hood using a properly maintained and pressure-tested autoclave. Always handle the pyrophoric catalyst under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q5: Are there alternative catalysts to Ru-BINAP for this synthesis?

A5: Yes, other chiral phosphine ligands in combination with ruthenium or other transition metals can be effective. Additionally, biocatalytic methods using enzymes or whole-cell systems have shown excellent enantioselectivity for the synthesis of chiral 1,3-diols and can be a viable green alternative.[3][4]

Visualizations

Experimental_Workflow cluster_catalyst_prep Catalyst Preparation (in situ) cluster_hydrogenation Asymmetric Hydrogenation cluster_purification Purification Ru_complex [RuCl₂(benzene)]₂ DMF DMF, 100°C Ru_complex->DMF R_BINAP (R)-BINAP R_BINAP->DMF Active_Catalyst Active (R)-BINAP-Ru(II) Catalyst DMF->Active_Catalyst Reactor Autoclave (25-80°C) Active_Catalyst->Reactor Substrate 4-hydroxy-2-butanone Substrate->Reactor Solvent Methanol Solvent->Reactor H2 H₂ (4-100 atm) H2->Reactor Product_mixture Crude this compound Reactor->Product_mixture Purification Distillation or Column Chromatography Product_mixture->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_conversion_issues Conversion Troubleshooting cluster_ee_issues Enantioselectivity Troubleshooting cluster_sideproduct_issues Side Product Troubleshooting Start Experiment Start Check_Conversion Low/No Conversion? Start->Check_Conversion Check_ee Low Enantioselectivity? Check_Conversion->Check_ee No Inactive_Catalyst Check Catalyst Activity & Handling Check_Conversion->Inactive_Catalyst Yes Check_Side_Products Side Products Formed? Check_ee->Check_Side_Products No Wrong_Ligand Verify Ligand Enantiomer Check_ee->Wrong_Ligand Yes Success Successful Synthesis Check_Side_Products->Success No Over_reduction Lower H₂ Pressure/Temp Check_Side_Products->Over_reduction Yes Low_Pressure Increase H₂ Pressure Inactive_Catalyst->Low_Pressure Low_Temp Increase Temperature Low_Pressure->Low_Temp Poisons Purify Reagents Low_Temp->Poisons Poisons->Check_Conversion Racemization Milder Conditions Wrong_Ligand->Racemization Suboptimal_Conditions Optimize T, P, Solvent Racemization->Suboptimal_Conditions Suboptimal_Conditions->Check_ee Dehydration Adjust pH/Lower Temp Over_reduction->Dehydration Dehydration->Check_Side_Products

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: (S)-Butane-1,3-diol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving (S)-butane-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a versatile chiral building block used in a variety of applications. Its primary uses include serving as a chiral precursor for the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] It is often used as a chiral auxiliary to induce stereoselectivity in reactions and as a starting material for the synthesis of other chiral compounds like (S)-4-hydroxy-2-butanone.

Q2: What are the general storage conditions for this compound to maintain its stability and chiral integrity?

A2: To ensure the stability and maintain the enantiomeric purity of this compound, it is recommended to store it at 2-8°C.[1] It is a clear, colorless to yellow viscous liquid, and proper storage prevents degradation and potential racemization.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound, categorized by reaction type.

Oxidation of this compound to (S)-4-Hydroxy-2-butanone

Q: My oxidation reaction of this compound to (S)-4-hydroxy-2-butanone shows low yield and/or incomplete conversion. What are the potential causes and solutions?

A: Low yields or incomplete conversion in this selective oxidation can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Suboptimal Reaction Conditions: The reaction is sensitive to temperature and pH. Ensure the temperature is maintained within the optimal range, typically 60-75°C when using hydrogen peroxide and a tungstate catalyst.[2][3] The pH should also be controlled, as highly acidic or basic conditions can lead to side reactions.

  • Inefficient Water Removal: The removal of water during the reaction can drive the equilibrium towards product formation. If not effectively removed, it can inhibit the catalyst and slow down the reaction. Consider using a water-carrying agent (entrainer) like a cycloalkane or n-alkane with a Dean-Stark apparatus.[2][3]

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents are used. If catalyst deactivation is suspected, increasing the catalyst loading or using a fresh batch may be necessary.

  • Insufficient Oxidant: Ensure the molar ratio of the oxidant (e.g., hydrogen peroxide) to the diol is appropriate. A continuous dropwise addition of the oxidant is often recommended to maintain its effective concentration without causing excessive side reactions.[2][3]

Q: I am observing the formation of significant byproducts in my oxidation reaction. What are they and how can I minimize them?

A: The primary byproduct of concern is often the over-oxidation of the primary alcohol to a carboxylic acid, or cleavage of the carbon-carbon bond. Additionally, side reactions can occur depending on the oxidant and conditions used.

  • Over-oxidation: To minimize the formation of carboxylic acids, avoid excessive heating and prolonged reaction times. Careful monitoring of the reaction progress by techniques like TLC or GC is crucial.

  • Dehydration Products: At elevated temperatures, dehydration of 4-hydroxy-2-butanone to 3-buten-2-one can occur.[2] Maintaining the reaction temperature within the recommended range is critical.

  • Unwanted Ketones: In some catalytic systems, other ketones can form as byproducts.[4] Optimization of the catalyst and reaction conditions is key to improving selectivity.

Esterification of this compound

Q: I am trying to perform a mono-esterification on the secondary hydroxyl group of this compound, but I am getting a mixture of mono- and di-esters. How can I improve the selectivity for the mono-ester?

A: Achieving selective mono-esterification of a diol can be challenging due to the presence of two reactive hydroxyl groups. Here are some strategies to enhance selectivity:

  • Stoichiometry Control: Use a stoichiometric amount or a slight excess of the diol relative to the acylating agent. This statistical approach favors mono-acylation.

  • Bulky Acylating Agents: Employing a sterically hindered acylating agent can favor reaction at the less sterically hindered primary hydroxyl group. To favor acylation at the secondary hydroxyl group, a protecting group strategy may be necessary.

  • Enzymatic Catalysis: Lipases can exhibit high regioselectivity for the acylation of diols. This approach often provides excellent yields of the desired mono-ester under mild conditions.

  • Protecting Group Strategy: Protect the primary alcohol with a suitable protecting group (e.g., a silyl ether), perform the esterification on the secondary alcohol, and then deprotect the primary alcohol.

Q: My esterification reaction is very slow and does not go to completion. What can I do to improve the reaction rate and yield?

A: Esterification is a reversible reaction, and several factors can influence its rate and extent.[5]

  • Catalyst: Ensure an adequate amount of an appropriate acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is used.[5]

  • Water Removal: The water produced during the reaction can be removed using a Dean-Stark apparatus to drive the equilibrium towards the ester product.[5]

  • Temperature: Increasing the reaction temperature (e.g., by heating under reflux) can increase the reaction rate. However, be mindful of potential side reactions like dehydration at higher temperatures.[5]

Use of this compound as a Chiral Auxiliary

Q: I am using this compound to form a chiral acetal for a diastereoselective reaction, but I am observing low diastereoselectivity. What are the common causes?

A: Low diastereoselectivity when using chiral auxiliaries can stem from several factors related to the reaction conditions and the substrate.

  • Reaction Temperature: Diastereoselective reactions are often highly sensitive to temperature. Lowering the reaction temperature can enhance the energy difference between the transition states leading to the different diastereomers, thus improving selectivity.

  • Lewis Acid Choice: The choice of Lewis acid used to promote the reaction can significantly impact the stereochemical outcome. Different Lewis acids can lead to different chelation modes with the chiral auxiliary and the substrate, influencing the facial selectivity. Experiment with a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to find the optimal one for your specific reaction.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the conformation of the chiral auxiliary-substrate complex and the transition state geometry. Non-coordinating solvents are often preferred to minimize interference with the desired chelation control.

  • Steric Hindrance: The steric bulk of the reactants can influence the approach of the incoming reagent. Ensure that the desired facial approach is not sterically hindered.

Protection and Deprotection Reactions

Q: I am having trouble forming the benzylidene acetal to protect the 1,3-diol functionality. What are the common issues?

A: The formation of a benzylidene acetal is an acid-catalyzed equilibrium reaction.[6]

  • Inefficient Water Removal: The formation of the acetal produces water, which can hydrolyze the product back to the starting materials. Use a Dean-Stark apparatus or a dehydrating agent to remove water and drive the reaction to completion.[7]

  • Insufficient Catalyst: Ensure an adequate amount of an acid catalyst (e.g., p-toluenesulfonic acid) is used.

  • Reaction Time and Temperature: The reaction may require heating under reflux to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time.

Q: I am experiencing difficulties with the deprotection of the benzylidene acetal. What are the alternative methods?

A: While acidic hydrolysis is a common method for deprotection, it can sometimes be harsh and lead to side reactions.[8]

  • Mild Acidic Conditions: If strong acids are causing degradation of your molecule, try milder acidic conditions, such as using an acidic resin (e.g., Amberlyst-15) or aqueous acetic acid.

  • Hydrogenolysis: A common and mild method for deprotecting benzylidene acetals is catalytic hydrogenolysis (e.g., H₂, Pd/C).[8] This method is particularly useful if other acid-sensitive functional groups are present.

  • Reductive Cleavage: Regioselective reductive cleavage of the benzylidene acetal can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) or triethylsilane with a palladium catalyst, which can yield a mono-benzylated diol.[6][8]

Data Presentation

Table 1: Typical Reaction Conditions for the Oxidation of 1,3-Butanediol to 4-Hydroxy-2-butanone

ParameterConditionReference
Substrate 1,3-Butanediol[2],[3]
Oxidant Hydrogen Peroxide (25-35%)[2],[3]
Catalyst Tungstate-based catalyst[2]
Solvent/Medium Water with a water-carrying agent (e.g., n-hexane)[3]
Temperature 60-75°C[2],[3]
Reaction Time 0.5-1.5 hours after oxidant addition[2],[3]
Typical Yield High purity product[2]

Experimental Protocols

Protocol 1: Selective Oxidation of this compound to (S)-4-Hydroxy-2-butanone

This protocol is adapted from a general method for the synthesis of 4-hydroxy-2-butanone.[2][3]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a Dean-Stark apparatus with a condenser, add this compound, a tungstate-based catalyst, water, and a water-carrying agent (e.g., n-hexane).

  • Heating: Heat the mixture to 60-75°C with vigorous stirring.

  • Oxidant Addition: Begin the dropwise addition of 25-35% hydrogen peroxide from the dropping funnel. Concurrently, start the azeotropic removal of water using the Dean-Stark apparatus.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC) until the concentration of this compound is below 5% of the initial amount.

  • Reaction Completion: After the addition of hydrogen peroxide is complete, continue stirring the reaction mixture at the same temperature for an additional 0.5-1.5 hours.

  • Work-up: Cool the reaction mixture and remove the water-carrying agent by distillation.

  • Purification: Purify the resulting (S)-4-hydroxy-2-butanone by vacuum distillation.

Protocol 2: Formation of a Benzylidene Acetal Protecting Group

This protocol provides a general procedure for the protection of a 1,3-diol.[6][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve the this compound in a suitable solvent such as toluene.

  • Reagent Addition: Add benzaldehyde (or benzaldehyde dimethyl acetal) and a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC until the starting diol is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench the catalyst with a mild base (e.g., triethylamine or a saturated solution of sodium bicarbonate).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Visualizations

Troubleshooting_Workflow start Problem with this compound Reaction issue Identify Primary Issue start->issue low_yield Low Yield / Incomplete Conversion issue->low_yield Yield poor_selectivity Poor Stereoselectivity / Regioselectivity issue->poor_selectivity Selectivity byproducts Byproduct Formation issue->byproducts Purity purification Purification Issues issue->purification Isolation check_conditions Check Reaction Conditions (Temp, Time, Stoichiometry) low_yield->check_conditions adjust_temp Adjust Reaction Temperature (Often Lower) poor_selectivity->adjust_temp identify_byproducts Identify Byproducts (NMR, GC-MS) byproducts->identify_byproducts check_solubility Assess Solubility of Product and Impurities purification->check_solubility check_reagents Verify Reagent Purity and Activity check_conditions->check_reagents optimize_catalyst Optimize Catalyst Loading / Choose Different Catalyst check_reagents->optimize_catalyst end Problem Resolved optimize_catalyst->end screen_solvents Screen Different Solvents adjust_temp->screen_solvents screen_lewis_acids Screen Different Lewis Acids (for chiral auxiliary use) screen_solvents->screen_lewis_acids steric_effects Consider Steric Hindrance screen_lewis_acids->steric_effects steric_effects->end modify_conditions Modify Conditions to Minimize (Temp, Reagent Addition Rate) identify_byproducts->modify_conditions alternative_reagents Consider Alternative Reagents modify_conditions->alternative_reagents alternative_reagents->end chromatography Optimize Chromatography (Column, TLC) check_solubility->chromatography distillation Consider Distillation (Vacuum) chromatography->distillation recrystallization Attempt Recrystallization distillation->recrystallization recrystallization->end

Caption: A general troubleshooting workflow for reactions involving this compound.

Protection_Deprotection_Workflow cluster_protection Protection of this compound cluster_deprotection Deprotection Strategies start_protection This compound protect React with Benzaldehyde + Acid Catalyst (e.g., p-TsOH) in Toluene with Dean-Stark start_protection->protect protected_diol Protected Diol (Benzylidene Acetal) protect->protected_diol start_deprotection Protected Diol (Benzylidene Acetal) deprotection_choice Choose Deprotection Method start_deprotection->deprotection_choice acid_hydrolysis Acidic Hydrolysis (e.g., aq. HCl or Amberlyst-15) deprotection_choice->acid_hydrolysis Acid Labile hydrogenolysis Hydrogenolysis (H₂, Pd/C) deprotection_choice->hydrogenolysis Neutral reductive_cleavage Reductive Cleavage (e.g., DIBAL-H) deprotection_choice->reductive_cleavage Regioselective deprotected_diol This compound acid_hydrolysis->deprotected_diol hydrogenolysis->deprotected_diol mono_protected Mono-protected Diol reductive_cleavage->mono_protected

Caption: Workflow for the protection and deprotection of this compound as a benzylidene acetal.

References

Technical Support Center: Enhancing the Chiral Purity of (S)-butane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the chiral purity of (S)-butane-1,3-diol.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (e.e.) in Enzymatic Kinetic Resolution

Q: My enzymatic kinetic resolution of racemic butane-1,3-diol is resulting in a low enantiomeric excess for the desired (S)-enantiomer. What are the possible causes and how can I improve the e.e.?

A: Low enantiomeric excess in enzymatic kinetic resolution can stem from several factors. Below is a systematic guide to troubleshooting this issue.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Enzyme Choice The selected lipase may not have high enantioselectivity for butane-1,3-diol. Screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to identify the most selective one for your substrate.
Incorrect Acyl Donor The nature of the acyl donor can significantly influence enantioselectivity. Vinyl acetate is a commonly used and effective acyl donor.[1] If results are poor, consider screening other acyl donors like isopropenyl acetate or acid anhydrides.
Inappropriate Solvent The reaction solvent impacts enzyme activity and selectivity. Non-polar organic solvents like hexane or tert-butyl methyl ether are often preferred. Conduct small-scale experiments to screen a range of solvents to find the optimal one for your specific lipase.
Suboptimal Reaction Temperature Temperature affects both the reaction rate and the enzyme's enantioselectivity. Generally, lowering the reaction temperature can increase enantioselectivity, though it may decrease the reaction rate.[2] Experiment with a range of temperatures (e.g., 25-40°C) to find the best balance.[1]
Incorrect Reaction Time For a kinetic resolution, stopping the reaction at approximately 50% conversion is crucial for achieving high e.e. of both the product and the unreacted starting material. Monitor the reaction progress using gas chromatography (GC) or high-performance liquid chromatography (HPLC) and stop the reaction at the optimal time.
Impure Substrate Impurities in the racemic butane-1,3-diol can inhibit or interfere with the enzyme, leading to reduced enantioselectivity.[2] Ensure the purity of your starting material by distillation or column chromatography before the resolution.
Enzyme Inhibition The product, acylated butanediol, or the co-product, acetaldehyde (from vinyl acetate), may inhibit the enzyme at higher concentrations. Consider in situ removal of the co-product or using a fed-batch approach for the acyl donor.

Problem 2: Poor Yield of this compound after Resolution

Q: I have achieved a high e.e. for my this compound, but the isolated yield is very low. What could be the reasons and how can I improve the yield?

A: Low yield in a successful kinetic resolution (high e.e.) often points towards issues with reaction completion or product isolation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Reaction Not at 50% Conversion As kinetic resolution relies on the differential rate of reaction of the two enantiomers, the theoretical maximum yield for a single enantiomer is 50%. If the reaction is stopped too early, the yield of the acylated (R)-enantiomer will be low, and consequently, the recovery of the unreacted (S)-enantiomer will also be suboptimal. Ensure the reaction proceeds to ~50% conversion.
Product Loss During Work-up Butane-1,3-diol is a polar and water-soluble compound, which can lead to losses during aqueous work-up and extraction steps. Use continuous liquid-liquid extraction or multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery. Ensure the pH of the aqueous phase is neutral to avoid any degradation.[2]
Inefficient Purification The polarity of butane-1,3-diol can make it challenging to purify by standard silica gel column chromatography.[2] Consider using a more polar eluent system or reverse-phase chromatography. Alternatively, distillation under reduced pressure can be an effective purification method for this compound.
Product Degradation Although generally stable, butane-1,3-diol can be sensitive to harsh acidic or basic conditions. Ensure all work-up and purification steps are performed under neutral conditions.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for enhancing the chiral purity of this compound?

A1: The main strategies for obtaining enantiomerically enriched this compound include:

  • Enzymatic Kinetic Resolution: This is a widely used method that involves the selective acylation of one enantiomer (typically the (R)-enantiomer) from a racemic mixture of butane-1,3-diol using a lipase, leaving the desired (S)-enantiomer unreacted.[1][3][4]

  • Whole-Cell Deracemization: This technique uses a two-step cascade reaction within a single microorganism or a co-culture of microorganisms.[5] It involves the enantioselective oxidation of the (S)-enantiomer to a keto-alcohol intermediate, followed by the stereoselective reduction of this intermediate to the (R)-enantiomer, effectively converting the entire racemic mixture to a single enantiomer. By using a microorganism with an (R)-specific alcohol dehydrogenase, the racemate can be converted to this compound.

  • Asymmetric Synthesis: This approach involves the creation of the chiral centers in butane-1,3-diol with a specific stereochemistry from a prochiral starting material. This can be achieved through methods like asymmetric aldol reactions followed by stereoselective reduction.[6][7]

Q2: How do I choose the best method for my application?

A2: The choice of method depends on several factors:

  • Scale of Synthesis: For large-scale production, whole-cell deracemization can be advantageous as it can theoretically achieve a 100% yield of the desired enantiomer from the racemate.[5]

  • Desired Enantiomeric Excess: Asymmetric synthesis methods, when optimized, can provide very high e.e. values (>99%).[7] Enzymatic kinetic resolutions can also achieve high e.e.[4], but this is dependent on the enzyme's selectivity.

  • Available Resources and Expertise: Enzymatic resolutions are often straightforward to implement in a standard organic chemistry laboratory. Whole-cell methods require expertise in microbiology and fermentation. Asymmetric synthesis may require specialized chiral catalysts and inert atmosphere techniques.

  • Cost: The cost of enzymes, chiral catalysts, and fermentation media should be considered.

Q3: What analytical techniques are used to determine the enantiomeric purity of this compound?

A3: The most common method for determining the enantiomeric excess of chiral diols is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) . This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for the quantification of each. Derivatization of the diol with a chiral agent to form diastereomers, which can then be separated on a non-chiral column, is another approach.[8]

Q4: Can I use crystallization to enhance the chiral purity of this compound?

A4: Direct crystallization of a racemic mixture of butane-1,3-diol is generally not effective for enantiomeric enrichment unless it forms a conglomerate. A more common approach is to derivatize the diol with a chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, which may allow for their separation by fractional crystallization. After separation, the chiral auxiliary can be removed to yield the enantiomerically enriched diol.

Quantitative Data Summary

The following table summarizes the quantitative data from various methods for enhancing the chiral purity of butane-1,3-diol.

MethodCatalyst/MicroorganismSubstrateProductEnantiomeric Excess (e.e.) (%)Yield (%)Reference
Enzymatic Kinetic ResolutionChirazyme™ L-2(R,S)-butane-1,3-diol(S)-1-O-acetyl-1,3-hydroxybutane91N/A[3]
Enzymatic Kinetic ResolutionCandida antarctica lipase B (CAL-B)racemic 1,3-butanediol(R)-1,3-butanediol diacetate & (S)-1,3-butanediol monoacetate>99 (for diacetate)~50[1]
Whole-Cell DeracemizationCandida parapsilosis & Pichia kudriavzeviiracemic 1,3-butanediol(R)-1,3-butanediol99.583.4[5]
Asymmetric Synthesis & Reduction(S)-BINOL derived organocatalyst & (-)-DIP-ChlorideAldehyde & KetoneChiral 1,3-diol>99N/A[5][6]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic Butane-1,3-diol using Candida antarctica Lipase B (CAL-B) [1]

  • Materials:

    • Racemic 1,3-butanediol (1.8 g, 20 mmol)

    • Vinyl acetate (2.6 g, 30 mmol)

    • Immobilized Candida antarctica lipase B (CAL-B) (0.2 g)

    • Methylene chloride

    • Silica gel for column chromatography

    • Eluent: Cyclohexane:Ethyl acetate:Methanol (15:4:1)

  • Procedure:

    • Combine racemic 1,3-butanediol and vinyl acetate in a suitable flask.

    • Add CAL-B to the mixture.

    • Gently shake the mixture at 30°C.

    • Monitor the reaction progress by chiral phase GC analysis.

    • Stop the reaction when approximately 50% of the diol has been converted (typically around 2.5 hours).

    • Dilute the reaction mixture with methylene chloride (10 mL).

    • Filter the mixture to remove the enzyme.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography using the specified eluent to separate the acylated (R)-enantiomer from the unreacted this compound.

Protocol 2: Whole-Cell Deracemization for the Production of (R)-butane-1,3-diol [5]

(Note: This protocol is for the production of the (R)-enantiomer. A similar process with microorganisms expressing an (R)-specific oxidase and an (S)-specific reductase would yield this compound.)

  • Microorganisms and Culture:

    • Candida parapsilosis QC-76 (for oxidation of (S)-1,3-butanediol)

    • Pichia kudriavzevii QC-1 (for reduction of 4-hydroxy-2-butanone)

    • Cultivate each strain in appropriate growth media until the desired cell density is reached.

  • Oxidation Step:

    • Harvest the C. parapsilosis cells by centrifugation and resuspend them in a reaction buffer (pH 8.0).

    • Add racemic butane-1,3-diol (e.g., 20 g/L) to the cell suspension.

    • Add acetone as a cosubstrate.

    • Incubate the reaction at 30°C with shaking (250 rpm).

    • Monitor the conversion of this compound to 4-hydroxy-2-butanone.

  • Reduction Step:

    • Once the oxidation is complete, remove the C. parapsilosis cells by centrifugation.

    • To the supernatant containing 4-hydroxy-2-butanone and (R)-butane-1,3-diol, add the harvested and resuspended P. kudriavzevii cells.

    • Add glucose as a cosubstrate.

    • Adjust the pH to 8.0.

    • Incubate the reaction at 35°C with shaking (200 rpm).

    • Monitor the reduction of 4-hydroxy-2-butanone to (R)-butane-1,3-diol.

  • Purification:

    • After the reduction is complete, remove the cells by centrifugation.

    • Isolate and purify the (R)-butane-1,3-diol from the supernatant using methods such as extraction and distillation.

Visualizations

troubleshooting_low_ee start Low Enantiomeric Excess (e.e.) check_enzyme Is the enzyme optimal? start->check_enzyme screen_enzymes Screen different lipases check_enzyme->screen_enzymes No check_conditions Are reaction conditions optimized? check_enzyme->check_conditions Yes screen_enzymes->check_conditions optimize_temp Vary temperature (Lower T often increases e.e.) check_conditions->optimize_temp No optimize_solvent Screen different solvents check_conditions->optimize_solvent optimize_acyl_donor Verify/screen acyl donor (Vinyl acetate is common) check_conditions->optimize_acyl_donor check_time Is reaction time optimal (~50% conversion)? check_conditions->check_time Yes optimize_temp->check_time optimize_solvent->check_time optimize_acyl_donor->check_time monitor_reaction Monitor conversion by GC/HPLC check_time->monitor_reaction No check_substrate Is the substrate pure? check_time->check_substrate Yes monitor_reaction->check_substrate purify_substrate Purify racemic diol (distillation/chromatography) check_substrate->purify_substrate No end_good High e.e. achieved check_substrate->end_good Yes purify_substrate->end_good

Caption: Troubleshooting workflow for low enantiomeric excess.

enzymatic_resolution_workflow start Start: Racemic butane-1,3-diol reaction Enzymatic Acylation (Lipase, Acyl Donor, Solvent) start->reaction monitoring Reaction Monitoring (GC/HPLC) reaction->monitoring monitoring->reaction <50% conversion stop_reaction Stop reaction at ~50% conversion monitoring->stop_reaction ~50% conversion workup Work-up (Enzyme removal, solvent evaporation) stop_reaction->workup separation Purification (Column Chromatography/Distillation) workup->separation product_s This compound (unreacted) separation->product_s product_r Acylated (R)-butane-1,3-diol separation->product_r

Caption: Experimental workflow for enzymatic kinetic resolution.

deracemization_workflow start Start: Racemic butane-1,3-diol oxidation Step 1: Enantioselective Oxidation (e.g., C. parapsilosis) start->oxidation intermediate (R)-butane-1,3-diol + 4-hydroxy-2-butanone oxidation->intermediate reduction Step 2: Stereoselective Reduction (e.g., P. kudriavzevii) intermediate->reduction purification Purification (Cell removal, extraction, distillation) reduction->purification end_product Enantiopure (R)-butane-1,3-diol purification->end_product

References

Validation & Comparative

(S)-Butane-1,3-diol vs. (R)-Butane-1,3-diol: A Comparative Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary or building block is a critical decision in the design of stereoselective synthetic routes. This guide provides an objective comparison of the performance of (S)-butane-1,3-diol and (R)-butane-1,3-diol in asymmetric synthesis, supported by experimental data and detailed methodologies.

Both (S)- and (R)-butane-1,3-diol are valuable C4 chiral building blocks utilized in the synthesis of a wide range of enantiomerically pure compounds, particularly active pharmaceutical ingredients (APIs). Their utility primarily stems from their application as chiral auxiliaries, where they are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. This is typically achieved through the formation of chiral acetals or ketals, which create a sterically defined environment to control the approach of incoming reagents.

Performance in Asymmetric Synthesis: A Comparative Overview

While both enantiomers of butane-1,3-diol are effective in inducing chirality, the choice between the (S) and (R) form is dictated by the desired stereochemistry of the final product. The non-C2-symmetric nature of butane-1,3-diol makes it a popular choice as a chiral auxiliary.[1] Chiral 1,3-dioxanes derived from these diols have been shown to be highly effective in controlling stereoselectivity in various reactions.[1]

Diastereoselective Acetalization

A key application of chiral diols is in the diastereoselective formation of acetals. For instance, the reaction of methyl pyruvate with (R)-butane-1,3-diol demonstrates the influence of reaction conditions on the stereochemical outcome.

Product DiastereomerControl TypeDiastereomeric Ratio (d.r.)
(2R, 4R)-2-methoxycarbonyl-2,4-dimethyl-1,3-dioxaneThermodynamicPredominant
(2S, 4R)-2-methoxycarbonyl-2,4-dimethyl-1,3-dioxaneKineticMajor
Table 1: Diastereoselective acetalization of methyl pyruvate with (R)-butane-1,3-diol.[2]

This data highlights the ability of (R)-butane-1,3-diol to direct the formation of a specific diastereomer, which can then be used in subsequent stereocontrolled reactions.

Biocatalytic Synthesis of (R)-Butane-1,3-diol

An important aspect of utilizing chiral compounds is their efficient and enantiopure synthesis. A highly effective method for producing (R)-butane-1,3-diol involves a whole-cell biocatalytic cascade that deracemizes a racemic mixture of butane-1,3-diol. This process utilizes the selective oxidation of the (S)-enantiomer, followed by the asymmetric reduction of the resulting ketone to the (R)-enantiomer.

ParameterValue
SubstrateRacemic butane-1,3-diol (20 g/L)
Product(R)-butane-1,3-diol
Yield16.67 g/L (83.35%)
Enantiomeric Excess (ee)99.5%
Table 2: Performance of the biocatalytic synthesis of (R)-butane-1,3-diol.[3][4]

This biocatalytic approach provides a highly efficient route to enantiopure (R)-butane-1,3-diol, a crucial starting material for various asymmetric syntheses.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and application of these synthetic strategies.

General Procedure for Diastereoselective Acetalization

The diastereoselective acetalization of a ketone with (R)-butane-1,3-diol can be performed under either kinetic or thermodynamic control to favor the formation of a specific diastereomer.[2]

Thermodynamic Control:

  • A solution of the ketone (1 equivalent) and (R)-butane-1,3-diol (1.2 equivalents) in a suitable solvent (e.g., toluene) is prepared.

  • A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added.

  • The mixture is heated to reflux with azeotropic removal of water (e.g., using a Dean-Stark apparatus) until the reaction is complete (monitored by TLC or GC).

  • The reaction is cooled, neutralized, and the product is isolated and purified by chromatography.

Kinetic Control:

  • A solution of the ketone (1 equivalent) in a suitable solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -78 °C).

  • A Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate) is added, followed by the dropwise addition of (R)-butane-1,3-diol (1.2 equivalents).

  • The reaction is stirred at low temperature until completion.

  • The reaction is quenched, and the product is isolated and purified by chromatography.

Experimental Protocol for Biocatalytic Deracemization of Racemic Butane-1,3-diol

This protocol outlines the step-by-step enzymatic process to obtain enantiopure (R)-butane-1,3-diol.[3][4]

Step 1: Enantioselective Oxidation of this compound

  • A culture of Candida parapsilosis QC-76 is prepared and the cells are harvested.

  • The cells are resuspended in a buffer solution (pH 8.0) containing racemic butane-1,3-diol (20 g/L) and acetone as a cosubstrate.

  • The reaction is incubated at 30 °C with agitation (250 rpm) for 48 hours, leading to the selective oxidation of this compound to 4-hydroxy-2-butanone.

Step 2: Asymmetric Reduction of 4-Hydroxy-2-butanone

  • The cells from the first step are removed by centrifugation.

  • A culture of Pichia kudriavzevii QC-1 is prepared and the cells are added to the supernatant containing 4-hydroxy-2-butanone and unreacted (R)-butane-1,3-diol.

  • Glucose is added as a cosubstrate, and the pH is maintained at 8.0.

  • The reaction is incubated at 35 °C with agitation (200 rpm) until the reduction is complete.

  • The (R)-butane-1,3-diol is then isolated and purified from the reaction mixture.

Mechanism of Stereocontrol

The stereocontrol exerted by butane-1,3-diol as a chiral auxiliary is primarily achieved through the formation of a rigid chiral 1,3-dioxane ring. This ring adopts a chair conformation, and the substituent at the C4 position (the methyl group from butane-1,3-diol) directs the approach of the nucleophile to the electrophilic center at C2. In Lewis acid-mediated reactions, the nucleophile generally attacks from the face opposite to the equatorial methyl group, following an anti-mechanism.[1]

Stereocontrol_Mechanism cluster_Prochiral Prochiral Substrate cluster_Auxiliary Chiral Auxiliary cluster_Acetal Chiral Acetal Formation cluster_Reaction Diastereoselective Reaction cluster_Cleavage Auxiliary Cleavage Prochiral Prochiral Ketone/Aldehyde Acetal Chiral 1,3-Dioxane Prochiral->Acetal Acid Catalysis Auxiliary (S)- or (R)-Butane-1,3-diol Auxiliary->Acetal Reaction Nucleophilic Addition (e.g., Aldol, Alkylation) Acetal->Reaction Lewis Acid Activation Diastereomer Diastereomerically Enriched Product Reaction->Diastereomer Facial Bias from C4-Methyl Group Cleavage Hydrolysis Diastereomer->Cleavage FinalProduct Enantiomerically Pure Product Cleavage->FinalProduct RecoveredAuxiliary Recovered Auxiliary Cleavage->RecoveredAuxiliary

References

A Comparative Analysis of the Chiral Purity of (S)-butane-1,3-diol and Other Commercially Available Chiral Diols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is paramount. This guide provides an objective comparison of the enantiomeric purity of (S)-butane-1,3-diol with other widely used chiral diols, supported by experimental data from commercial suppliers and the scientific literature. This analysis aims to assist in the selection of appropriate chiral synthons for stereoselective synthesis.

The enantiomeric excess (e.e.) of a chiral compound is a critical parameter that directly influences the stereochemical outcome of a reaction and the biological activity of the final product. This compound is a valuable C4 chiral building block, and understanding its chiral purity in relation to other common diols such as propanediols, other butanediol isomers, and pentanediols is essential for informed decision-making in research and development.

Comparative Analysis of Chiral Purity

The enantiomeric purity of commercially available chiral diols can vary depending on the supplier and the manufacturing process. The following table summarizes the typical enantiomeric excess values for this compound and a selection of other common chiral diols.

Chiral DiolEnantiomerReported Enantiomeric Excess (e.e.)Analytical MethodSource Type
Butane-1,3-diol (S)96%Gas Liquid Chromatography (GLC)Commercial Supplier
(S)>99%High-Performance Liquid Chromatography (HPLC)Research Synthesis
(R)95%Gas Liquid Chromatography (GLC)Commercial Supplier
(R)99.5%Not SpecifiedResearch Synthesis (Biosynthesis)
Butane-2,3-diol (R,R)>99%Not SpecifiedResearch Synthesis
(S,S)≥99%Not SpecifiedCommercial Supplier
Propanediol-1,2-diol (S)>99%Not SpecifiedResearch Synthesis
Pentanediol-1,2-diol (S)100%Not SpecifiedResearch Synthesis

Experimental Protocols for Determining Chiral Purity

The determination of enantiomeric excess for chiral diols is typically performed using chiral chromatography (GC or HPLC) or nuclear magnetic resonance (NMR) spectroscopy with a chiral derivatizing agent.

Chiral Gas Chromatography (GC)

Chiral GC is a robust method for the separation and quantification of volatile enantiomers.

  • Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP) within the GC column.

  • Sample Preparation: Diols may require derivatization to increase their volatility and improve chromatographic resolution. A common method involves esterification with a chiral or achiral agent.

  • Instrumentation: A gas chromatograph equipped with a chiral capillary column (e.g., based on cyclodextrin derivatives) and a flame ionization detector (FID) or a mass spectrometer (MS) is used.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

    • e.e. (%) = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] x 100

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for the enantioselective analysis of a broad range of compounds, including diols.

  • Principle: Similar to chiral GC, separation is achieved on a chiral stationary phase. Polysaccharide-based columns are particularly effective for diols.

  • Sample Preparation: The diol sample is dissolved in a suitable solvent, typically the mobile phase.

  • Instrumentation: An HPLC system equipped with a chiral column, a pump, an injector, and a suitable detector (e.g., UV-Vis or refractive index detector) is required.

  • Data Analysis: The enantiomeric excess is determined by comparing the peak areas of the two enantiomers, as in chiral GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

This method allows for the determination of enantiomeric purity by converting the enantiomers into diastereomers, which exhibit distinct signals in the NMR spectrum.

  • Principle: The chiral diol is reacted with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. The differing chemical environments of the nuclei in the diastereomers lead to separate NMR signals.

  • Sample Preparation: The chiral diol is mixed with the CDA (e.g., 2-formylphenylboronic acid and an enantiopure amine) in an NMR tube with a suitable deuterated solvent.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum (typically ¹H NMR).

  • Data Analysis: The ratio of the integrals of the well-resolved signals corresponding to the two diastereomers is used to calculate the enantiomeric excess.

Visualization of Experimental and Logical Workflows

To aid in the practical application of these analytical techniques, the following diagrams illustrate the key workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Chiral Diol Sample prep_gc Derivatization (for GC) start->prep_gc prep_hplc Dissolution in Mobile Phase (for HPLC) start->prep_hplc prep_nmr Reaction with Chiral Derivatizing Agent (for NMR) start->prep_nmr gc Chiral GC Analysis prep_gc->gc hplc Chiral HPLC Analysis prep_hplc->hplc nmr NMR Spectroscopy prep_nmr->nmr data_gc Peak Integration (GC) gc->data_gc data_hplc Peak Integration (HPLC) hplc->data_hplc data_nmr Signal Integration (NMR) nmr->data_nmr calc_ee Calculate e.e. data_gc->calc_ee data_hplc->calc_ee data_nmr->calc_ee end Reported Chiral Purity calc_ee->end

Caption: Workflow for determining the chiral purity of diols.

signaling_pathway cluster_decision Decision Process for Method Selection start Need to Determine Chiral Purity volatility Is the diol sufficiently volatile? start->volatility nmr_available Is high-field NMR available? start->nmr_available derivatization_ok Is derivatization acceptable? volatility->derivatization_ok No gc Chiral GC volatility->gc Yes derivatization_ok->gc Yes hplc Chiral HPLC derivatization_ok->hplc No nmr NMR with Chiral Derivatizing Agent nmr_available->nmr Yes hplc2 Chiral HPLC nmr_available->hplc2 No

Caption: Decision tree for selecting an analytical method.

stereoselectivity of (S)-butane-1,3-diol compared to its racemic form

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the stereoselectivity of (S)-butane-1,3-diol versus its racemic counterpart is crucial for researchers and professionals in drug development and chemical synthesis. The enantiopure this compound exhibits distinct reactivity compared to its racemic form, particularly in biocatalytic and stereoselective chemical transformations. This guide provides an objective comparison, supported by experimental data, to highlight these differences.

The primary distinction in stereoselectivity is evident in enzymatic reactions, where enzymes can selectively act on one enantiomer in a racemic mixture. A notable example is the deracemization of racemic 1,3-butanediol, a process that transforms a racemic mixture into a single enantiomer, thereby achieving a theoretical yield of 100%.[1]

Biocatalytic Deracemization: A Case Study

A highly effective method for producing enantiopure (R)-1,3-butanediol from racemic 1,3-butanediol involves a whole-cell stereoinverting cascade system.[1][2] This process clearly demonstrates the differential reactivity of the (S)- and (R)-enantiomers. The cascade reaction consists of two main steps: the selective oxidation of (S)-1,3-butanediol, followed by the asymmetric reduction of the resulting intermediate to (R)-1,3-butanediol.[1][2]

Data Presentation

The efficiency of this biocatalytic deracemization is summarized in the table below, showcasing the quantitative outcomes of the process.

ParameterValueReference
Starting MaterialRacemic 1,3-Butanediol[2]
Initial Concentration20 g/L[2]
Final Product(R)-1,3-Butanediol[2]
Final Concentration16.67 g/L[2]
Enantiomeric Excess (ee)99.5%[2]
Process Yield83.35%[2]
BiocatalystsCandida parapsilosis QC-76 (Oxidation), Pichia kudriavzevii QC-1 (Reduction)[1][2]
Experimental Protocols

The successful deracemization of racemic 1,3-butanediol is achieved through a meticulously controlled two-step biocatalytic process.

Step 1: Enantioselective Oxidation of (S)-1,3-Butanediol

  • Biocatalyst: Whole cells of Candida parapsilosis QC-76.

  • Substrate: Racemic 1,3-butanediol.

  • Reaction: The (S)-enantiomer of 1,3-butanediol is selectively oxidized to 4-hydroxy-2-butanone. The (R)-enantiomer remains unreacted.

  • Cosubstrate: Acetone is added to promote the complete and stereospecific conversion of the (S)-enantiomer.[1]

  • pH: 8.0.[1]

  • Temperature: 30°C.[1]

  • Agitation: 250 rpm.[1]

Step 2: Asymmetric Reduction of 4-hydroxy-2-butanone

  • Biocatalyst: Whole cells of Pichia kudriavzevii QC-1.

  • Substrate: 4-hydroxy-2-butanone (from Step 1).

  • Reaction: The intermediate is asymmetrically reduced to (R)-1,3-butanediol.

  • Cosubstrate: Glucose is used for cofactor regeneration.[1]

  • pH: 8.0.[1]

  • Temperature: 35°C.[1]

  • Agitation: 200 rpm.[1]

Mandatory Visualizations

The experimental workflow for the biocatalytic deracemization of racemic butane-1,3-diol is illustrated below.

cluster_start Starting Material cluster_step1 Step 1: Enantioselective Oxidation cluster_step2 Step 2: Asymmetric Reduction cluster_end Final Product racemic Racemic (R,S)-Butane-1,3-diol oxidation Candida parapsilosis QC-76 racemic->oxidation Selective oxidation of (S)-enantiomer intermediate 4-hydroxy-2-butanone + (R)-Butane-1,3-diol oxidation->intermediate reduction Pichia kudriavzevii QC-1 intermediate->reduction Reduction of intermediate final_product (R)-Butane-1,3-diol (>99.5% ee) reduction->final_product

Caption: Biocatalytic cascade for deracemization of butane-1,3-diol.

The signaling pathway below illustrates the principle of stereoselective enzymatic catalysis, where an enzyme differentiates between the two enantiomers of a racemic substrate.

cluster_input Racemic Substrate cluster_catalyst Enzyme cluster_output Products S_enantiomer (S)-Enantiomer enzyme Chiral Active Site S_enantiomer->enzyme Binds to active site R_enantiomer (R)-Enantiomer R_enantiomer->enzyme Does not bind/react product Product from (S)-Enantiomer enzyme->product Catalysis unreacted Unreacted (R)-Enantiomer

Caption: Principle of enzymatic stereoselectivity.

References

efficacy of (S)-butane-1,3-diol as a chiral auxiliary vs other auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries have long stood as a reliable strategy for inducing chirality, and among the diverse array of available auxiliaries, (S)-butane-1,3-diol has emerged as a practical and effective option. This guide provides a comprehensive comparison of the efficacy of this compound as a chiral auxiliary against other well-established auxiliaries, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

Principle of Action: The Chiral Acetal Approach

This compound exerts its stereodirecting influence through the formation of a chiral acetal or ketal, typically a 1,3-dioxane, with a prochiral carbonyl compound. This temporary incorporation of the chiral diol creates a sterically defined environment, forcing subsequent reactions to proceed with a high degree of facial selectivity. The chair-like conformation of the resulting 1,3-dioxane ring, with the methyl group preferentially occupying an equatorial position, effectively shields one face of the molecule, directing the approach of incoming reagents to the less hindered face.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation, and achieving stereocontrol is crucial for the synthesis of polyketide natural products and other complex molecules. Chiral auxiliaries derived from this compound have demonstrated considerable success in directing the stereochemical outcome of aldol reactions.

Table 1: Diastereoselectivity in Aldol Reactions of Chiral Acetals Derived from this compound

Aldehyde SubstrateLewis AcidDiastereomeric Ratio (anti:syn)Reference
IsobutyraldehydeTiCl₄>95:5[1]
BenzaldehydeTiCl₄>95:5[1]

Note: Data represents typical results and may vary based on specific reaction conditions and substrates.

In comparison, the well-established Evans oxazolidinone auxiliaries are renowned for their high syn-selectivity in aldol reactions, often achieving diastereomeric ratios exceeding 99:1.[2] While the acetals derived from this compound typically exhibit high anti-selectivity, the choice between these auxiliaries will depend on the desired stereochemical outcome of the target molecule.

Performance in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. While direct examples of Diels-Alder reactions employing dienes derived from this compound are less commonly reported in readily available literature, the analogous butane-1,2-diacetal system provides valuable insight into the potential efficacy. Dienes tethered to a chiral butane-diacetal framework have shown moderate to excellent diastereoselectivities in [4+2] cycloadditions.

Table 2: Diastereoselectivity in Diels-Alder Reactions of a Chiral Diene Derived from a Butane-diacetal Auxiliary

DienophileLewis AcidDiastereomeric RatioReference
N-PhenylmaleimideNone (Thermal)85:15Franklin, S. E., et al.
Methyl AcrylateEt₂AlCl90:10Franklin, S. E., et al.

For comparison, Oppolzer's camphorsultam is a widely used chiral auxiliary in Diels-Alder reactions, frequently affording high levels of diastereoselectivity, often exceeding 95:5 for the major endo adduct.[3] The choice of auxiliary in this context will be dictated by the specific diene and dienophile partners, as well as the desired facial selectivity.

Experimental Protocols

General Procedure for the Formation of a Chiral Acetal from this compound

A solution of the aldehyde or ketone (1.0 equiv) and this compound (1.1 equiv) in an appropriate solvent (e.g., dichloromethane or toluene) is treated with a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or trimethylsilyl trifluoromethanesulfonate). The reaction is typically performed at room temperature and monitored by TLC or GC for completion. The resulting chiral acetal is then isolated and purified using standard techniques.

Representative Protocol for a Diastereoselective Aldol Reaction

To a solution of the chiral acetal derived from this compound (1.0 equiv) in a dry, inert solvent such as dichloromethane at -78 °C is added a Lewis acid (e.g., TiCl₄, 1.1 equiv). After stirring for a brief period, the enolate precursor (e.g., a silyl enol ether, 1.2 equiv) is added dropwise. The reaction mixture is stirred at low temperature until completion, then quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The aldol adduct is then isolated and purified, and the diastereomeric ratio is determined by NMR spectroscopy or chiral chromatography.

General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis

G cluster_0 Attachment of Auxiliary cluster_1 Diastereoselective Reaction cluster_2 Cleavage of Auxiliary Prochiral_Substrate Prochiral Substrate (e.g., Aldehyde) Chiral_Acetal Chiral Acetal (1,3-Dioxane) Prochiral_Substrate->Chiral_Acetal Acid catalyst Chiral_Auxiliary This compound Chiral_Auxiliary->Chiral_Acetal Diastereomeric_Product Diastereomerically Enriched Product Chiral_Acetal->Diastereomeric_Product Lewis Acid Reagent Reagent (e.g., Enolate) Reagent->Diastereomeric_Product Enantiomerically_Pure_Product Enantiomerically Pure Product Diastereomeric_Product->Enantiomerically_Pure_Product Hydrolysis Recovered_Auxiliary Recovered This compound Diastereomeric_Product->Recovered_Auxiliary G cluster_0 Transition State Model for Aldol Reaction TS Chair-like Transition State Product anti-Aldol Adduct TS->Product Facial bias from equatorial methyl group Enolate Chiral Enolate (from 1,3-Dioxane) Enolate->TS Aldehyde Aldehyde Aldehyde->TS

References

Enantiopure (S)-Butane-1,3-diol: A Superior Alternative to Racemic 1,3-Butanediol in Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between enantiopure (S)-butane-1,3-diol and its racemic form is a critical decision that can significantly impact the outcome of their work. While chemically similar, the stereoisomers of 1,3-butanediol exhibit distinct metabolic fates and functional properties. This guide provides a comprehensive comparison, supported by experimental data, to highlight the advantages of using the enantiopure (S)-form in specific research and development contexts.

The primary advantage of enantiopure this compound lies in its utility as a chiral building block in the synthesis of complex molecules, particularly pharmaceuticals.[1] In drug development, the three-dimensional structure of a molecule is paramount to its efficacy and safety. The use of a single enantiomer like this compound ensures the stereochemical integrity of the final active pharmaceutical ingredient (API), preventing the formation of unwanted stereoisomers that could be inactive or even harmful.[1] In contrast, racemic 1,3-butanediol, a mixture of both (S) and (R) enantiomers, introduces complexity and potential impurities in stereospecific reactions, often necessitating costly and challenging separation processes.

Metabolic Differentiation: A Key Performance Indicator

A pivotal distinction between this compound and its racemic counterpart is their metabolic pathway. While both enantiomers are taken up by the liver at a similar rate, their conversion into ketone bodies differs significantly. Experimental data from studies on perfused rat livers reveals that the (R)-enantiomer is preferentially metabolized to the physiological ketone bodies, (R)-3-hydroxybutyrate and acetoacetate. Conversely, only a minor fraction (29-38%) of the (S)-enantiomer is converted to these ketone bodies. The majority of this compound is metabolized into (S)-3-hydroxybutyrate, lipids, and CO2.

This metabolic divergence is a crucial advantage of the (S)-enantiomer in applications where an increase in circulating ketone bodies is not the primary objective. For instance, in studies focused on the specific biological effects of (S)-3-hydroxybutyrate or in formulations where ketogenesis is an undesirable side effect, the use of enantiopure this compound provides a more targeted and controlled approach.

ParameterRacemic 1,3-ButanediolThis compound(R)-Butane-1,3-diol
Primary Metabolites (R)-3-hydroxybutyrate, Acetoacetate, (S)-3-hydroxybutyrate, Lipids, CO2(S)-3-hydroxybutyrate, Lipids, CO2, Minor conversion to physiological ketone bodies(R)-3-hydroxybutyrate, Acetoacetate
Ketogenic Potential ModerateLowHigh
Chiral Purity 50% (S), 50% (R)>95% (typical)>95% (typical)

The Significance of (S)-3-Hydroxybutyrate

The primary metabolite of this compound, (S)-3-hydroxybutyrate, is not merely a metabolic byproduct. Research suggests that 3-hydroxybutyrate, in general, is a significant biological molecule that can act as a signaling molecule, influencing gene expression, lipid metabolism, and neuronal function.[2] It has been shown to inhibit histone deacetylases (HDACs), which plays a role in the epigenetic regulation of genes, including those involved in oxidative stress resistance.[2]

Furthermore, studies on 3-hydroxybutyrate derivatives have indicated a potential neuroprotective role by inhibiting apoptosis, regardless of their chirality. This suggests that the administration of this compound and the subsequent production of (S)-3-hydroxybutyrate could offer therapeutic benefits in contexts where neuronal protection is desired, independent of the ketogenic effects associated with the (R)-enantiomer.

Applications in Synthesis and Beyond

The well-defined stereochemistry of this compound makes it an invaluable chiral precursor in the synthesis of various high-value chemicals.[1] While specific drug examples directly synthesized from the (S)-enantiomer are not extensively documented in publicly available literature, its role as a key intermediate for azetidinone derivatives, which are foundational structures in penem and carbapenem antibiotics, is recognized. The use of enantiopure starting materials is a standard practice in the pharmaceutical industry to ensure the final drug product is a single, effective enantiomer.

Beyond pharmaceuticals, this compound is utilized in the flavor and fragrance industry as a carrier and stabilizing agent for volatile compounds. Its low volatility and ability to dissolve a wide range of substances make it a suitable solvent in these applications.

Experimental Protocols

Enantioselective Oxidation of (S)-1,3-Butanediol

A key experimental procedure that highlights the differential reactivity of the enantiomers is the enantioselective oxidation of the (S)-form from a racemic mixture. This method is often employed in the production of enantiopure (R)-1,3-butanediol.

Objective: To selectively oxidize (S)-1,3-butanediol from a racemic mixture using a biocatalyst, leaving behind the unreacted (R)-1,3-butanediol.

Materials:

  • Racemic 1,3-butanediol

  • Whole cells of Candida parapsilosis expressing (S)-specific secondary alcohol dehydrogenase (CpSADH)

  • Appropriate buffer solution (e.g., potassium phosphate buffer)

  • Co-substrate for cofactor regeneration (e.g., acetone)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard analytical equipment (GC with a chiral column, NMR)

Procedure:

  • Cultivate Candida parapsilosis cells to express CpSADH.

  • Prepare a reaction mixture containing the racemic 1,3-butanediol, the biocatalyst (whole cells), and the co-substrate in the buffer.

  • Incubate the reaction mixture under optimized conditions of temperature and pH.

  • Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess of 1,3-butanediol using chiral gas chromatography.

  • Once the desired conversion is achieved, stop the reaction and extract the product mixture with an organic solvent.

  • Isolate and purify the unreacted (R)-1,3-butanediol. The oxidized product of the (S)-enantiomer will be 4-hydroxy-2-butanone.

This protocol demonstrates the specific enzymatic recognition and transformation of the (S)-enantiomer, a principle that underpins its separation from the racemic mixture and its distinct biological fate.

Enantioselective_Oxidation racemic_BD Racemic 1,3-Butanediol ((S)- and (R)-enantiomers) CpSADH Candida parapsilosis (S)-specific Secondary Alcohol Dehydrogenase racemic_BD->CpSADH S_BD This compound CpSADH->S_BD selectively oxidizes R_BD (R)-Butane-1,3-diol (unreacted) CpSADH->R_BD leaves unreacted oxidized_product 4-Hydroxy-2-butanone S_BD->oxidized_product

Enantioselective oxidation of this compound.
Chiral Gas Chromatography Analysis of 1,3-Butanediol Enantiomers

Objective: To separate and quantify the (R)- and (S)-enantiomers of 1,3-butanediol in a given sample.

Materials:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., Rt-βDEXsa)

  • Carrier gas (e.g., hydrogen or helium)

  • Sample containing 1,3-butanediol enantiomers

  • Appropriate solvent for sample dilution (e.g., methanol)

Procedure:

  • Prepare a dilute solution of the 1,3-butanediol sample in the chosen solvent.

  • Set up the GC with the chiral column and optimize the temperature program, carrier gas flow rate, and detector parameters. An example temperature program could be: start at 40°C (hold for 1 min), then ramp to 230°C at a rate of 2°C/min (hold for 3 min).[3]

  • Inject a small volume of the prepared sample into the GC.

  • The enantiomers will separate on the chiral column based on their differential interaction with the stationary phase, resulting in two distinct peaks in the chromatogram.

  • Identify the peaks corresponding to the (S)- and (R)-enantiomers by comparing their retention times with those of pure standards.

  • Quantify the amount of each enantiomer by integrating the area under each peak.

Chiral_GC_Workflow sample Sample containing (S)- and (R)-1,3-Butanediol dilution Dilution in Solvent sample->dilution injection GC Injection dilution->injection separation Separation on Chiral Column injection->separation detection FID Detection separation->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification

Workflow for chiral GC analysis of 1,3-butanediol.

Conclusion

References

comparative analysis of different synthesis routes for (S)-butane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stereoselective synthesis of chiral molecules like (S)-butane-1,3-diol is a critical task. This versatile building block is utilized in the synthesis of various pharmaceuticals and other bioactive compounds. Its specific stereochemistry is often paramount to the desired biological activity and efficacy. This guide provides a comparative analysis of different synthesis routes to obtain this compound, offering detailed experimental protocols, quantitative data for comparison, and a visual representation of the synthetic pathways.

Comparison of Key Performance Metrics

The selection of a synthetic route for this compound depends on several factors, including yield, enantiomeric excess (e.e.), cost, scalability, and environmental impact. The following table summarizes the key quantitative data for the discussed methods.

Synthesis RouteStarting Material(s)Key Reagents/CatalystTypical Yield (%)Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
Chiral Pool Synthesis Ethyl acetoacetateBaker's Yeast, LiAlH₄59-76 (for precursor), ~90 (for reduction)85->98 (for precursor)Utilizes inexpensive starting materials and reagents.Multi-step process, requires cryogenic conditions for reduction.
Asymmetric Hydrogenation 4-Hydroxy-2-butanone(S)-Ru-BINAP catalyst, H₂>95>99High yield and excellent enantioselectivity in a single step.Requires specialized high-pressure equipment and expensive catalyst.
Biocatalytic Reduction 4-Hydroxy-2-butanoneYeast strains (e.g., Pichia, Candida)Variable (strain dependent)Variable (strain dependent)Mild reaction conditions, environmentally friendly.Requires screening of microbial strains, potential for low yields.
Kinetic Resolution Racemic 1,3-butanediolLipase (e.g., CAL-B), Acylating agent<50>99High enantiomeric purity of the remaining starting material.Theoretical maximum yield is 50%, requires separation of product and starting material.

Experimental Protocols

Chiral Pool Synthesis from Ethyl Acetoacetate

This two-step method involves the biocatalytic reduction of ethyl acetoacetate to (S)-ethyl 3-hydroxybutanoate, followed by chemical reduction to this compound.

Step 1: Yeast Reduction of Ethyl Acetoacetate to (S)-(+)-Ethyl 3-Hydroxybutanoate

  • Materials: 4-L three-necked round-bottomed flask, mechanical stirrer, bubble counter, sucrose, baker's yeast, ethyl acetoacetate, Celite, ethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • In the flask, dissolve 300 g of sucrose in 1.6 L of tap water. Add 200 g of baker's yeast with stirring.

    • Stir the mixture for 1 hour at approximately 30°C.

    • Add 20.0 g (0.154 mol) of ethyl acetoacetate and stir the fermenting suspension for 24 hours at room temperature.

    • Prepare a warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture.

    • One hour later, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.

    • Continue stirring for 50–60 hours at room temperature. Monitor the reaction completion by gas chromatography.

    • Add 80 g of Celite and filter the mixture through a sintered-glass funnel.

    • Wash the filtrate with 200 mL of water, saturate with sodium chloride, and extract with five 500-mL portions of ethyl ether.

    • Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.

    • Fractionally distill the residue under reduced pressure (e.g., 12 mmHg) to collect the fraction boiling at 71–73°C, yielding (S)-(+)-ethyl 3-hydroxybutanoate.[1][2]

Step 2: Reduction of (S)-Ethyl 3-Hydroxybutanoate to this compound

  • Materials: Dry three-necked round-bottomed flask, dropping funnel, condenser, magnetic stirrer, nitrogen inlet, lithium aluminum hydride (LiAlH₄), dry diethyl ether or THF, (S)-ethyl 3-hydroxybutanoate, 10% sulfuric acid.

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.2 equivalents) in dry diethyl ether or THF.

    • Cool the suspension in an ice-water bath.

    • Dissolve (S)-ethyl 3-hydroxybutanoate (1 equivalent) in dry diethyl ether or THF and add it dropwise to the LiAlH₄ suspension with stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture in an ice-water bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then again water (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

    • Dry the combined organic phases over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the resulting crude this compound by vacuum distillation.[3][4]

Asymmetric Hydrogenation of 4-Hydroxy-2-butanone

This method provides a direct route to this compound with high enantioselectivity using a chiral ruthenium catalyst.

  • Materials: High-pressure autoclave, (S)-Ru-BINAP catalyst, 4-hydroxy-2-butanone, degassed solvent (e.g., methanol or ethanol), hydrogen gas source.

  • Procedure:

    • In a glovebox, charge the autoclave with the (S)-Ru-BINAP catalyst (e.g., 0.01-0.1 mol%).

    • Add the degassed solvent, followed by 4-hydroxy-2-butanone.

    • Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.

    • Purge the autoclave with hydrogen gas several times.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-100 atm).

    • Heat the reaction mixture to the desired temperature (e.g., 25-80°C) with vigorous stirring.

    • Maintain the reaction under these conditions for the specified time (e.g., 12-24 hours), monitoring the hydrogen uptake.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.[5]

Biocatalytic Reduction of 4-Hydroxy-2-butanone

This approach utilizes whole microbial cells or isolated enzymes to asymmetrically reduce the ketone to the desired alcohol. The following is a general protocol for screening yeast strains.

  • Materials: Shake flasks, incubator shaker, yeast strains (e.g., from culture collections), growth medium (e.g., YPD), 4-hydroxy-2-butanone, glucose (or other co-substrate), buffer solution (e.g., phosphate buffer).

  • Procedure:

    • Inoculate the selected yeast strains into the growth medium and incubate with shaking until a sufficient cell density is reached.

    • Harvest the cells by centrifugation and wash them with buffer.

    • Resuspend the cells in a buffer solution to a desired concentration (e.g., 10-50 g/L wet cell weight).

    • Add 4-hydroxy-2-butanone to the cell suspension.

    • Add a co-substrate, such as glucose, to provide the necessary reducing equivalents (NADH/NADPH).

    • Incubate the reaction mixture with shaking at a controlled temperature and pH.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC or HPLC to determine the conversion and enantiomeric excess.

    • Once the reaction is complete, remove the cells by centrifugation or filtration.

    • Extract the product from the supernatant with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extract, remove the solvent, and purify the this compound.

While many yeasts stereoselectively produce (R)-1,3-butanediol, screening a diverse range of strains, including different species of Candida, Pichia, and Saccharomyces, may identify a catalyst for the (S)-enantiomer.[1][6][7]

Synthesis Pathways and Logical Relationships

The following diagrams illustrate the different synthetic approaches to this compound.

Synthesis_Routes cluster_chiral_pool Chiral Pool Synthesis cluster_asymmetric_hydrogenation Asymmetric Hydrogenation cluster_biocatalytic_reduction Biocatalytic Reduction cluster_kinetic_resolution Kinetic Resolution EAA Ethyl Acetoacetate EHB (S)-Ethyl 3-Hydroxybutanoate EAA->EHB  Yeast Reduction (e.g., Baker's Yeast)   S_BDO_CP This compound EHB->S_BDO_CP  Chemical Reduction (e.g., LiAlH4)   HBTN 4-Hydroxy-2-butanone S_BDO_AH This compound HBTN->S_BDO_AH  (S)-Ru-BINAP, H2   HBTN_BR 4-Hydroxy-2-butanone S_BDO_BR This compound HBTN_BR->S_BDO_BR  Yeast/Enzyme (Screening Required)   Rac_BDO Racemic 1,3-Butanediol S_BDO_KR This compound Rac_BDO->S_BDO_KR  Lipase, Acyl Donor (Separation)   R_Ester (R)-Esterified Diol Rac_BDO->R_Ester  Lipase, Acyl Donor  

Caption: Overview of major synthetic routes to this compound.

Experimental_Workflow cluster_chemoenzymatic Chemoenzymatic Route cluster_asymmetric_cat Asymmetric Catalysis Route start_ce Ethyl Acetoacetate biocat Biocatalytic Reduction (Yeast) start_ce->biocat intermediate (S)-Ethyl 3-Hydroxybutanoate biocat->intermediate chem_red Chemical Reduction (LiAlH4) intermediate->chem_red product_ce This compound chem_red->product_ce start_ac 4-Hydroxy-2-butanone asym_hydro Asymmetric Hydrogenation ((S)-Ru-BINAP, H2) start_ac->asym_hydro product_ac This compound asym_hydro->product_ac

Caption: Workflow comparison of chemoenzymatic and asymmetric catalysis routes.

Conclusion

The synthesis of enantiomerically pure this compound can be achieved through several distinct methodologies. The chiral pool synthesis offers a cost-effective route, leveraging inexpensive starting materials and well-established biocatalytic and chemical reductions. However, it is a multi-step process with moderate overall yields. Asymmetric hydrogenation stands out for its high efficiency and excellent enantioselectivity in a single step, making it an attractive option for industrial-scale production, albeit with higher initial investment in catalysts and equipment. Biocatalytic reduction presents a green and sustainable alternative, operating under mild conditions. Its primary challenge lies in the identification of a highly selective and productive microbial strain for the (S)-enantiomer. Finally, kinetic resolution can provide material with very high enantiomeric purity, but the inherent 50% maximum yield of the desired enantiomer is a significant drawback for large-scale applications. The optimal choice of synthesis route will ultimately depend on the specific requirements of the project, balancing factors such as cost, scale, required purity, and available resources.

References

A Comparative Guide to the Biological Efficacy of (S)- and (R)-butane-1,3-diol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of the stereoisomers of butane-1,3-diol, (S)-butane-1,3-diol and (R)-butane-1,3-diol. The distinct pharmacological and metabolic profiles of these enantiomers are critical for their application in research and drug development. This document summarizes key experimental findings, presents quantitative data in a clear, tabular format, and details the experimental protocols employed in these studies.

Executive Summary

(R)- and this compound, while structurally similar, exhibit significant differences in their biological activities and metabolic fates. The (R)-enantiomer is generally more potent in its sedative, hypotensive, and hypnotic effects. Metabolically, (R)-butane-1,3-diol is a more efficient precursor to the physiological ketone body R-β-hydroxybutyrate (R-BHB). Conversely, this compound is less ketogenic and has demonstrated a notable hypoglycemic effect in diabetic models. These stereospecific differences underscore the importance of selecting the appropriate isomer for specific therapeutic or research applications.

Data Presentation

Table 1: Comparative Metabolic Fate of (S)- and (R)-butane-1,3-diol in Perfused Rat Livers
ParameterThis compound(R)-butane-1,3-diolReference
Hepatic Uptake Rate No significant differenceNo significant difference[1]
Conversion to Physiological Ketone Bodies (R-BHB and Acetoacetate) 29-38% of uptakeNearly 100% of uptake[1]
Primary Metabolic Products S-β-hydroxybutyrate, Lipids, CO₂, Physiological Ketone BodiesR-β-hydroxybutyrate, Acetoacetate[1]
Table 2: Differential Effects on Cerebral Metabolites in Rats
Cerebral MetaboliteEffect of this compound (L-BD)Effect of (R)-butane-1,3-diol (D-BD)Reference
Citrate No significant change~10% increase
Pyruvate ~12% decreaseNo significant change
Lactate ~24% decreaseNo significant change
Table 3: Comparative Hypoglycemic Effects in a Diabetic Rat Model

| Parameter | this compound | (R)-butane-1,3-diol | Reference | |---|---|---| | Effect on Blood Glucose in Alloxan-Induced Diabetic Rats | Marked decrease (from 25 mM to 8 mM) | No significant effect | |

Experimental Protocols

Perfused Rat Liver Metabolism Study

Objective: To determine the metabolic fate of (S)- and (R)-butane-1,3-diol in the liver.

Methodology:

  • Animal Model: Male Sprague-Dawley rats, either meal-fed or starved for 48 hours.

  • Perfusion Technique: Livers were isolated and perfused in a non-recirculating system with Krebs-Henseleit bicarbonate buffer containing 3% bovine serum albumin, washed bovine red blood cells (25% hematocrit), and the respective butane-1,3-diol isomer (typically at a concentration of 5 mM).

  • Sample Collection: Perfusate samples were collected from the effluent for analysis of butane-1,3-diol uptake and metabolite production.

  • Analytical Methods:

    • Butane-1,3-diol concentrations were determined by gas chromatography-mass spectrometry (GC-MS).

    • Ketone bodies (R-β-hydroxybutyrate and acetoacetate) and S-β-hydroxybutyrate were measured using enzymatic spectrophotometric assays.

    • Incorporation of radiolabeled precursors (e.g., ³H₂O or ¹⁴C-labeled butane-1,3-diol) was used to quantify the synthesis of fatty acids, sterols, and CO₂.[1]

Assessment of Sedative and Hypnotic Effects

Objective: To compare the central nervous system depressant effects of (S)- and (R)-butane-1,3-diol. While specific comparative data is not available, the (R)-enantiomer is reported to be more potent.[1] The following are standard protocols for such an assessment.

Methodology:

  • Animal Model: Mice or rats.

  • Drug Administration: Intraperitoneal (i.p.) injection of the respective butane-1,3-diol isomer at various doses.

  • Behavioral Tests:

    • Open-Field Test: To assess general locomotor activity and exploratory behavior. A decrease in movement and rearing is indicative of sedation.

    • Rotarod Test: To evaluate motor coordination. The inability of an animal to remain on a rotating rod indicates motor impairment.

    • Potentiation of Pentobarbital-Induced Sleeping Time: To measure hypnotic effects. An increase in the duration of sleep induced by a sub-hypnotic dose of pentobarbital indicates a hypnotic effect of the test compound.

Measurement of Hypotensive Effects

Objective: To compare the effects of (S)- and (R)-butane-1,3-diol on blood pressure. The (R)-enantiomer is reported to have a more potent hypotensive action.[1]

Methodology:

  • Animal Model: Rats (e.g., spontaneously hypertensive rats or normotensive Wistar-Kyoto rats).

  • Drug Administration: Intravenous (i.v.) or intraperitoneal (i.p.) administration of the butane-1,3-diol isomers.

  • Blood Pressure Measurement:

    • Tail-Cuff Plethysmography (Non-invasive): A cuff with a pneumatic pulse sensor is placed on the tail of a restrained, conscious rat. The cuff is inflated and then deflated, and the pressure at which the pulse returns is recorded as the systolic blood pressure.

    • Direct Arterial Cannulation (Invasive): For continuous and more accurate blood pressure monitoring, a catheter is surgically implanted into the carotid or femoral artery of an anesthetized rat and connected to a pressure transducer.

Determination of Hypoglycemic Effects

Objective: To compare the effects of (S)- and (R)-butane-1,3-diol on blood glucose levels.

Methodology:

  • Animal Model: Streptozotocin- or alloxan-induced diabetic rats are commonly used models of hyperglycemia.

  • Drug Administration: Intraperitoneal (i.p.) injection or oral gavage of the butane-1,3-diol isomers.

  • Blood Glucose Measurement:

    • Blood samples are collected from the tail vein at various time points after administration of the test compound.

    • Blood glucose concentrations are measured using a calibrated glucometer or by a glucose oxidase enzymatic assay on plasma samples.

Analysis of Cerebral Metabolites

Objective: To determine the effects of (S)- and (R)-butane-1,3-diol on key intermediates of cerebral energy metabolism.

Methodology:

  • Animal Model: Rats.

  • Drug Administration: Intraperitoneal (i.p.) injection of the respective butane-1,3-diol isomer.

  • Tissue Collection: At a specified time after administration, animals are euthanized, and the brain is rapidly excised and freeze-clamped to halt metabolic activity.

  • Metabolite Extraction: The frozen brain tissue is powdered and extracted with a perchloric acid solution.

  • Analytical Methods:

    • The concentrations of citrate, pyruvate, and lactate in the neutralized extracts are determined using specific enzymatic spectrophotometric or fluorometric assays.

    • Alternatively, gas chromatography-mass spectrometry (GC-MS) can be employed for the simultaneous quantification of these and other metabolites after appropriate derivatization.

Visualizations

metabolic_pathway cluster_S This compound Metabolism cluster_R (R)-butane-1,3-diol Metabolism S_BD This compound S_BHB S-beta-hydroxybutyrate S_BD->S_BHB Lipids_CO2 Lipids and CO2 S_BD->Lipids_CO2 Physiological_Ketones_S Physiological Ketones (29-38%) S_BD->Physiological_Ketones_S R_BD (R)-butane-1,3-diol Physiological_Ketones_R Physiological Ketones (~100%) R_BD->Physiological_Ketones_R

Caption: Metabolic fate of (S)- and (R)-butane-1,3-diol in the liver.

experimental_workflow cluster_animal_prep Animal Preparation cluster_admin Administration cluster_assessment Biological Efficacy Assessment cluster_analysis Data Analysis Animal_Model Rodent Model (Rat/Mouse) Grouping Grouping (Control, S-BD, R-BD) Animal_Model->Grouping Administration Isomer Administration (i.p., i.v., or oral) Grouping->Administration Metabolic Metabolic Studies (Perfused Liver, Blood/Tissue Analysis) Administration->Metabolic CNS CNS Effects (Open-Field, Rotarod) Administration->CNS Cardio Cardiovascular Effects (Blood Pressure) Administration->Cardio Endocrine Endocrine Effects (Blood Glucose) Administration->Endocrine Data_Collection Data Collection Metabolic->Data_Collection CNS->Data_Collection Cardio->Data_Collection Endocrine->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Comparison Comparative Efficacy Determination Statistical_Analysis->Comparison

Caption: General experimental workflow for comparing biological efficacy.

References

A Comparative Guide to the Performance of (S)-butane-1,3-diol in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical decision that influences the outcome of chemical reactions, the stability of formulations, and the efficacy of analytical methods. (S)-butane-1,3-diol, a chiral diol, has emerged as a versatile solvent with a favorable safety profile. This guide provides a comprehensive comparison of the performance of this compound in various solvent systems, supported by experimental data and detailed methodologies. We will also compare its properties to those of its isomers and other common alternative solvents to aid in informed decision-making for your research and development needs.

Solubility Profile of Butanediol Isomers

The solubility of a compound is a fundamental parameter that dictates its utility as a solvent. This compound, owing to its two hydroxyl groups, exhibits a high affinity for polar solvents. It is miscible with water, ethanol, and acetone, and soluble in methanol.[1][] Its solubility in non-polar solvents, however, is limited; it is practically insoluble in aliphatic hydrocarbons, benzene, and toluene.[3]

To provide a comprehensive overview, the following table summarizes the qualitative and semi-quantitative solubility of various butanediol isomers in common laboratory solvents.

Solvent SystemThis compound1,2-Butanediol1,4-Butanediol2,3-Butanediol
Water Miscible (1000 mg/mL at 25°C)[1][4]Miscible[5]Miscible[6]Miscible[7]
Methanol Soluble[]SolubleSolubleSoluble in low molecular mass alcohols[7]
Ethanol Soluble[1]Soluble[5]Soluble[6]Soluble in low molecular mass alcohols[7]
Acetone Soluble[1]Soluble[5]Soluble[6]Soluble in low molecular mass ketones[7]
Ethyl Acetate Sparingly Soluble (qualitative)Sparingly soluble in esters[5]Less soluble in esters[8]Data not available
Chloroform Sparingly Soluble[]Data not availableNot miscible with chlorinated hydrocarbons[8]Data not available
Toluene Practically Insoluble[3]Insoluble in hydrocarbons[5]Not miscible with aromatic hydrocarbons[8]Data not available
Hexane Practically InsolubleInsoluble in hydrocarbons[5]Not miscible with aliphatic hydrocarbons[8]Data not available

Table 1: Comparative Solubility of Butanediol Isomers. This table provides a qualitative and semi-quantitative summary of the solubility of different butanediol isomers in a range of common solvents at ambient temperature.

Theoretical Solvent Performance: Hansen Solubility Parameters

To offer a more theoretical framework for comparing solvent performance, we can utilize Hansen Solubility Parameters (HSPs). These parameters are based on the principle of "like dissolves like" and quantify the cohesive energy of a molecule in terms of three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). Solvents with similar HSPs are more likely to be miscible.

CompoundδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
1,2-Butanediol 16.87[9]8.99[9]19.70[9]
1,3-Butanediol 16.6[10]10.0[10]21.5[10]

Table 2: Hansen Solubility Parameters of Butanediol Isomers. The data provides a theoretical basis for predicting the miscibility of these diols with other substances.

Stability of this compound

The stability of a solvent is paramount, particularly in pharmaceutical formulations and long-term chemical storage. While specific chemical stability studies of this compound in various organic solvents are not extensively documented in publicly available literature, some insights can be drawn from its use and metabolic fate.

In biological systems, esters of (R)-1,3-butanediol are hydrolyzed in the small intestine, and if absorbed intact, are metabolized by liver enzymes and plasma esterases.[11] This suggests that the ester linkage is the primary point of metabolic breakdown, while the diol itself serves as a stable backbone. The molecule is generally considered stable under normal storage conditions but is hygroscopic and should be protected from moisture.[12] It is also incompatible with strong oxidizing agents.[12]

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments related to the performance of this compound.

Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in various solvent systems at a constant temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector) or Gas Chromatography (GC) system.

Procedure:

  • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

  • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Accurately dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical method.

  • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculate the original solubility in the solvent, taking into account the dilution factor.

Assessment of Chemical Stability: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Objective: To evaluate the stability of this compound in different solvent systems under various stress conditions.

Materials:

  • This compound solutions in the selected solvents

  • Hydrochloric acid (for acidic stress)

  • Sodium hydroxide (for basic stress)

  • Hydrogen peroxide (for oxidative stress)

  • Temperature-controlled oven (for thermal stress)

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acidic and Basic Hydrolysis: Treat solutions of this compound with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose solid this compound and its solutions to elevated temperatures (e.g., 60-80 °C) in a temperature-controlled oven.

  • Photostability: Expose solutions of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using a validated stability-indicating HPLC method. This method should be capable of separating the intact this compound from any degradation products.

  • Quantify the amount of remaining this compound and identify and quantify any major degradation products.

Visualizing Experimental Workflows

To provide a clear visual representation of the experimental processes described, the following diagrams have been generated using the DOT language.

G cluster_solubility Solubility Determination Workflow prep Prepare supersaturated solution (Excess this compound in solvent) equilibrate Equilibrate at constant temperature (24-48h with agitation) prep->equilibrate separate Separate solid and liquid phases (Settling and filtration) equilibrate->separate analyze Analyze supernatant concentration (HPLC or GC) separate->analyze

Figure 1. Workflow for the shake-flask solubility determination method.

G cluster_stability Forced Degradation Study Workflow start Prepare solutions of this compound stress Expose to stress conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at time intervals stress->sample analyze Analyze using stability-indicating HPLC sample->analyze evaluate Evaluate degradation and identify products analyze->evaluate

Figure 2. Workflow for a forced degradation stability study.

Conclusion

This compound presents itself as a highly polar and versatile solvent, demonstrating complete miscibility with water and other polar organic solvents. Its favorable safety and hygroscopic properties make it a valuable component in a variety of formulations. While comprehensive quantitative solubility and stability data in a wide range of organic solvents remain to be fully elucidated in publicly accessible literature, the provided experimental protocols offer a clear pathway for researchers to generate this critical information. The Hansen Solubility Parameters, although for the racemic mixture, provide a useful theoretical tool for initial solvent screening. Further research into the specific properties of the (S)-enantiomer will undoubtedly expand its applications in chiral synthesis, drug delivery, and other advanced scientific fields.

References

Comparative Guide to Validating the Absolute Configuration of (S)-butane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Determining the absolute configuration of a chiral molecule is a critical step in chemical research and pharmaceutical development, ensuring the synthesis of the correct enantiomer with the desired biological activity. This guide provides a comparative overview of two powerful spectroscopic techniques for validating the absolute configuration of chiral diols, such as (S)-butane-1,3-diol: the modified Mosher's method using Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD) spectroscopy.

Methodology Comparison: Mosher's Method vs. VCD
FeatureModified Mosher's Method (NMR)Vibrational Circular Dichroism (VCD)
Principle Derivatization of the chiral alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomers. The absolute configuration is determined by analyzing the differences in ¹H NMR chemical shifts (Δδ = δS - δR) of protons near the chiral center.Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by density functional theory (DFT) calculations.[1]
Sample Req. Requires derivatization, typically a few milligrams of sample for each of two reactions. The sample is consumed in the derivatization step but can often be recovered.Non-destructive. Typically requires 5-15 mg of the underivatized sample dissolved in a suitable solvent.[2] The sample is fully recoverable.
Instrumentation High-resolution NMR spectrometer.VCD spectrometer (FTIR-based).
Data Analysis Straightforward analysis of ¹H NMR spectra to determine the signs of Δδ values for protons on either side of the chiral center.Requires quantum chemical calculations (DFT) to predict the theoretical VCD spectrum of one enantiomer for comparison.[3]
Key Advantage Widely accessible with standard NMR equipment. Does not require complex computational resources for data interpretation.No derivatization is needed, which is advantageous for precious samples or those that are difficult to derivatize. It is a powerful tool for molecules that are liquids or oils and cannot be crystallized.[1]
Limitations Derivatization reactions may not go to completion or may be difficult for sterically hindered alcohols. The analysis can be complex for molecules with multiple chiral centers or conformational flexibility. For acyclic anti-1,3-diols, this method is not reliable.[4]Requires access to a VCD spectrometer and computational chemistry software (e.g., Gaussian). The accuracy of the result depends on the quality of the computational model.[5]

Modified Mosher's Method for 1,3-Diols

The modified Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols.[4] The method involves the formation of diastereomeric esters with the two enantiomers of MTPA (Mosher's acid). The anisotropic effect of the phenyl ring in the MTPA moiety causes distinct chemical shift changes in the protons of the alcohol, allowing for the assignment of the absolute configuration. For syn-1,3-diols, the Δδ values (δS - δR) are consistently negative for protons on one side of the chiral center and positive for those on the other.[4]

Experimental Workflow: Modified Mosher's Method

Mosher_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis start This compound rxn_R React with (S)-MTPA-Cl start->rxn_R rxn_S React with (R)-MTPA-Cl start->rxn_S ester_R Di-(S)-MTPA Ester (Diastereomer 1) rxn_R->ester_R ester_S Di-(R)-MTPA Ester (Diastereomer 2) rxn_S->ester_S nmr_R Acquire ¹H NMR (δS) ester_R->nmr_R nmr_S Acquire ¹H NMR (δR) ester_S->nmr_S calculate Calculate Δδ = δS - δR for each proton nmr_R->calculate nmr_S->calculate assign Assign Absolute Configuration based on Δδ pattern calculate->assign

Modified Mosher's Method Workflow.
Quantitative Data: Di-MTPA Esters of (2S,4S)-pentane-2,4-diol

The following table presents the ¹H NMR chemical shift data for the di-(S)-MTPA and di-(R)-MTPA esters of (2S,4S)-pentane-2,4-diol, a syn-1,3-diol analogous to this compound. The Δδ values are calculated as δS - δR.[4]

ProtonδS (ppm)δR (ppm)Δδ (ppm)
H-1 (CH₃)1.301.34-0.04
H-25.345.38-0.04
H-3a2.001.89+0.11
H-3b2.001.89+0.11
H-45.345.38-0.04
H-5 (CH₃)1.301.34-0.04

Data extracted from Konno, K., et al. (2002). Chirality, 14(1), 72-80.[4]

The negative Δδ values for the protons at C2/C4 and the methyl groups (H-1, H-5), and the positive Δδ value for the methylene protons (H-3) are consistent with the known (2S,4S) configuration, validating the method for this class of compounds.

Experimental Protocol: Modified Mosher's Method
  • Esterification (Formation of Di-(S)-MTPA Ester):

    • Dissolve the chiral diol (e.g., this compound, ~1 mg) in anhydrous pyridine (0.5 mL).

    • Add (R)-(-)-MTPA chloride (2.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction by adding a few drops of water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting di-(S)-MTPA ester by chromatography if necessary.

  • Esterification (Formation of Di-(R)-MTPA Ester):

    • Repeat the procedure described in step 1 using (S)-(+)-MTPA chloride.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the di-(S)-MTPA and di-(R)-MTPA esters in a suitable deuterated solvent (e.g., CDCl₃).

    • Assign the chemical shifts for the protons of interest.

    • Calculate the difference in chemical shifts (Δδ = δS - δR) for each assigned proton.

    • Determine the absolute configuration by analyzing the distribution of positive and negative Δδ values around the chiral center.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution.[3] It is particularly useful for samples that are difficult to crystallize or derivatize. The method relies on the comparison of an experimentally measured VCD spectrum with a theoretically predicted spectrum obtained from quantum chemical calculations.[5]

Experimental Workflow: VCD Spectroscopy

VCD_Workflow cluster_exp Experimental cluster_comp Computational sample This compound in solution measure Measure IR and VCD Spectra sample->measure exp_spec Experimental Spectrum measure->exp_spec compare Compare Experimental and Calculated Spectra exp_spec->compare model Build 3D model of one enantiomer (e.g., S) dft Perform DFT Calculations (Geometry Optimization, Frequency, VCD Intensities) model->dft calc_spec Calculated Spectrum for S-enantiomer dft->calc_spec calc_spec->compare assign Assign Absolute Configuration compare->assign

VCD Spectroscopy Workflow.
Data Presentation: Experimental vs. Calculated Spectra

The core of VCD analysis is the visual comparison of the experimental and calculated spectra. The absolute configuration is assigned if the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum for a given enantiomer. If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is assigned as the opposite enantiomer.

(Note: As specific VCD data for this compound is not available, a representative figure illustrating the comparison for a generic chiral alcohol is described below. The image would typically show the experimental VCD spectrum of the sample plotted alongside the DFT-calculated VCD spectrum for the 'S' enantiomer and its mirror image, the 'R' enantiomer.)

Example of VCD Spectral Comparison: A typical graphical output would show three plots:

  • The experimental VCD spectrum.

  • The calculated VCD spectrum for the (S)-enantiomer.

  • The calculated VCD spectrum for the (R)-enantiomer (which is the mirror image of the S-enantiomer's spectrum).

The user would then visually inspect which of the two calculated spectra matches the experimental one.

Experimental Protocol: VCD Analysis
  • Sample Preparation:

    • Dissolve the chiral compound (5-15 mg) in a suitable, transparent infrared solvent (e.g., CDCl₃, CCl₄, d₆-DMSO) to a concentration of approximately 0.1 M.[3]

  • VCD Measurement:

    • Transfer the solution to an IR cell with a suitable path length (e.g., 100 µm).

    • Acquire the VCD and IR spectra on a VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.[3]

    • Process the spectra, including solvent subtraction and baseline correction.

  • Computational Analysis:

    • Build a 3D model of one enantiomer (e.g., this compound).

    • Perform a conformational search to identify all low-energy conformers.

    • For each significant conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).[5]

    • Calculate the IR and VCD intensities for each conformer.

    • Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.

  • Configuration Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer and its mirror image.

    • Assign the absolute configuration based on the best match between the experimental and one of the calculated spectra.[2]

References

The Chiral Advantage: A Cost-Benefit Analysis of (S)-Butane-1,3-diol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral building block is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and ultimately, the success of a synthetic route. This guide provides a comprehensive cost-benefit analysis of using (S)-butane-1,3-diol in the synthesis of key pharmaceutical intermediates, with a direct comparison to alternative chiral synthons and auxiliaries.

This compound has emerged as a valuable and versatile chiral starting material, particularly in the synthesis of carbapenem antibiotics.[1] Its utility lies in its readily available stereocenters, which can be efficiently transferred to the target molecule, minimizing the need for complex and often costly asymmetric transformations. This guide will delve into a comparative analysis of synthetic routes to a key carbapenem intermediate, highlighting the economic and scientific advantages of employing this compound.

At a Glance: Performance Comparison

To illustrate the practical implications of choosing this compound, we will focus on the synthesis of the crucial carbapenem intermediate, (3S,4S)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one. This analysis will compare a synthetic pathway originating from this compound with an alternative strategy that utilizes a chiral auxiliary.

ParameterSynthesis from this compoundSynthesis using Chiral Auxiliary (e.g., Camphorsultam)
Starting Material Cost ModerateHigh
Number of Synthetic Steps Typically shorterOften longer (attachment and removal of auxiliary)
Overall Yield Generally good to excellentVariable, dependent on each step's efficiency
Enantiomeric Excess (e.e.) High (transferred from starting material)High (induced by auxiliary)
Atom Economy HigherLower (auxiliary is a stoichiometric reagent)
Scalability More straightforwardCan be challenging due to cost and stoichiometry

Cost Analysis: A Numbers-Driven Perspective

The economic viability of a synthetic route is a paramount consideration in pharmaceutical development. The following table provides an estimated cost comparison for the key chiral starting materials discussed in this guide. Prices are based on currently available market data and may vary depending on supplier and purity.

Chiral CompoundPurityEstimated Price (USD)
This compound>99% e.e.~$300 - $400 / 10g
(R,R)-TADDOL>98%~$100 - $150 / 5g
(R)-(+)-BINOL99%~$44 - $63 / 1g
(-)-D-2,10-Camphorsultam>98%~$170 - $180 / 5g
Racemic 1,3-Butanediol99%~$80 - $90 / 1L

Note: Bulk pricing for this compound is available and can significantly reduce the cost per gram.

The data clearly indicates that while chiral ligands and auxiliaries like BINOL and camphorsultam are effective in inducing chirality, their cost on a per-gram basis is significantly higher than that of enantiomerically pure this compound, especially when considering the stoichiometric quantities required for chiral auxiliaries.

Synthetic Pathway Comparison: Carbapenem Intermediate

The synthesis of the carbapenem intermediate (3S,4S)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one serves as an excellent case study for comparing the synthetic strategies.

Logical Workflow for Synthesis from this compound

G A This compound B Protection & Derivatization A->B Protection of hydroxyl groups C Cyclization (e.g., Mitsunobu reaction) B->C Formation of azetidinone ring D Introduction of Acetoxy Group C->D Functional group manipulation E Target Azetidinone D->E Final intermediate

Caption: Synthetic workflow from this compound.

Logical Workflow using a Chiral Auxiliary

G A Achiral Starting Material B Attachment of Chiral Auxiliary (e.g., Camphorsultam) A->B C Diastereoselective Reaction (e.g., Aldol, Alkylation) B->C D Cyclization C->D E Removal of Chiral Auxiliary D->E F Target Azetidinone E->F

Caption: Synthetic workflow employing a chiral auxiliary.

The route starting from this compound offers a more convergent and atom-economical approach. The inherent chirality of the starting material is directly incorporated into the final product, eliminating the need for the attachment and subsequent removal of a chiral auxiliary, which can add several steps to the synthesis and reduce overall yield.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and evaluating synthetic routes. Below are representative protocols for key transformations in the synthesis of the target azetidinone intermediate.

Protocol 1: Synthesis of (3R,4R)-4-acetoxy-3-[1′(R)-tert-butyldimethylsilyloxyethyl] azetidin-2-one from (R)-butane-1,3-diol

(Note: This protocol is a generalized representation based on literature precedents.[1] Specific reagents and conditions may require optimization.)

  • Protection of (R)-butane-1,3-diol: To a solution of (R)-butane-1,3-diol in an appropriate solvent (e.g., dichloromethane), add a suitable silylating agent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Conversion to a leaving group: The primary alcohol of the protected diol is then converted to a good leaving group (e.g., a mesylate or tosylate) by reacting with the corresponding sulfonyl chloride in the presence of a base (e.g., triethylamine).

  • Azide displacement: The resulting sulfonate is displaced with an azide source (e.g., sodium azide) in a polar aprotic solvent (e.g., DMF) to introduce the nitrogen atom.

  • Reduction of the azide: The azide is reduced to the corresponding amine using a reducing agent (e.g., triphenylphosphine and water, or catalytic hydrogenation).

  • Cyclization to the β-lactam: The amino alcohol is then cyclized to form the azetidinone ring. This can be achieved using various methods, such as the Mitsunobu reaction.[2]

  • Introduction of the acetoxy group: The hydroxyl group at the C4 position is then acetylated using an acetylating agent (e.g., acetic anhydride) and a base to yield the final target molecule.

Protocol 2: Diastereoselective Synthesis of a β-Lactam using a Camphorsultam Auxiliary

(Note: This is a general protocol illustrating the use of a chiral auxiliary.[3] The specific substrate and reagents would be different for the synthesis of the target azetidinone.)

  • Attachment of the chiral auxiliary: An achiral carboxylic acid is coupled to (-)-D-2,10-camphorsultam using a coupling agent (e.g., DCC or EDC) to form the N-acylsultam.

  • Formation of the enolate: The N-acylsultam is treated with a strong base (e.g., LDA or NaHMDS) at low temperature to generate the corresponding enolate.

  • Diastereoselective reaction: The enolate is then reacted with an electrophile (e.g., an aldehyde or an imine). The steric bulk of the camphorsultam directs the approach of the electrophile, leading to a high degree of diastereoselectivity.

  • Cyclization (if necessary): Depending on the nature of the product from the previous step, a subsequent cyclization may be required to form the β-lactam ring.

  • Cleavage of the auxiliary: The chiral auxiliary is removed by hydrolysis (e.g., with LiOH/H₂O₂) or other methods to yield the enantiomerically enriched product. The camphorsultam can often be recovered and reused.

Conclusion and Future Outlook

The cost-benefit analysis clearly favors the use of this compound as a chiral building block for the synthesis of the target carbapenem intermediate. Its moderate cost, coupled with a more concise and atom-economical synthetic route, presents a significant advantage over methods relying on expensive and stoichiometrically used chiral auxiliaries. While chiral catalysts like BINOL derivatives offer the potential for high enantioselectivity with catalytic amounts, the development and optimization of such processes can be time-consuming and may not always be as robust or scalable as a substrate-controlled approach.

For researchers and professionals in drug development, the strategic choice of a chiral starting material like this compound can lead to more efficient, cost-effective, and scalable syntheses of complex pharmaceutical targets. As the demand for enantiomerically pure drugs continues to grow, the value of readily available and versatile chiral building blocks will only increase.

References

Safety Operating Guide

Navigating the Disposal of (S)-butane-1,3-diol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous attention to detail extends beyond the bench to the responsible management of chemical waste. Proper disposal of laboratory chemicals is not only a matter of regulatory compliance but also a cornerstone of a safe and sustainable research environment. This guide provides essential, immediate safety and logistical information for the proper disposal of (S)-butane-1,3-diol.

Chemical Disposal at a Glance: A Comparative Overview

To facilitate a quick and clear understanding of the disposal requirements for this compound, the following table summarizes key disposal parameters.

ParameterThis compound
Waste Classification Generally not classified as a hazardous substance or mixture under Regulation (EC) No. 1272/2008.[1][2] However, used or contaminated material may be classified as hazardous waste.[3] It is recommended to handle and dispose of it as hazardous waste.[1]
Primary Disposal Route Collection for off-site disposal by a licensed hazardous waste facility.[3][4][5] Incineration at a licensed facility is a suitable method.[4]
Drain Disposal Suitability Not recommended.[1][5][6][7] Glycols can harm aquatic life and interfere with wastewater treatment processes.[5][8]
Container Requirements Store in a designated, properly labeled, and securely closed container.[5][6] Do not mix with other waste streams unless approved by the disposal service.[6][9]
Spill Cleanup Absorb spills with an inert material (e.g., sand, vermiculite) and collect for disposal as hazardous waste.[1][2][10]

Step-by-Step Disposal Protocol

The disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Waste this compound".

  • Do not mix this compound waste with other chemical waste, particularly halogenated solvents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department or your contracted waste disposal company.[6][9][11]

2. Waste Collection and Storage:

  • Collect all waste this compound, including contaminated materials and spill cleanup residues, in a compatible, leak-proof container.[5][6]

  • Keep the container tightly closed when not in use.[2][6]

  • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2][12]

3. Accidental Spill Management:

  • In the event of a spill, ensure adequate ventilation and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[1][10]

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[12]

  • Collect the absorbed material into a suitable, sealed container for disposal as hazardous waste.[1][10]

  • Prevent the spill from entering drains or waterways.[1][7][9]

4. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).[11][13]

  • The rinsate must be collected and disposed of as hazardous chemical waste.[11]

  • After thorough cleaning, deface the original label and dispose of the container according to your institution's guidelines for glass or plastic recycling/waste.[13]

5. Arranging for Final Disposal:

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal of the waste.[3][7]

  • Recycling may be an option for larger quantities of uncontaminated glycol waste; consult with your waste management provider.[3][6][7]

There are no standard experimental protocols for the in-lab neutralization or degradation of this compound. The widely accepted and regulated procedure is collection and management by a professional waste disposal service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Collection cluster_1 Final Disposal A Generate this compound Waste B Is the waste container properly labeled? A->B C Label container: 'Waste This compound' B->C No D Segregate from incompatible wastes B->D Yes C->D E Store in a sealed container in a designated Satellite Accumulation Area D->E F Is the container full or ready for disposal? E->F G Contact Environmental Health & Safety (EHS) or licensed waste contractor F->G Yes I Continue to collect waste F->I No H Arrange for pickup and off-site disposal (e.g., incineration, recycling) G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (S)-butane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling (S)-butane-1,3-diol. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing exposure risks.

This compound is a chemical that requires careful handling due to its potential to cause skin and eye irritation.[1][2] While it is not classified as a hazardous substance under all regulations, it is crucial to follow good industrial hygiene and safety practices.[3][4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent contact and inhalation.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[4]To prevent eye contact which can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., PVC).[5] Impervious clothing should be worn to prevent skin contact.[4]To prevent skin irritation. Prolonged contact may defat the skin and cause dermatitis.[3]
Respiratory Protection Generally not required in well-ventilated areas. If vapors or mests are generated, use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK).[2]To prevent respiratory irritation.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risks.

1. Preparation:

  • Ensure a well-ventilated work area, such as a chemical fume hood.[1][6]

  • Inspect all PPE for integrity before use.[4]

  • Locate the nearest safety shower and eyewash station.

  • Have a chemical spill kit readily accessible.

2. Handling:

  • Avoid all personal contact, including inhalation of vapors or mists.[5]

  • Wear the recommended PPE throughout the handling process.

  • Use non-sparking tools to prevent ignition sources.[6]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[1][7]

  • Avoid contact with incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[3]

3. Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.[4]

  • Do not dispose of down the drain.[4]

  • All waste must be handled in accordance with local, state, and federal regulations.[5]

  • Contaminated packaging should be disposed of as unused product.[4]

Emergency Procedures

In the event of exposure or a spill, immediate action is required.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[4]

Chemical Spill Workflow

The following diagram outlines the procedural steps for managing a spill of this compound.

G spill Chemical Spill Occurs evacuate Evacuate Immediate Area & Alert Personnel spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.